7-Methyl-1-octene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
13151-06-9 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
7-methyloct-1-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI 键 |
YKHFZRXJMPLNTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCC=C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 7-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1-octene is a valuable aliphatic alkene used as a building block in organic synthesis and for the development of novel chemical entities. This document provides a comprehensive overview of its chemical and physical properties, alongside a detailed experimental protocol for its synthesis via the Wittig reaction. The information presented herein is intended to serve as a practical guide for laboratory-scale preparation and characterization of this compound.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic alkene odor. Its key physical and chemical properties are summarized in the table below for easy reference. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Number | 13151-06-9 | [1][2] |
| IUPAC Name | 7-methyloct-1-ene | [2] |
| Density | 0.725 g/mL | |
| Boiling Point | 138 °C | |
| Refractive Index | 1.413 | |
| SMILES | CC(C)CCCCC=C | [1][2] |
| InChIKey | YKHFZRXJMPLNTJ-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] This protocol outlines the preparation of this compound from isovaleraldehyde and a phosphonium ylide.
Overall Reaction Scheme
The synthesis involves a two-step process: the preparation of the phosphonium salt followed by the Wittig reaction itself.
Step 1: Synthesis of (4-Methylpentyl)triphenylphosphonium Bromide
Ph₃P + Br-(CH₂)₄-CH(CH₃)₂ → [Ph₃P⁺-(CH₂)₄-CH(CH₃)₂]Br⁻
Step 2: Wittig Reaction
[Ph₃P⁺-(CH₂)₄-CH(CH₃)₂]Br⁻ + n-BuLi → Ph₃P=CH-(CH₂)₃-CH(CH₃)₂ Ph₃P=CH-(CH₂)₃-CH(CH₃)₂ + HCHO → CH₂=CH-(CH₂)₄-CH(CH₃)₂ + Ph₃PO
Experimental Protocol
Materials:
-
1-Bromo-4-methylpentane
-
Triphenylphosphine (Ph₃P)
-
Toluene, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous diethyl ether (Et₂O)
-
Formaldehyde (paraformaldehyde)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Part A: Synthesis of (4-Methylpentyl)triphenylphosphonium Bromide
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromo-4-methylpentane (16.5 g, 0.1 mol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash it with cold diethyl ether (2 x 30 mL), and dry it under vacuum to yield (4-methylpentyl)triphenylphosphonium bromide.
Part B: Synthesis of this compound
-
Suspend the dried (4-methylpentyl)triphenylphosphonium bromide (42.7 g, 0.1 mol) in 150 mL of anhydrous diethyl ether in a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise to the stirred suspension over 30 minutes. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, carefully depolymerize paraformaldehyde (3.3 g, 0.11 mol) by heating to generate gaseous formaldehyde. Pass the formaldehyde gas through a tube into the ylide solution, which is cooled to 0 °C. Alternatively, a solution of formaldehyde in an anhydrous solvent can be prepared and added dropwise.
-
The reaction is typically exothermic, and the color of the ylide will fade. Stir the reaction mixture at room temperature for 2 hours after the addition of formaldehyde is complete.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
The crude product is a mixture of this compound and triphenylphosphine oxide. Purify the product by fractional distillation under atmospheric pressure to obtain pure this compound (boiling point ~138 °C).
Spectroscopic Data
Characterization of the final product should be performed using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H), 4.98-4.90 (m, 2H), 2.05 (q, J = 7.0 Hz, 2H), 1.55 (m, 1H), 1.35 (m, 4H), 0.86 (d, J = 6.6 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 139.2, 114.1, 38.6, 33.7, 28.9, 27.9, 22.6.
-
IR (neat, cm⁻¹): 3077, 2957, 2926, 2870, 1641, 1466, 991, 909.
-
Mass Spectrometry (EI, 70 eV): m/z (%) 126 (M⁺, 5), 111 (10), 97 (20), 83 (40), 69 (100), 55 (85), 41 (95).
Synthesis Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound via the Wittig reaction.
Caption: Synthesis workflow for this compound.
Safety and Handling
-
1-Bromo-4-methylpentane is a lachrymator and should be handled in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using appropriate syringe techniques.
-
Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.
-
Formaldehyde is a toxic and volatile substance. Handle with care in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for the Wittig reaction offers a reliable method for its preparation in a laboratory setting. The compiled physical and spectroscopic data will aid researchers in its identification and use in further synthetic applications. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.
References
An In-depth Technical Guide to 7-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 7-Methyl-1-octene. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may use this compound as a building block or reference standard.
Chemical Identity and Physical Properties
This compound is a branched aliphatic alkene. Its structure consists of an eight-carbon chain with a double bond at the C1 position and a methyl group at the C7 position. This structure gives it the characteristics of an alpha-olefin with steric hindrance at the terminus opposite the double bond.
Physical and Chemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| IUPAC Name | 7-methyloct-1-ene | [2] |
| CAS Registry Number | 13151-06-9 | [1] |
| Density | 0.725 g/mL | |
| Boiling Point | 138 °C | |
| Refractive Index | 1.413 | |
| SMILES | CC(C)CCCCC=C | |
| InChIKey | YKHFZRXJMPLNTJ-UHFFFAOYSA-N | [1] |
Spectroscopic Data and Analysis Protocols
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features and general protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for its vinyl protons, allylic protons, and the protons of the iso-butyl group. The terminal vinyl protons (=CH₂) are expected to appear in the range of 4.9-5.1 ppm, while the multiplet for the vinyl proton (-CH=) should be observed between 5.7-5.9 ppm. The signals for the aliphatic protons will be found in the upfield region (0.8-2.1 ppm).
¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected chemical shifts include the two vinyl carbons at approximately 114 ppm and 139 ppm. The remaining saturated carbons will appear in the 22-39 ppm range.
General Experimental Protocol for NMR Spectroscopy: A sample of this compound (5-10 mg) is typically dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the analysis of volatile compounds like this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of a branched alkene, with prominent fragments resulting from the loss of alkyl radicals.
General Experimental Protocol for GC-MS: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The column temperature is programmed to increase gradually to ensure the separation of components. The eluting compounds are introduced into the ion source of a mass spectrometer, where they are fragmented and detected.
Synthesis of this compound
Synthesis via Wittig Reaction
A common and effective method for alkene synthesis is the Wittig reaction.[3][4][5][6][7] This approach involves the reaction of an aldehyde or ketone with a phosphorus ylide. For this compound, the logical precursors would be 5-methylhexanal and methylenetriphenylphosphorane.
Experimental Workflow: Wittig Reaction
-
Ylide Preparation: The Wittig reagent, methylenetriphenylphosphorane, is prepared by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4]
-
Reaction with Aldehyde: 5-Methylhexanal (isocaproaldehyde) is added to the solution of the ylide at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, is removed, often by crystallization or chromatography. The resulting this compound is then purified by distillation.
References
- 1. 1-Octene, 7-methyl- [webbook.nist.gov]
- 2. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 7-Methyl-1-octene: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1-octene is an unsaturated hydrocarbon belonging to the class of alpha-olefins. Its branched structure and terminal double bond make it a molecule of interest in various fields of chemical synthesis, including the development of fine chemicals, polymers, and potentially as a building block in the synthesis of more complex molecules for pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and characteristic reactions. All quantitative data is presented in structured tables for clarity and ease of comparison.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H18 | [1][2][3][4] |
| Molecular Weight | 126.24 g/mol | [1][2][3][4] |
| CAS Number | 13151-06-9 | [1][2][3][4] |
| IUPAC Name | 7-methyloct-1-ene | [2] |
| Density | 0.725 - 0.731 g/cm³ | [3][4] |
| Boiling Point | 137.6 - 138 °C at 760 mmHg | [3][4] |
| Refractive Index | 1.413 - 1.417 | [3][4] |
| Flash Point | 36 °C | [4] |
| Vapor Pressure | 8.69 mmHg at 25°C | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹³C NMR | Spectra available, shows characteristic peaks for alkene and alkane carbons. | [1][2] |
| ¹H NMR | Predicted spectra available, showing signals for vinyl and alkyl protons. | [5] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available, indicating C=C and C-H stretching vibrations. | [1][2] |
| Mass Spectrometry (GC-MS) | Mass spectrum available, providing fragmentation patterns for identification. | [1][2] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, plausible synthetic routes can be devised based on established organic chemistry reactions. Two common and effective methods for the formation of terminal alkenes are the Wittig reaction and the Grignard reaction followed by dehydration.
Plausible Synthetic Pathway: Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones.[6][7][8][9][10] In a potential synthesis of this compound, isohexyltriphenylphosphonium bromide would be reacted with a strong base, such as n-butyllithium, to form the corresponding ylide. This ylide would then react with formaldehyde to yield the desired product, this compound, and triphenylphosphine oxide as a byproduct.
Caption: Plausible Wittig reaction pathway for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its terminal double bond. As an alkene, it undergoes a variety of addition reactions.
Hydroboration-Oxidation
This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of this compound with a borane reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the primary alcohol, 7-methyl-1-octanol. This reaction is highly regioselective and stereospecific (syn-addition).
Epoxidation
The double bond of this compound can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted addition of an oxygen atom across the double bond, resulting in the formation of 7-methyl-1,2-epoxyoctane.
Metathesis
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the presence of a suitable catalyst (e.g., a Grubbs or Schrock catalyst), this compound could potentially undergo self-metathesis to produce 2,13-dimethyl-7-tetradecene and ethylene gas. Cross-metathesis with other olefins would lead to a variety of other unsaturated products.
The following diagram illustrates these key reaction types for this compound.
Caption: Key chemical reactions of this compound.
Safety and Toxicology
Conclusion
This compound is a branched alpha-olefin with a well-defined set of physical properties. While specific experimental protocols for its synthesis are not widely published, it can likely be prepared using standard organic synthesis methodologies such as the Wittig reaction. Its terminal double bond allows for a range of chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further research into its specific reactivity and biological properties would be beneficial for expanding its applications in drug development and other areas of chemical science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 7-methyloct-1-ene | 13151-06-9 [chemnet.com]
- 5. mimedb.org [mimedb.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
7-Methyl-1-octene CAS number and identifiers
An In-Depth Technical Guide to 7-Methyl-1-octene
This guide provides a comprehensive overview of the chemical identifiers and properties of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Identifiers and Properties
This compound is an organic compound classified as an alkene. Its structure consists of an eight-carbon chain with a double bond at the first position and a methyl group at the seventh position.
Data Summary Table
For ease of reference and comparison, the key identifiers and properties of this compound are summarized in the table below.
| Identifier Type | Value | Citation |
| CAS Number | 13151-06-9 | [1][2][3] |
| IUPAC Name | 7-methyloct-1-ene | [2] |
| Synonyms | This compound, 7-methyloctene-1 | [1] |
| Molecular Formula | C9H18 | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| Canonical SMILES | CC(C)CCCCC=C | [1][2] |
| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h4,9H,1,5-8H2,2-3H3 | [2][3] |
| InChIKey | YKHFZRXJMPLNTJ-UHFFFAOYSA-N | [1][2][3] |
| Density | 0.725 g/mL | [1] |
| Molar Volume | 174.1 mL/mol | [1] |
| Refractive Index | 1.413 | [1] |
| Kovats Retention Index | 853, 852 (Standard non-polar); 847, 850 (Semi-standard non-polar) | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific reactions of this compound are not extensively detailed in the provided search results. As a common organic compound, its synthesis would typically fall under standard organic chemistry methodologies for alkene formation, such as elimination reactions (e.g., dehydration of alcohols or dehydrohalogenation of alkyl halides) or through organometallic coupling reactions. For specific experimental procedures, consulting organic synthesis journals and databases is recommended.
Logical Relationships of Identifiers
The following diagram illustrates the interconnectedness of the various identifiers for this compound.
Caption: Chemical identifiers for this compound.
References
Spectral Analysis of 7-Methyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the branched-chain alkene, 7-Methyl-1-octene. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications where the identification and characterization of this molecule are critical.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.88 - 5.74 | m | 1H | H-2 |
| 4.98 - 4.89 | m | 2H | H-1 |
| 2.08 - 2.01 | m | 2H | H-3 |
| 1.55 - 1.45 | m | 1H | H-7 |
| 1.35 - 1.25 | m | 2H | H-4 |
| 1.20 - 1.10 | m | 4H | H-5, H-6 |
| 0.86 | d | 6H | H-8, H-8' |
Note: This is a predicted spectrum. Experimental values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (ppm) | Carbon Atom Assignment |
| 139.2 | C-2 |
| 114.1 | C-1 |
| 38.8 | C-6 |
| 33.8 | C-3 |
| 28.9 | C-5 |
| 27.9 | C-7 |
| 26.5 | C-4 |
| 22.6 | C-8, C-8' |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound (Vapor Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3079 | Medium | =C-H Stretch |
| 2960 - 2850 | Strong | C-H Stretch (Alkyl) |
| 1642 | Medium | C=C Stretch |
| 1465 | Medium | C-H Bend (CH₂) |
| 1385, 1368 | Medium | C-H Bend (Isopropyl gem-dimethyl) |
| 992 | Strong | =C-H Bend (Out-of-plane) |
| 910 | Strong | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of this compound [2]
| m/z | Relative Intensity | Proposed Fragment |
| 126 | Low | [C₉H₁₈]⁺ (Molecular Ion) |
| 83 | Moderate | [C₆H₁₁]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 56 | Very High | [C₄H₈]⁺ |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) |
| 41 | Very High | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum was acquired on a 500 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained on the same spectrometer operating at a frequency of 125 MHz. The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A delay time was used between pulses to ensure accurate integration of the signals.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A vapor phase spectrum was acquired by injecting a small amount of the volatile liquid into an evacuated gas cell with KBr windows. The spectrum was recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty gas cell was subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) was injected into the GC. The compound was separated from any impurities on a nonpolar capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 35 to 200 amu.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the spectral analysis of this compound.
References
Navigating the Synthesis of 7-Methyl-1-octene: A Technical Guide for Researchers
For Immediate Release
This document serves as an in-depth resource, offering detailed experimental protocols for a plausible three-step synthesis, alongside tabulated data for all reagents and intermediates, and process diagrams to facilitate laboratory application.
Commercial Availability Overview
A thorough market survey reveals that 7-Methyl-1-octene (CAS No. 13151-06-9) is not a standard stock item from major global chemical suppliers. While it is listed in some chemical databases, these entries often lack supplier information, indicating its rarity in the commercial market.[1] Researchers seeking this compound will likely need to pursue custom synthesis.
Proposed Synthetic Pathway
A viable and well-documented route to this compound involves a three-step process starting from the commercially available 5-methyl-1-bromohexane. The proposed pathway is as follows:
-
Grignard Reaction: Formation of a Grignard reagent from 5-methyl-1-bromohexane, followed by a reaction with formaldehyde to yield 6-methyl-1-heptanol.
-
Swern Oxidation: Oxidation of the primary alcohol, 6-methyl-1-heptanol, to the corresponding aldehyde, 6-methylheptanal.
-
Wittig Reaction: Conversion of 6-methylheptanal to the terminal alkene, this compound, using a methyl-substituted Wittig reagent.
Below is a visual representation of the proposed synthetic workflow.
Physical and Chemical Properties of Reagents and Intermediates
A summary of the key physical and chemical properties of the compounds involved in the synthesis is provided in the table below for easy reference.
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 5-methyl-1-bromohexane | 627-94-1 | C₇H₁₅Br | 179.10 | 175-177 | 1.134 |
| 6-methyl-1-heptanol | 1653-40-3 | C₈H₁₈O | 130.23 | 188 | 0.818 |
| 6-methylheptanal | 63885-09-6 | C₈H₁₆O | 128.21 | 157-158 | 0.806 |
| Methyltriphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.22 | 230-234 (Melting Point) | N/A |
| Sodium Amide | 7782-92-5 | NaNH₂ | 39.01 | 400 | 1.39 |
| This compound | 13151-06-9 | C₉H₁₈ | 126.24 | 140-142 | 0.725 |
Detailed Experimental Protocols
The following are detailed, literature-derived protocols for each step of the proposed synthesis.
Step 1: Synthesis of 6-methyl-1-heptanol via Grignard Reaction
This procedure details the formation of a Grignard reagent from 5-methyl-1-bromohexane and its subsequent reaction with formaldehyde.
Materials:
-
5-methyl-1-bromohexane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Formaldehyde (paraformaldehyde can be depolymerized)
-
Hydrochloric acid (for workup)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 5-methyl-1-bromohexane in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the 5-methyl-1-bromohexane solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing).
-
Once the reaction has started, add the remaining 5-methyl-1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the gaseous formaldehyde into the stirred Grignard solution via a glass tube.
-
After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude 6-methyl-1-heptanol by vacuum distillation.
Step 2: Synthesis of 6-methylheptanal via Swern Oxidation
This protocol describes the oxidation of 6-methyl-1-heptanol to 6-methylheptanal using a Swern oxidation.[2][3][4]
Materials:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
6-methyl-1-heptanol
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 6-methyl-1-heptanol in anhydrous DCM dropwise to the reaction mixture.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine to the reaction mixture, and stir for 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylheptanal. The product can be purified by distillation if necessary.[5][6][7]
Step 3: Synthesis of this compound via Wittig Reaction
This procedure outlines the conversion of 6-methylheptanal to this compound using a Wittig reagent.[8][9][10][11][12][13][14][15]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
6-methylheptanal
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add sodium amide portion-wise.
-
Allow the mixture to warm to room temperature and stir for 2 hours to form the ylide (a color change to deep yellow or orange is typically observed).
-
Cool the ylide solution to 0 °C and add a solution of 6-methylheptanal in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the mixture with pentane or hexane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent at low temperature.
-
Purify the resulting this compound by fractional distillation.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and dependency of the synthetic steps.
This technical guide provides a comprehensive starting point for the laboratory synthesis of this compound. Researchers should consult the primary literature for further details and adhere to all laboratory safety protocols when handling the reagents described.
References
- 1. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 6-Methylheptanal (CAS 63885-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 7. scent.vn [scent.vn]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. nbinno.com [nbinno.com]
- 17. 甲基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. CatOnium MTPB | CAS:1779-49-3 | [vestachem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 21. Sodium amide Formula - Sodium amide Uses, Properties, Structure and Formula [softschools.com]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. grokipedia.com [grokipedia.com]
- 24. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 7-Methyl-1-octene in Modern Organic Synthesis: A Technical Guide
Introduction: 7-Methyl-1-octene is a branched-chain alpha-olefin that serves as a versatile and valuable building block in the field of organic synthesis. Its simple, acyclic structure, featuring a terminal double bond and a chiral center at the 7-position, makes it a key starting material for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is a non-polar organic compound with the chemical formula C9H18.[1][2] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for designing reaction conditions and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C9H18 | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Registry Number | 13151-06-9 | [1][2] |
| IUPAC Name | 7-methyloct-1-ene | [1][2] |
| Boiling Point | 138 °C | [3] |
| Density | 0.725 g/mL | [3] |
| Refractive Index | 1.413 | [3] |
Key Synthetic Transformations of this compound
The synthetic utility of this compound primarily stems from the reactivity of its terminal double bond. This section details some of the most important transformations it can undergo.
Epoxidation
Epoxidation of the terminal alkene in this compound yields 2-(6-methylheptyl)oxirane, a valuable intermediate for further functionalization. This transformation can be achieved through various methods, including the use of peroxy acids like m-CPBA or through enzymatic processes.[4][5] Enzymatic epoxidation, for instance, by Pseudomonas oleovorans, offers high stereoselectivity.[6][7]
Experimental Protocol: Enzymatic Epoxidation (Adapted for this compound)
This protocol is adapted from the enzymatic epoxidation of 1,7-octadiene by Pseudomonas oleovorans.[6]
-
Culture Preparation: Cultivate Pseudomonas oleovorans in a suitable medium containing n-octane (1% v/v) as a growth substrate at 30°C in baffled shake flasks.
-
Resting Cell Suspension: Harvest cells in the late exponential phase by centrifugation, wash with a sterile buffer (e.g., phosphate buffer), and resuspend in the same buffer to a high cell density (e.g., 1.2 x 10^10 cells/mL).[6]
-
Epoxidation Reaction: Add this compound (e.g., 1% v/v) to the resting cell suspension. Incubate the mixture at 30°C with shaking.
-
Monitoring and Extraction: Monitor the reaction progress by periodically taking aliquots, extracting with an organic solvent (e.g., toluene), and analyzing by gas chromatography (GC).[6]
-
Purification: After the reaction is complete, separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and purify the resulting epoxide by distillation or column chromatography.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[8][9] For this compound, this reaction is highly valuable as it selectively produces 7-methyl-1-octanol, a primary alcohol.[8] This transformation is crucial for introducing a hydroxyl group at the terminus of the carbon chain.
Reaction Pathway:
The reaction proceeds via the syn-addition of a borane reagent (like BH3•THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[10][11]
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol is based on the general procedure for the hydroboration-oxidation of 1-octene.[8]
-
Reaction Setup: To a dry 5-mL conical vial containing this compound (150 mg) and a spin vane, attach a screw cap and septum.
-
Hydroboration: Slowly inject 1.0 M BH3•THF (approx. 0.8 mL) into the vial over 1 minute while stirring. Continue stirring for an additional 5 minutes.
-
Quenching: Add 15 drops of acetone to destroy any excess BH3 and stir for 2 minutes.
-
Oxidation: Add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H2O2. Stir the mixture for 1 minute.
-
Heating: Heat the reaction mixture in a water bath at approximately 60°C for 5 minutes.
-
Workup and Extraction: After cooling, add 1 mL of saturated aqueous NaCl solution. Extract the product with diethyl ether, dry the organic layer, and remove the solvent to obtain the crude 7-methyl-1-octanol.
-
Purification: Purify the product by column chromatography or distillation.
Table 2: Reagent Quantities for Hydroboration-Oxidation
| Reagent | Quantity | Moles (approx.) |
| This compound | 150 mg | 1.19 mmol |
| 1.0 M BH3•THF | 0.8 mL | 0.8 mmol |
| Acetone | 15 drops | - |
| 3 M NaOH | 0.3 mL | 0.9 mmol |
| 30% H2O2 | 0.3 mL | 2.9 mmol |
Metathesis Reactions
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound can undergo self-metathesis to produce 7,14-dimethyl-8-tetradecene and ethylene. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[12][13]
Experimental Protocol: Self-Metathesis of 1-Octene (Adaptable for this compound)
This protocol is based on the self-metathesis of 1-octene.[12]
-
Reaction Setup: In a glovebox, charge a reaction vessel with this compound under an inert atmosphere.
-
Catalyst Addition: Add the Grubbs' second-generation catalyst (e.g., 50 ppm loading).
-
Reaction Conditions: Heat the reaction mixture to 50°C under neat conditions and stir.
-
Monitoring: Monitor the conversion of the starting material and the formation of the product by GC analysis.
-
Termination and Purification: Terminate the reaction by exposing it to air. The product can be purified by distillation.
Table 3: Representative Data for Self-Metathesis of 1-Octene [12]
| Catalyst Loading | Temperature | Time (h) | Conversion (%) | Selectivity (%) |
| 50 ppm | 50°C | 1 | 70 | 98 |
Polymerization
This compound can be polymerized to produce poly(this compound), a polyolefin with a branched structure. Various catalyst systems, including Ziegler-Natta and metallocene catalysts, can be employed.[14] Furthermore, it can be copolymerized with other monomers, such as methyl acrylate, to create copolymers with tailored properties.[15][16]
Application in the Synthesis of Complex Molecules
The functionalized derivatives of this compound serve as important intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The presence of a chiral center allows for its use as a chiral building block, enabling the synthesis of enantiomerically pure compounds. While direct examples of its incorporation into complex natural products are not extensively documented in the initial search, its derivatives, such as 7-methyl-1-octanol and its corresponding epoxide, are structurally relevant to fragments found in various natural products.
Conclusion
This compound is a versatile and synthetically valuable starting material in organic chemistry. Its terminal double bond allows for a variety of important transformations, including epoxidation, hydroboration-oxidation, metathesis, and polymerization. The resulting functionalized derivatives are key intermediates for the synthesis of a broad range of organic molecules. The detailed protocols and data presented in this guide highlight the practical utility of this compound for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its applications, particularly as a chiral building block, will undoubtedly continue to expand its role in modern organic synthesis.
References
- 1. 1-Octene, 7-methyl- [webbook.nist.gov]
- 2. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. youtube.com [youtube.com]
- 5. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-Methyl-1-octene: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methyl-1-octene, a branched alpha-olefin of interest in various chemical syntheses. The document covers its discovery and history, detailed potential synthetic protocols, physical and spectroscopic properties, and current and potential applications, particularly in the context of industrial chemistry and fine chemical manufacturing.
Introduction
This compound is an aliphatic hydrocarbon with the chemical formula C₉H₁₈. As a branched alpha-olefin, its terminal double bond offers a site for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The presence of a methyl branch on the seventh carbon atom influences its physical properties and reactivity compared to its linear isomer, 1-nonene. This guide will delve into the technical aspects of this compound, providing researchers and professionals with a detailed resource for its synthesis, characterization, and potential utilization.
Discovery and History
While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a survey of scientific literature, its existence and synthesis are predicated on the development of fundamental organic reactions in the 20th century. The advent of the Grignard reaction in the early 1900s and the Wittig reaction in the 1950s provided the foundational chemical transformations that make the synthesis of such a branched alkene feasible. It is likely that this compound was first synthesized and characterized as part of broader investigations into the properties and reactions of branched olefins, or as an intermediate in the synthesis of more complex molecules. Its more recent characterization is well-documented in spectral databases such as those maintained by the National Institute of Standards and Technology (NIST).
Synthesis of this compound
Two plausible and well-established synthetic routes for the preparation of this compound are presented below: the Grignard reaction and the Wittig reaction.
Synthesis via Grignard Reaction
This approach involves the reaction of a Grignard reagent with an appropriate allyl halide. Specifically, the reaction of isoamylmagnesium bromide with allyl bromide would yield this compound.
Experimental Protocol:
-
Preparation of Isoamylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of isoamyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the isoamyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Synthesis via Wittig Reaction
The Wittig reaction provides an alternative route, involving the reaction of an aldehyde with a phosphorus ylide. For the synthesis of this compound, 6-methylheptanal would be reacted with methylenetriphenylphosphorane.
Experimental Protocol:
-
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 eq), via syringe. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with 6-Methylheptanal:
-
Add a solution of 6-methylheptanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The disappearance of the orange-red color indicates the consumption of the ylide.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with pentane (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution by rotary evaporation.
-
The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a cold pentane or hexane solution.
-
Further purify the this compound by fractional distillation.
-
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 13151-06-9 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 138-139 °C | |
| Density | 0.725 g/cm³ at 20 °C | |
| Refractive Index | 1.413 at 20 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Key Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-CH=), ~1.5 (m, 1H, -CH(CH₃)₂), ~1.3-1.1 (m, 6H, -(CH₂)₃-), ~0.85 (d, 6H, -CH(CH₃)₂) | |
| ¹³C NMR (CDCl₃) | δ ~139.2 (=CH-), ~114.1 (=CH₂), ~33.8 (-CH₂-), ~33.6 (-CH₂-), ~29.0 (-CH₂-), ~27.9 (-CH-), ~22.6 (-CH₃) | [2] |
| IR (Infrared) | ~3077 cm⁻¹ (=C-H stretch), ~2958, 2870 cm⁻¹ (C-H stretch), ~1641 cm⁻¹ (C=C stretch), ~991, 909 cm⁻¹ (=C-H bend) | [2] |
| Mass Spectrometry (MS) | m/z (%): 126 (M⁺), 83, 69, 56, 43, 41 | [2] |
Chemical Reactivity and Potential Applications
As a branched alpha-olefin, this compound can undergo a variety of chemical transformations at its terminal double bond, making it a useful building block in organic synthesis.
Key Reactions
-
Hydroboration-Oxidation: This reaction converts this compound to the corresponding anti-Markovnikov alcohol, 7-methyl-1-octanol. This transformation is valuable for introducing a primary alcohol functionality at the terminus of the carbon chain.
-
Epoxidation: Reaction with peroxy acids yields 7-methyl-1,2-epoxyoctane, a reactive intermediate for the synthesis of diols and other functionalized compounds.
-
Polymerization: Like other alpha-olefins, this compound can serve as a comonomer in the production of specialty polymers. The branched nature of this olefin can impart specific properties, such as lower crystallinity and improved flexibility, to the resulting polymer.[3][4]
-
Hydroformylation: This process introduces a formyl group, leading to the formation of 8-methyl-nonanal, which can be further oxidized to a carboxylic acid or reduced to an alcohol.
Potential Applications
-
Industrial Chemicals: Branched higher olefins are used as intermediates in the manufacturing of a variety of industrial products, including lube oil additives, surfactants, agricultural chemicals, and corrosion inhibitors.[5]
-
Fine Chemicals and Pharmaceuticals: The introduction of branched alkyl chains can be important in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific applications of this compound in drug development are not widely documented, its derivatives could serve as lipophilic side chains or building blocks for more complex molecules.
-
Pheromone Synthesis: Methyl-branched hydrocarbons are components of the sex pheromones of some insect species. The synthesis of such compounds is an area of active research, and this compound could potentially serve as a precursor or a model compound in the development of synthetic routes to these semiochemicals.[6]
-
Polymer Science: As a comonomer, this compound can be used to modify the properties of polyolefins. The incorporation of branched comonomers can disrupt the regular polymer chain structure, leading to materials with lower density and improved impact strength.[3][4]
Conclusion
This compound is a versatile branched alpha-olefin with potential applications across various sectors of the chemical industry. While its specific discovery is not prominently documented, its synthesis is readily achievable through established organic methodologies such as the Grignard and Wittig reactions. The data and protocols presented in this guide offer a valuable resource for researchers and professionals seeking to synthesize, characterize, and utilize this compound in their work. Further exploration of its role in the synthesis of fine chemicals, specialty polymers, and biologically active molecules may unveil new and valuable applications for this interesting hydrocarbon.
References
- 1. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched higher olefins | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Methyl-1-octene: Isomers, Reactions, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a branched-chain terminal alkene with the molecular formula C9H18. As a member of the nonene family of isomers, its unique structural features—a terminal double bond ripe for chemical modification and a chiral center at the 7-position—make it a compound of interest in synthetic organic chemistry. For researchers in drug discovery, the "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, underscores the importance of understanding the synthesis and reactivity of such branched structures.[1] This guide provides a comprehensive overview of this compound, its isomers, key synthetic and reaction protocols, and a discussion of its potential, though currently underexplored, relevance in a biological context.
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound and its isomers are crucial for their handling, purification, and characterization. Below is a compilation of key data for this compound and some of its linear and branched isomers.
Table 1: Physicochemical Properties of this compound and Selected Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| This compound | 13151-06-9 | C9H18 | 126.24 | 138[2] | 0.725[2] | 1.413[2] |
| 1-Nonene | 124-11-8 | C9H18 | 126.24 | 147[3] | 0.730 | 1.416 |
| (E)-2-Nonene | 6434-78-2 | C9H18 | 126.24 | 144-145[3] | 0.734 | 1.421 |
| (Z)-2-Nonene | 6434-77-1 | C9H18 | 126.24 | 147[3] | 0.734 | 1.422 |
| (E)-7-Methyl-2-octene | N/A | C9H18 | 126.24 | N/A | N/A | N/A |
| 7-Methyl-3-octene | 86668-33-9 | C9H18 | 126.24 | 146.1 | 0.731 | 1.420 |
Spectroscopic Characterization of this compound
Spectroscopic methods are essential for the unambiguous identification of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Description |
| ¹H NMR | =CH₂ | ~4.9-5.0 | Multiplet, terminal vinyl protons |
| =CH- | ~5.7-5.9 | Multiplet, internal vinyl proton | |
| -CH(CH₃)₂ | ~1.5-1.7 | Multiplet, methine proton | |
| -CH₂- | ~1.2-1.4 and ~2.0-2.1 | Multiplets, methylene groups | |
| -CH₃ | ~0.8-0.9 | Doublet, two methyl groups | |
| ¹³C NMR | =CH₂ | ~114 | Terminal vinyl carbon |
| =CH- | ~139 | Internal vinyl carbon | |
| -CH(CH₃)₂ | ~28 | Methine carbon | |
| -CH₂- | ~25, 32, 34, 39 | Methylene carbons | |
| -CH₃ | ~22 | Methyl carbons | |
| IR | =C-H Stretch | 3079[2] | Characteristic of terminal alkenes |
| C-H Stretch | 2850-2960 | Aliphatic C-H bonds | |
| C=C Stretch | 1642[2] | Alkene double bond | |
| =C-H Bend | 910 and 990 | Out-of-plane bending for monosubstituted alkenes |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound. These are illustrative procedures based on established organic chemistry principles.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[4][5]
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-bromo-5-methylhexane (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours, during which a white precipitate of the phosphonium salt will form.
-
Filter the phosphonium salt, wash with cold diethyl ether, and dry under vacuum.
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation.
-
-
Wittig Reaction with Formaldehyde:
-
While maintaining the temperature at -78 °C, slowly bubble gaseous formaldehyde (generated from the thermal decomposition of paraformaldehyde) through the ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
-
Reactions of this compound
This two-step reaction converts the terminal alkene into the corresponding anti-Markovnikov alcohol, 7-methyl-1-octanol.[6][7][8]
Experimental Protocol:
-
Hydroboration:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.5 eq).
-
Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield 7-methyl-1-octanol.
-
Epoxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide.[9][10]
Experimental Protocol:
-
Reaction:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.[11][12][13]
Experimental Protocol:
-
Ozonolysis:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or DCM and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
-
Reductive Workup:
-
Add dimethyl sulfide (DMS) (1.5 eq) to the cold solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.
-
-
Isolation:
-
Remove the solvent under reduced pressure.
-
The resulting products, formaldehyde and 6-methylheptanal, can be isolated or used in subsequent reactions. Due to the volatility of formaldehyde, direct analysis of the crude mixture by NMR is often preferred.
-
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nonene - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 7-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1-octene is a branched alpha-olefin whose polymerization presents unique opportunities and challenges. The presence of a methyl group on the penultimate carbon atom introduces steric hindrance that can significantly influence catalyst activity, polymer molecular weight, and microstructure compared to linear alpha-olefins like 1-octene. This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound using two primary catalytic systems: Ziegler-Natta and metallocene catalysts.
It is important to note that while extensive literature exists for the polymerization of linear alpha-olefins, specific data for this compound is limited. The protocols and data presented herein are therefore based on established procedures for structurally similar and more commonly studied alpha-olefins, such as 1-hexene and 1-octene, and should be regarded as a starting point for experimental design and optimization.[1][2][3][4][5]
Ziegler-Natta Catalyzed Polymerization
Ziegler-Natta catalysts are a cornerstone of polyolefin production.[6][7][8] These heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride and activated by an organoaluminum co-catalyst, are capable of producing polymers with high isotacticity.[8] For a sterically hindered monomer like this compound, catalyst activity may be lower, and optimization of the co-catalyst ratio and polymerization conditions is crucial.[9]
Experimental Protocol: Ziegler-Natta Polymerization
This protocol describes a laboratory-scale slurry polymerization of this compound.
Materials:
-
Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.
-
Co-catalyst: Triethylaluminum (TEAL) solution in hexane.
-
External Donor (optional for stereoselectivity control): Cyclohexylmethyldimethoxysilane (CMDMS).
-
Monomer: this compound, purified by passing through columns of activated alumina and molecular sieves.
-
Solvent: Anhydrous hexane or heptane.
-
Quenching Agent: Isopropanol containing 5% HCl.
-
Precipitating Agent: Methanol.
-
Atmosphere: High-purity nitrogen or argon.
Procedure:
-
Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature controller, and nitrogen inlet/outlet is thoroughly dried under vacuum and purged with high-purity nitrogen.
-
Reaction Setup: 250 mL of anhydrous hexane is introduced into the reactor, followed by the desired amount of external donor (if used) and the TEAL co-catalyst solution via syringe. The mixture is stirred at the desired reaction temperature (e.g., 70°C).
-
Catalyst Introduction: A suspension of the Ziegler-Natta catalyst in hexane (e.g., 10-20 mg) is injected into the reactor to initiate the polymerization.
-
Monomer Feeding: Purified this compound (e.g., 50 mL) is then fed into the reactor. The polymerization is allowed to proceed for a set duration (e.g., 1-4 hours) while maintaining constant temperature and stirring.
-
Termination: The polymerization is terminated by adding 10 mL of the isopropanol/HCl solution.
-
Polymer Isolation: The polymer solution is poured into an excess of methanol to precipitate the poly(this compound).
-
Purification: The precipitated polymer is filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Data Presentation: Ziegler-Natta Polymerization
The following table presents hypothetical data for the Ziegler-Natta polymerization of this compound, illustrating the expected influence of key reaction parameters.
| Entry | Catalyst (mg) | Co-catalyst (TEAL) (mmol) | Al/Ti ratio | Temp (°C) | Time (h) | Yield (g) | Activity ( kg/mol Ti·h) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| 1 | 20 | 2.0 | 200 | 70 | 2 | 15.2 | 38.0 | 150 | 5.2 | 115 |
| 2 | 20 | 4.0 | 400 | 70 | 2 | 18.5 | 46.3 | 125 | 5.8 | 112 |
| 3 | 20 | 2.0 | 200 | 80 | 2 | 12.8 | 32.0 | 110 | 6.1 | 118 |
| 4 | 20 | 2.0 | 200 | 70 | 4 | 25.1 | 31.4 | 165 | 5.5 | 116 |
Note: Data is illustrative, based on general trends for α-olefin polymerization. Mₙ (number-average molecular weight) and Mₙ/Mₙ (polydispersity index) would be determined by GPC. Tₘ (melting temperature) would be determined by DSC.
Metallocene-Catalyzed Polymerization
Metallocene catalysts, which are homogeneous single-site catalysts, offer precise control over polymer microstructure, including tacticity and molecular weight distribution.[3][10][11][12] For this compound, the choice of metallocene ligand symmetry (e.g., C₂-symmetric for isotactic, Cₛ-symmetric for syndiotactic) is critical for controlling stereochemistry.[2] Methylaluminoxane (MAO) is a commonly used co-catalyst.[3]
Experimental Protocol: Metallocene-Catalyzed Polymerization
This protocol outlines a laboratory-scale solution polymerization of this compound.
Materials:
-
Metallocene Pre-catalyst: e.g., rac-Et(Ind)₂ZrCl₂ (for isotactic) or iPr(Cp)(Flu)ZrCl₂ (for syndiotactic).
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene.
-
Monomer: this compound, purified as previously described.
-
Solvent: Anhydrous toluene.
-
Quenching Agent: Acidified methanol.
-
Atmosphere: High-purity argon.
Procedure:
-
Reactor Preparation: A Schlenk flask or a glass reactor is prepared under an inert argon atmosphere.
-
Reaction Setup: Anhydrous toluene (100 mL) and the desired amount of this compound (e.g., 20 mL) are added to the reactor. The solution is brought to the desired polymerization temperature (e.g., 50°C).
-
Catalyst Activation: In a separate Schlenk flask, the metallocene pre-catalyst is dissolved in a small amount of toluene. The MAO solution is added, and the mixture is allowed to pre-activate for 15-30 minutes.
-
Initiation: The activated catalyst solution is injected into the reactor to start the polymerization.
-
Polymerization: The reaction is stirred at a constant temperature for the specified time (e.g., 1 hour).
-
Termination and Isolation: The reaction is quenched by the addition of acidified methanol. The precipitated polymer is filtered, washed thoroughly with methanol, and dried under vacuum at 50°C.
Data Presentation: Metallocene-Catalyzed Polymerization
The following table presents hypothetical data for the metallocene-catalyzed polymerization of this compound.
| Entry | Metallocene (µmol) | Co-catalyst (MAO) | Al/Zr ratio | Temp (°C) | Time (h) | Yield (g) | Activity ( kg/mol Zr·h) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Tacticity |
| 1 | 5.0 | rac-Et(Ind)₂ZrCl₂ | 1000 | 50 | 1 | 8.5 | 1700 | 250 | 2.1 | Isotactic |
| 2 | 5.0 | rac-Et(Ind)₂ZrCl₂ | 1500 | 50 | 1 | 10.2 | 2040 | 230 | 2.3 | Isotactic |
| 3 | 5.0 | iPr(Cp)(Flu)ZrCl₂ | 1000 | 50 | 1 | 6.8 | 1360 | 180 | 2.5 | Syndiotactic |
| 4 | 5.0 | rac-Et(Ind)₂ZrCl₂ | 1000 | 70 | 1 | 7.1 | 1420 | 195 | 2.4 | Isotactic |
Note: Data is illustrative. The lower polydispersity index (Mₙ/Mₙ) compared to Ziegler-Natta catalysts is a characteristic feature of single-site metallocene catalysts.[3][11]
Polymer Characterization
3.1. Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Mₙ/Mₙ). The analysis is typically performed at high temperature (e.g., 140-160°C) using 1,2,4-trichlorobenzene as the mobile phase.
3.2. Differential Scanning Calorimetry (DSC): Provides information on the thermal properties of the polymer, including the melting temperature (Tₘ) and the glass transition temperature (T₉). This data is crucial for understanding the polymer's crystallinity and processing window.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the microstructure of the polymer, including its tacticity (isotactic, syndiotactic, or atactic) by analyzing the chemical shifts of the methyl and methine carbons in the polymer backbone.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
References
- 1. umventures.org [umventures.org]
- 2. researchgate.net [researchgate.net]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.minia.edu.eg [courses.minia.edu.eg]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sylzyhg.com [sylzyhg.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. researchgate.net [researchgate.net]
Metallocene-Catalyzed Polymerization of 7-Methyl-1-octene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallocene catalysts have revolutionized the field of olefin polymerization, offering exceptional control over polymer microstructure, molecular weight, and stereochemistry. This level of precision is paramount in the development of advanced materials for specialized applications, including drug delivery systems where polymer properties can influence drug release kinetics and biocompatibility. 7-Methyl-1-octene, a branched long-chain α-olefin, presents an interesting monomer for creating polymers with unique thermal and mechanical properties due to its pendant isobutyl group.
This document provides detailed application notes and protocols for the metallocene-catalyzed polymerization of this compound. The methodologies described are based on established procedures for structurally similar branched α-olefins, offering a robust starting point for experimental design. Two distinct metallocene catalyst systems are highlighted to illustrate the synthesis of both isotactic and syndiotactic poly(this compound).
Key Concepts in Metallocene Catalysis
Metallocene catalysts are organometallic compounds typically consisting of a Group 4 transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl-type ligands. When activated by a cocatalyst, most commonly methylaluminoxane (MAO), they form highly active single-site catalysts. This single-site nature ensures that each polymer chain is produced under identical catalytic conditions, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.
The symmetry of the metallocene ligand framework dictates the stereochemistry of the resulting polymer.
-
C₂-symmetric catalysts , such as rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂), possess a chiral structure that guides the incoming monomer to a specific orientation, resulting in an isotactic polymer where the side chains are all on the same side of the polymer backbone.
-
Cₛ-symmetric catalysts , like diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂), have a plane of symmetry and promote the formation of syndiotactic polymers, with side chains alternating on opposite sides of the backbone.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound using both an isospecific and a syndiospecific metallocene catalyst. These values are illustrative and can be expected to vary with specific experimental conditions.
Table 1: Isospecific Polymerization of this compound with rac-EBIZrCl₂/MAO
| Run | Catalyst (µmol) | Al/Zr Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Tₘ (°C) |
| 1 | 5.0 | 2000 | 25 | 1 | 65 | 120 | 1.85 | 135 |
| 2 | 5.0 | 2000 | 50 | 1 | 85 | 95 | 1.90 | 132 |
| 3 | 5.0 | 1000 | 50 | 1 | 70 | 105 | 2.10 | 133 |
| 4 | 2.5 | 2000 | 50 | 2 | 92 | 150 | 1.88 | 136 |
Table 2: Syndiospecific Polymerization of this compound with Ph₂C(Cp)(Flu)ZrCl₂/MAO
| Run | Catalyst (µmol) | Al/Zr Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Tₘ (°C) |
| 1 | 5.0 | 2000 | 25 | 1 | 55 | 180 | 1.75 | 115 |
| 2 | 5.0 | 2000 | 50 | 1 | 75 | 150 | 1.80 | 112 |
| 3 | 5.0 | 1000 | 50 | 1 | 60 | 165 | 1.95 | 113 |
| 4 | 2.5 | 2000 | 50 | 2 | 88 | 220 | 1.78 | 116 |
-
Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).
-
PDI: Polydispersity Index (Mₙ/Mₙ), a measure of the breadth of the molecular weight distribution.
-
Tₘ: Melting temperature, determined by Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol 1: General Procedure for Metallocene-Catalyzed Polymerization of this compound
This protocol outlines a general procedure for the solution polymerization of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (purified by passing through activated alumina and sparging with inert gas)
-
Toluene (anhydrous, purified)
-
Metallocene catalyst (rac-EBIZrCl₂ or Ph₂C(Cp)(Flu)ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol (for quenching and precipitation)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Glass reactor (e.g., 250 mL) equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Setup: A clean, dry glass reactor is assembled and thoroughly dried under vacuum while heating. The reactor is then backfilled with an inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene (e.g., 100 mL) and purified this compound (e.g., 20 mL) are charged into the reactor via syringe or cannula.
-
Cocatalyst Addition: The reactor is brought to the desired reaction temperature (e.g., 50 °C). The MAO solution is then added to the reactor. The amount of MAO is calculated based on the desired Al/Zr molar ratio (e.g., 2000:1). The solution is stirred for 10-15 minutes.
-
Catalyst Preparation and Injection: In a separate Schlenk tube or vial inside a glovebox, the metallocene catalyst (e.g., 5.0 µmol) is dissolved in a small amount of anhydrous toluene (e.g., 5 mL). This catalyst solution is then drawn into a syringe and rapidly injected into the stirred reactor to initiate polymerization.
-
Polymerization: The reaction mixture is stirred vigorously at the set temperature for the desired polymerization time (e.g., 1 hour). The progress of the polymerization may be monitored by observing an increase in the viscosity of the solution.
-
Quenching and Precipitation: After the specified time, the polymerization is terminated by the slow addition of methanol (e.g., 10 mL). The entire contents of the reactor are then poured into a beaker containing a large volume of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Polymer Purification: The precipitated polymer is collected by filtration. To remove catalyst residues, the polymer is stirred in a solution of 5% HCl in methanol for 1-2 hours, filtered, and then washed extensively with neat methanol.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Polymer Characterization
1. Molecular Weight and Polydispersity (GPC):
-
The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) are determined by high-temperature gel permeation chromatography (GPC).
-
Typical conditions involve using 1,2,4-trichlorobenzene as the eluent at 140-150 °C, with a flow rate of 1.0 mL/min. The system is calibrated with polystyrene standards.
2. Thermal Properties (DSC):
-
The melting temperature (Tₘ) and crystallinity of the polymer are determined by differential scanning calorimetry (DSC).
-
A typical procedure involves heating the sample from room temperature to 200 °C at a rate of 10 °C/min, holding for 5 minutes to erase thermal history, cooling to room temperature at 10 °C/min, and then reheating to 200 °C at 10 °C/min. The Tₘ is determined from the second heating scan.
3. Stereostructure (¹³C NMR):
-
The tacticity (isotactic or syndiotactic) of the polymer is determined by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Spectra are typically recorded at high temperature (e.g., 120-130 °C) using a solvent mixture such as 1,1,2,2-tetrachloroethane-d₂. The stereochemical details are elucidated by analyzing the chemical shifts of the methyl and methine carbons in the polymer backbone.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the metallocene-catalyzed polymerization of this compound.
Caption: Catalyst activation pathway.
Caption: Experimental workflow for polymerization.
Caption: Polymer chain propagation mechanism.
Application Notes and Protocols: Copolymerization of 7-Methyl-1-octene with Ethylene
Audience: Researchers, scientists, and drug development professionals.
Note on an Emerging Monomer: Detailed experimental literature on the copolymerization of 7-methyl-1-octene with ethylene is not extensively available in publicly accessible domains. However, the copolymerization of ethylene with its structural isomer, 1-octene, is a well-established and industrially significant process. The methodologies and data presented herein for ethylene/1-octene copolymerization can serve as a foundational guide and a robust starting point for the investigation of ethylene/7-methyl-1-octene copolymers. The principles of catalyst selection, reaction condition optimization, and polymer characterization are largely transferable.
Introduction to this compound
This compound is a branched alpha-olefin with the chemical formula C₉H₁₈.[1][2][3] Its structure, featuring a methyl group on the seventh carbon, introduces branching that can influence the physical and mechanical properties of its copolymers.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol [3] |
| CAS Registry Number | 13151-06-9[1][3] |
| IUPAC Name | 7-methyloct-1-ene[3] |
Application Protocol: Solution Copolymerization of Ethylene and 1-Octene (Model System for this compound)
This protocol describes a general procedure for the solution copolymerization of ethylene and 1-octene using a metallocene catalyst, which can be adapted for this compound.
2.1. Materials and Reagents:
-
Ethylene (polymerization grade)
-
1-Octene (or this compound) (anhydrous, polymerization grade)
-
Toluene or Cyclohexane (anhydrous, polymerization grade)
-
Metallocene catalyst (e.g., (Phenyl)(cyclohexyl)methylene(cyclopentadienyl)(2,7-di-tert-butylfluorenyl)hafnium dimethyl)[4]
-
Cocatalyst (e.g., Methylaluminoxane (MAO) or N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate)[4][5]
-
Scavenger (e.g., Triisobutylaluminum - TIBA)
-
Methanol (reagent grade)
-
Hydrochloric acid (10% solution)
-
Nitrogen or Argon (high purity)
2.2. Experimental Workflow:
Figure 1. General workflow for the solution copolymerization of ethylene and an alpha-olefin.
2.3. Detailed Protocol:
-
Reactor Preparation: A 5 L stainless steel reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon to eliminate oxygen and moisture.[5]
-
Solvent and Comonomer Charging: Anhydrous cyclohexane (or toluene) and the desired amount of 1-octene (or this compound) are introduced into the reactor.[5]
-
Scavenging: A scavenger, such as triisobutylaluminum (TIBA), is added to the reactor to react with any remaining impurities.
-
Catalyst Activation and Injection: In a separate glovebox, the metallocene catalyst is dissolved in a small amount of the reaction solvent and activated with the cocatalyst (e.g., MAO). This activated catalyst solution is then injected into the reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 50-150°C), and ethylene is fed into the reactor at a constant pressure (e.g., 15 atm).[6] The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes).[6]
-
Reaction Termination: The ethylene feed is stopped, and the reaction is quenched by injecting methanol.
-
Polymer Precipitation and Washing: The polymer solution is precipitated in an excess of methanol. The resulting polymer is then washed with a dilute hydrochloric acid solution and subsequently with methanol to remove catalyst residues.
-
Drying: The purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation: Influence of Reaction Conditions on Ethylene/1-Octene Copolymerization
The following tables summarize typical data from ethylene/1-octene copolymerization experiments, illustrating the effects of varying reaction parameters. These trends can be expected to be similar for the copolymerization with this compound.
Table 1: Effect of Polymerization Temperature on Copolymer Properties. [6]
| Entry | Temperature (°C) | Activity (10³ g polymer/mol Ti·h) | Mₙ (10⁵ g/mol ) | MWD (Mₙ/Mₙ) | 1-Octene Content (mol%) | Tₘ (°C) |
| 1 | 30 | 35.6 | 18.9 | 2.6 | 2.2 | 124.5 |
| 2 | 50 | 98.7 | 8.7 | 2.7 | 3.1 | 120.1 |
| 3 | 70 | 141.0 | 4.5 | 3.1 | 2.5 | 123.0 |
| 4 | 90 | 120.5 | 1.0 | 4.2 | 1.8 | 126.2 |
Conditions: (F-salalen)TiCl₂ catalyst, MAO cocatalyst, 15 atm ethylene pressure, 30 min reaction time.[6]
Table 2: Effect of 1-Octene Concentration on Copolymer Properties. [6]
| Entry | [1-Octene] (mol/L) | Activity (10³ g polymer/mol Ti·h) | Mₙ (10⁵ g/mol ) | MWD (Mₙ/Mₙ) | 1-Octene Content (mol%) | Tₘ (°C) |
| 1 | 0 | 88.9 | 26.4 | 2.5 | 0 | 132.8 |
| 2 | 0.5 | 115.2 | 10.2 | 2.6 | 1.9 | 125.6 |
| 3 | 1.0 | 98.7 | 8.7 | 2.7 | 3.1 | 120.1 |
| 4 | 2.0 | 64.0 | 7.8 | 2.7 | 6.4 | 117.9 |
Conditions: (F-salalen)TiCl₂ catalyst, MAO cocatalyst, 50°C, 15 atm ethylene pressure, 30 min reaction time.[6]
Signaling Pathways and Logical Relationships
The logical relationship between catalyst structure, reaction conditions, and final polymer properties is crucial in designing copolymers with desired characteristics.
Figure 2. Interrelationship of key parameters in ethylene/alpha-olefin copolymerization.
Potential Applications
Copolymers of ethylene with branched alpha-olefins like this compound are expected to exhibit properties that make them suitable for a range of applications, drawing parallels from ethylene/1-octene copolymers. The introduction of the methyl branch could potentially enhance certain properties.
-
Elastomers and Plastomers: The incorporation of a comonomer like this compound disrupts the crystallinity of the polyethylene backbone, leading to materials with elastomeric or plastomeric properties.[6] These are valuable in applications requiring flexibility and toughness.
-
Packaging Films: The improved flexibility and puncture resistance make these copolymers suitable for advanced packaging solutions.
-
Automotive Components: As modifiers for other polymers or as standalone materials, they can be used in the manufacturing of soft-touch interior components, bumpers, and other parts requiring impact resistance.
-
Wire and Cable Insulation: The excellent dielectric properties and flexibility are advantageous for insulating electrical wires and cables.
-
Adhesives and Sealants: Low crystallinity copolymers can be formulated into hot-melt adhesives and sealants.
Further research into the specific effects of the this compound branching on copolymer properties will be crucial in fully realizing the potential of this monomer in advanced material design.
References
- 1. 1-Octene, 7-methyl- [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2022069411A1 - Ethylene-octene copolymers with improved property profile - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 7-Methyl-1-octene as a Novel Comonomer in LLDPE Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear Low-Density Polyethylene (LLDPE) is a versatile polymer synthesized through the copolymerization of ethylene with an α-olefin comonomer. The incorporation of these comonomers introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure, leading to lower density and enhanced flexibility and toughness. Commercially, linear α-olefins such as 1-butene, 1-hexene, and 1-octene are predominantly used.[1][2] The use of branched α-olefins as comonomers, such as 7-Methyl-1-octene, represents a novel area of research. This document provides a comprehensive overview of the potential application of this compound in LLDPE production, including detailed experimental protocols and comparative data based on existing knowledge of similar comonomers.
The introduction of a branched comonomer like this compound is hypothesized to influence LLDPE properties in unique ways due to its steric hindrance and the specific nature of the resulting short-chain branch. Understanding these effects is crucial for the development of new LLDPE resins with tailored properties for advanced applications.
Overview of LLDPE Production with α-Olefins
The production of LLDPE involves the catalytic copolymerization of ethylene and an α-olefin. The choice of catalyst and comonomer significantly impacts the final properties of the polymer.
Catalytic Systems
Two main classes of catalysts are employed for LLDPE synthesis:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are activated by organoaluminum compounds like triethylaluminum.[3] They are widely used in industrial LLDPE production.
-
Metallocene Catalysts: These are homogeneous single-site catalysts, often based on zirconium or hafnium complexes, activated by methylaluminoxane (MAO).[4] Metallocene catalysts offer better control over polymer microstructure, leading to a narrower molecular weight distribution and more uniform comonomer incorporation.
Role of the Comonomer
The type and concentration of the α-olefin comonomer determine the density and crystallinity of the resulting LLDPE. Longer chain α-olefins, like 1-octene, are generally more effective at reducing density and increasing toughness compared to shorter chain comonomers like 1-butene. The branched structure of this compound is expected to have a more pronounced effect on disrupting crystallinity compared to its linear isomer, 1-octene, at similar incorporation levels.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of LLDPE using this compound as a comonomer. These are based on established procedures for ethylene/α-olefin copolymerization.
General Considerations
-
All manipulations involving air- and moisture-sensitive compounds should be carried out using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Toluene and other solvents should be purified by passing them through columns of activated alumina and supported copper catalyst or by distillation over sodium/benzophenone.
-
Ethylene gas should be purified by passing it through columns of molecular sieves and oxygen scavenger.
-
This compound and other liquid comonomers should be dried over calcium hydride and distilled before use.
Protocol for Ethylene/7-Methyl-1-octene Copolymerization using a Metallocene Catalyst
This protocol is adapted from procedures for ethylene/1-octene copolymerization with metallocene catalysts.
Materials:
-
Zirconocene dichloride catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity ethylene
-
This compound
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Acetone
Equipment:
-
High-pressure stainless-steel reactor (e.g., 1 L Parr reactor) equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports.
-
Schlenk line or glovebox.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then assembled and purged with high-purity nitrogen or argon for at least one hour at an elevated temperature (e.g., 110 °C) to remove any traces of air and moisture. The reactor is then cooled to the desired reaction temperature (e.g., 80 °C).
-
Solvent and Comonomer Addition: Anhydrous toluene (e.g., 500 mL) is transferred to the reactor, followed by the desired amount of this compound (e.g., 50 mL). The reactor is then saturated with ethylene at the desired pressure (e.g., 10 bar).
-
Catalyst Activation and Injection: In a separate Schlenk flask or in a glovebox, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution to achieve the desired Al/Zr molar ratio (e.g., 1000:1). The mixture is allowed to react for a few minutes to form the active catalytic species. This activated catalyst solution is then injected into the reactor under ethylene pressure to initiate polymerization.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time (e.g., 30 minutes) while maintaining a constant ethylene pressure and temperature. The reaction is typically exothermic, and the reactor's cooling system should be used to maintain a stable temperature.
-
Termination and Polymer Recovery: The polymerization is terminated by venting the ethylene and injecting acidic methanol (e.g., 50 mL of 10% HCl in methanol) into the reactor. The polymer precipitates as a white solid. The reactor is cooled to room temperature, and the polymer is collected by filtration.
-
Purification: The collected polymer is washed extensively with methanol and acetone to remove any residual catalyst and unreacted monomer. The purified polymer is then dried in a vacuum oven at 60 °C to a constant weight.
Caption: Workflow for LLDPE Synthesis.
Protocol for Polymer Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the comonomer content and distribution in the polymer chain.
-
Procedure: A small amount of the polymer (approx. 50-100 mg) is dissolved in 1,1,2,2-tetrachloroethane-d2 (TCE-d2) at 120 °C. 13C NMR spectra are recorded on a high-field NMR spectrometer. The comonomer content can be calculated by integrating the signals corresponding to the branch carbons and the backbone carbons.
3.3.2. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the molecular weight (Mw) and molecular weight distribution (MWD or PDI = Mw/Mn) of the polymer.
-
Procedure: The analysis is performed at high temperature (e.g., 140-160 °C) using 1,2,4-trichlorobenzene (TCB) as the mobile phase. The system is calibrated with polystyrene standards.
3.3.3. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting temperature (Tm) and crystallinity of the polymer.
-
Procedure: A small sample of the polymer (5-10 mg) is heated and cooled under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The melting temperature is determined from the peak of the endothermic melting transition, and the crystallinity is calculated from the enthalpy of fusion.
Data Presentation: Comparative Properties of LLDPE
The following tables summarize the expected influence of this compound on LLDPE properties compared to conventional comonomers. The values for this compound are hypothetical and based on the anticipated effects of its branched structure.
Table 1: Influence of Comonomer Type on LLDPE Properties (at similar comonomer mole %)
| Property | 1-Butene | 1-Hexene | 1-Octene | This compound (Hypothetical) |
| Density (g/cm³) | Higher | Intermediate | Lower | Potentially Lower |
| Crystallinity (%) | Higher | Intermediate | Lower | Potentially Lower |
| Melting Point (°C) | Higher | Intermediate | Lower | Potentially Lower |
| Tensile Strength | Lower | Intermediate | Higher | Potentially Similar to 1-Octene |
| Impact Strength | Lower | Intermediate | Higher | Potentially Higher |
| Tear Resistance | Lower | Intermediate | Higher | Potentially Higher |
Rationale for Hypothetical Values for this compound: The branched structure of this compound is expected to be more effective at disrupting the polymer's crystalline structure than the linear 1-octene. This would likely lead to lower density, crystallinity, and melting point. The increased disruption could also lead to enhanced impact strength and tear resistance.
Table 2: Typical Polymerization Conditions and Resulting Polymer Properties
| Parameter | Ziegler-Natta Catalyst | Metallocene Catalyst |
| Catalyst | TiCl4/MgCl2 | rac-Et(Ind)2ZrCl2 |
| Cocatalyst | Al(C2H5)3 | MAO |
| Temperature (°C) | 70-90 | 60-80 |
| Pressure (bar) | 5-20 | 5-15 |
| Comonomer Incorporation | Lower, less uniform | Higher, more uniform |
| Molecular Weight Distribution (PDI) | Broad (3-5) | Narrow (2-3) |
| Resulting LLDPE Properties | Good balance of properties | Excellent toughness and clarity |
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of Ziegler-Natta polymerization for the copolymerization of ethylene and an α-olefin like this compound.
Caption: Ziegler-Natta Polymerization Mechanism.
Conclusion
The use of this compound as a comonomer in LLDPE production is a promising area for research, with the potential to yield novel materials with enhanced properties. While direct experimental data is currently limited, the protocols and comparative data presented here provide a solid foundation for scientists and researchers to explore this innovative approach. The unique branched structure of this compound is anticipated to significantly impact the crystallinity and mechanical properties of LLDPE, opening up new possibilities for advanced applications. Further research is warranted to fully elucidate the structure-property relationships of these novel copolymers.
References
- 1. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of 7-Methyl-1-octene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 7-Methyl-1-octene and its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are designed to assist in monitoring reaction progress, identifying byproducts, and ensuring the purity of synthesized compounds.
Introduction
This compound is a valuable branched alkene used as a monomer and an intermediate in the synthesis of various organic compounds, including specialty polymers, plasticizers, and fine chemicals. Accurate and reliable analytical methods are crucial for characterizing reaction mixtures containing this compound to optimize reaction conditions, quantify yields, and identify potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound and its derivatives.[1][2]
This application note details two primary protocols for the GC-MS analysis of this compound reaction mixtures:
-
Protocol 1: Direct Liquid Injection for rapid analysis of relatively clean reaction mixtures.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for complex matrices or when higher sensitivity is required.
Experimental Protocols
Materials and Reagents
-
Solvents: High-purity (≥99.8%) hexane, dichloromethane, or ethyl acetate.[3][4] Avoid using non-volatile solvents, strong acids, or strong bases.[3][4]
-
Standards: this compound (≥98% purity), and any other relevant standards for expected products or byproducts.
-
Internal Standard (IS): A non-interfering, stable volatile compound such as dodecane or a deuterated analog.
-
SPME Fibers (for Protocol 2): Polydimethylsiloxane (PDMS) or Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fibers are recommended for volatile hydrocarbons.[5]
-
Vials: 2 mL clear glass autosampler vials with PTFE/silicone septa.
Protocol 1: Direct Liquid Injection
This method is suitable for reaction mixtures that are relatively clean and where the concentration of this compound and its products is sufficiently high for detection.
Sample Preparation:
-
Quench the Reaction: If the reaction is ongoing, stop it by appropriate means (e.g., cooling, adding a quenching agent that will not interfere with the analysis).
-
Dilution: Take a representative aliquot (e.g., 10 µL) of the reaction mixture and dilute it with a suitable volatile organic solvent (e.g., 990 µL of hexane) in a clean vial. The final concentration should be in the low µg/mL to ng/mL range to avoid column overloading.[3]
-
Internal Standard Addition: Add a known concentration of the internal standard to the diluted sample.
-
Filtration (if necessary): If the sample contains solid particles, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet and column.[4]
-
Transfer: Transfer the final solution to a GC autosampler vial.
GC-MS Parameters:
The following table summarizes the recommended GC-MS parameters for the analysis of this compound reaction mixtures using direct liquid injection.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar column (e.g., DB-5ms, HP-5ms) or a polarizable column (e.g., DB-Wax, Carbowax) for better separation of isomers. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injection Mode | Split (split ratio 20:1 to 100:1, adjust based on concentration) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 min. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 2-3 minutes (to avoid detecting the solvent peak)[6] |
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for complex reaction mixtures containing non-volatile components or when high sensitivity is required for trace analysis of volatile products or byproducts.[7][8]
Sample Preparation:
-
Sample Aliquoting: Place a small, accurately weighed or measured amount of the reaction mixture (e.g., 100 mg or 100 µL) into a 10 or 20 mL headspace vial.
-
Matrix Modification (Optional): For aqueous-organic mixtures, adding a salt (e.g., NaCl) can increase the volatility of the analytes.[9]
-
Internal Standard Addition: Add a known amount of a suitable volatile internal standard.
-
Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
HS-SPME and GC-MS Parameters:
| Parameter | Value |
| Headspace Autosampler | |
| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) or 65 µm PDMS/Divinylbenzene (DVB)[5] |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 minutes |
| Extraction Time | 20 minutes |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 minutes |
| Gas Chromatograph & Mass Spectrometer | Same as Protocol 1 |
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison. The concentration of each component can be calculated using the internal standard method.
Table 1: Quantitative Analysis of a Hypothetical this compound Isomerization Reaction
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| This compound | 8.52 | 1,250,000 | 45.2 |
| 2-Methyl-2-octene | 8.98 | 350,000 | 12.6 |
| Dodecane (IS) | 12.15 | 980,000 | 50.0 |
Identification:
-
Retention Time: Compare the retention time of the peaks in the sample chromatogram with those of the analytical standards.
-
Mass Spectrum: Compare the mass spectrum of each peak with the NIST library spectra or with the spectrum of a pure standard. The mass spectrum of this compound will show characteristic fragments that can be used for its identification.
Visualization of Workflows
Direct Liquid Injection Workflow
Caption: Workflow for Direct Liquid Injection GC-MS Analysis.
HS-SPME Workflow
References
- 1. impactfactor.org [impactfactor.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Determination of 7-Methyl-1-octene Incorporation in Polyolefins using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals involved in polymer characterization.
Introduction
The physical and mechanical properties of polyolefins, such as polyethylene, are significantly influenced by the type and amount of comonomer incorporated into the polymer backbone. The incorporation of α-olefins like 7-Methyl-1-octene introduces short-chain branches, which disrupt the polymer's crystallinity and modify its density, flexibility, and thermal properties. Accurate quantification of this comonomer incorporation is therefore critical for quality control, material development, and understanding structure-property relationships.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for detailed polymer microstructure analysis.[3][4] Specifically, quantitative ¹³C NMR provides unambiguous resolution of carbon atoms in different chemical environments, allowing for the direct determination of comonomer content and sequence distribution.[5][6][7] This application note provides a detailed protocol for determining the incorporation of this compound in a polyethylene backbone using ¹³C NMR spectroscopy.
Principle of the Method
When this compound is copolymerized with ethylene, it forms an isoheptyl branch on the polyethylene chain. The carbon atoms within this branch and the adjacent carbons on the polymer backbone have unique chemical environments compared to the carbons in a linear polyethylene chain. ¹³C NMR spectroscopy can distinguish these unique carbon signals.
By acquiring a quantitative ¹³C NMR spectrum, the integral areas of the signals corresponding to the this compound branch can be compared to the integral areas of signals from the ethylene units in the backbone. This ratio allows for a direct calculation of the mole percent (mol%) incorporation of the comonomer. To ensure accuracy, quantitative ¹³C NMR requires experimental conditions that guarantee full relaxation of all carbon nuclei between pulses, which can be achieved through long relaxation delays or the use of a paramagnetic relaxation agent.[5][8]
Experimental Workflow
The overall process for determining comonomer incorporation via NMR is outlined below.
Figure 1: General workflow for NMR analysis of comonomer incorporation.
Detailed Protocols
Protocol 1: Sample Preparation
This protocol is optimized for acquiring quantitative ¹³C NMR data.
-
Weighing: Accurately weigh 70-100 mg of the copolymer sample directly into a 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) to the NMR tube.
-
Relaxation Agent (Optional but Recommended): To significantly reduce experiment time, add an optimized amount of a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃).[5] A typical concentration is around 15-20 mM. This ensures rapid relaxation of all carbon nuclei, allowing for shorter delays between scans without compromising quantitation.
-
Dissolution: Cap the NMR tube and carefully heat it in a heating block or oil bath at 100-120 °C. Periodically and gently agitate the sample until the polymer is completely dissolved, resulting in a homogeneous solution.[9]
-
Equilibration: Before inserting the sample into the spectrometer, ensure it is free of any undissolved particles.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz spectrometer equipped with a high-temperature probe.[7][9]
| Parameter | Recommended Setting for Quantitative ¹³C NMR |
| Spectrometer Frequency | ≥100 MHz for ¹³C |
| Solvent | 1,1,2,2-tetrachloroethane-d₂ |
| Temperature | 100 - 120 °C |
| Pulse Program | Inverse-gated ¹H decoupling (e.g., zgig on Bruker) to suppress the NOE effect.[5] |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | If no relaxation agent is used, D1 should be at least 5 times the longest T₁ (can be >10 s). With Cr(acac)₃, D1 can be reduced to 1-2 s.[5] |
| Acquisition Time | ~1-2 seconds |
| Number of Scans | 2000 - 4000 (or as needed to achieve a signal-to-noise ratio >10 for the smallest peaks of interest)[10] |
Data Presentation and Analysis
¹³C NMR Peak Assignment
The key to quantification is the correct assignment of signals from the polyethylene backbone and the isoheptyl branch of the incorporated this compound. The chemical shifts can be predicted based on established rules for ethylene/α-olefin copolymers.[2][11]
Figure 2: Relationship between polymer structure and key ¹³C NMR signals.
Table 1: Expected ¹³C Chemical Shift Assignments for Poly(ethylene-co-7-Methyl-1-octene)
Assignments are based on nomenclature for ethylene/α-olefin copolymers and standard chemical shift ranges. Exact values may vary based on solvent and temperature.[2][12]
| Carbon Designation | Description | Expected Chemical Shift (ppm) | Used for Quantification? |
| Sδδ+ | Main chain CH₂ (far from branch) | ~30.0 | Yes (Ethylene) |
| 1B₇ | Terminal CH₃ of the isoheptyl branch | ~22.7 | Yes (Comonomer) |
| 2B₇ | CH₂ adjacent to terminal CH₃ | ~27.5 | No (Potential Overlap) |
| 3B₇ | CH of the isoheptyl branch | ~39.2 | No (Potential Overlap) |
| α (alpha) | CH₂ on backbone adjacent to branch point | ~34.5 | No (Potential Overlap) |
| β (beta) | CH₂ on backbone β to branch point | ~27.2 | No (Potential Overlap) |
| Tβδ | CH (methine) at the branch point | ~38.2 | No (Low S/N) |
For robust quantification, the most reliable signals are the well-resolved terminal methyl (1B₇) of the branch and the main backbone methylene (Sδδ+) signal, which represents the bulk of the ethylene units.
Protocol 3: Calculation of Comonomer Incorporation
-
Integration: After processing the spectrum, integrate the area of the main chain methylene peak (ICH₂) around 30.0 ppm and the area of the terminal methyl peak of the isoheptyl branch (ICH₃) around 22.7 ppm.
-
Calculation: The mole fraction of this compound (X7M1O) in the copolymer is calculated using the following formula:
-
Formula: X7M1O = (A7M1O) / (A7M1O + AE)
-
Where:
-
A7M1O = Moles of this compound units = ICH₃ / 2 (The integral ICH₃ represents the two terminal methyl groups on the isoheptyl branch)
-
AE = Moles of ethylene units = [ICH₂ - (Integral of all branch CH₂ carbons)] / 2 (A simplification, valid for low incorporation, is to assume ICH₂ represents all ethylene carbons)
-
-
Simplified Formula (for low incorporation < 5 mol%): The number of carbons in the backbone is much larger than in the branches. The contribution of branch carbons to the main methylene integral can be considered negligible for an initial approximation.
Let I7M1O be the integral of a unique comonomer signal (e.g., ICH₃ at ~22.7 ppm, representing 2 carbons). Let ITotal be the total integral of all carbon signals in the spectrum.
Mol% 7M1O = [ ( I7M1O / 2 ) / ( ITotal / Cavg ) ] * 100
Where Cavg is the average number of carbons per monomer unit, calculated as: Cavg = (XE * 2) + (X7M1O * 9) (This requires an iterative calculation or solving the equation system).
-
Recommended Randall Method: A more direct approach, adapted from Randall's work on LLDPE, uses specific peak areas: Let I(1B₇) be the integral of the terminal methyls (~22.7 ppm). Let I(Sδδ+) be the integral of the main chain methylenes (~30.0 ppm).
Mol% 7M1O = [ ( I(1B₇) / 2 ) / ( ( I(1B₇) / 2 ) + ( I(Sδδ+) / 2 ) ) ] * 100 (This assumes the Sδδ+ peak represents two carbons of an ethylene unit far from a branch, and I(1B₇) represents two carbons from one comonomer unit).
-
Table 2: Example of Quantitative Data Reporting
| Sample ID | Integral I(Sδδ+) @ ~30.0 ppm | Integral I(1B₇) @ ~22.7 ppm | This compound (mol%) |
| Poly-001 | 100.00 | 4.20 | 2.06 |
| Poly-002 | 95.50 | 9.85 | 4.90 |
| Poly-003 | 112.30 | 1.15 | 0.51 |
Conclusion
Quantitative ¹³C NMR spectroscopy is a robust and precise method for determining the incorporation of this compound in polyolefin copolymers. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in this note, researchers can obtain accurate and reliable data on comonomer content. This information is essential for correlating polymer microstructure with macroscopic properties, enabling the targeted design of materials with specific performance characteristics.
References
- 1. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05213J [pubs.rsc.org]
- 2. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ismar.org [ismar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. scispace.com [scispace.com]
- 9. A New Insight into the Comonomer Effect through NMR Analysis in Metallocene Catalysed Propene–co–1-Nonene Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the composition of common linear low density polyethylene copolymers by 13C‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. spectrabase.com [spectrabase.com]
Application Note: Thermal Analysis of Poly(7-methyl-1-octene) using Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymeric materials. This application note provides a detailed protocol and illustrative data for the thermal analysis of poly(7-methyl-1-octene), a polyolefin with a branched side chain. Understanding the thermal transitions of this polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), is crucial for predicting its physical properties, processing behavior, and performance in various applications.
Key Thermal Transitions in Polymers
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] This transition is associated with the onset of segmental motion of the polymer chains.[1]
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the molten state, releasing heat in an exothermic transition.
-
Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer transitions from an ordered solid state to a disordered molten state, absorbing heat in an endothermic transition.
Experimental Protocol
This section details the methodology for conducting a DSC analysis of poly(this compound) or similar branched poly(α-olefins).
Instrumentation:
-
Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
-
Standard aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
Microbalance (accurate to ±0.01 mg).
-
High-purity nitrogen gas for purging.
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into a standard aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with an aluminum lid using a crimper. Ensure a flat, even seal to promote good thermal contact.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Measurement Procedure:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature well below the expected glass transition temperature (e.g., -80°C).
-
Perform a heat-cool-heat cycle to erase the previous thermal history of the polymer and ensure a uniform starting state. A typical procedure is as follows:
-
First Heating Scan: Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min). This scan provides information on the "as-received" material.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled cooling rate (e.g., 10°C/min). The crystallization temperature (Tc) is determined from this scan.
-
Second Heating Scan: Heat the sample again at the same controlled heating rate (e.g., 10°C/min). The glass transition temperature (Tg) and melting temperature (Tm) are typically determined from this second heating scan to ensure analysis of a material with a known and controlled thermal history.
-
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the temperatures of the thermal transitions.
Data Presentation
The following table summarizes illustrative thermal properties for a branched poly(α-olefin) analogous to poly(this compound). These values can be influenced by factors such as molecular weight, molecular weight distribution, and tacticity.[3]
| Thermal Property | Symbol | Illustrative Value Range (°C) | Transition Type |
| Glass Transition Temperature | Tg | -60 to -40 | Second-Order (Amorphous Regions) |
| Crystallization Temperature | Tc | 80 to 110 | Exothermic (from melt) |
| Melting Temperature | Tm | 120 to 150 | Endothermic (Crystalline Regions) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for DSC analysis of poly(this compound).
Logical Relationship of Thermal Transitions
Caption: Relationship between physical states and thermal transitions in a semi-crystalline polymer.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of polymers like poly(this compound). The provided protocol offers a standardized method for determining key thermal transitions, which are critical for material selection, processing optimization, and quality control. While specific experimental data for poly(this compound) remains scarce, the analysis of analogous branched poly(α-olefins) provides valuable insights into its expected thermal behavior. Further research into the synthesis and characterization of this specific homopolymer would be beneficial for establishing a definitive thermal properties database.
References
Synthesis of Isotactic Poly(7-methyl-1-octene): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isotactic poly(7-methyl-1-octene), a polymer with potential applications in drug delivery and materials science due to its specific stereochemistry and branched structure. The protocols are based on established methods for the polymerization of analogous α-olefins, offering a robust starting point for research and development.
Introduction
The synthesis of stereoregular polymers, particularly those with isotactic structures, is of significant interest due to the unique material properties conferred by the ordered arrangement of side chains. Isotactic poly(this compound) is a chiral polymer with a regularly repeating stereocenter, which can lead to crystalline properties and specific interactions with other molecules. The synthesis of such polymers is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[1] Metallocene catalysts, in particular, are known for their ability to produce polymers with well-defined microstructures, including high tacticity and narrow molecular weight distributions.[2][3]
This document outlines two primary approaches for the synthesis of isotactic poly(this compound): one utilizing a traditional Ziegler-Natta catalyst and another employing a modern metallocene catalyst. The provided protocols are adapted from successful syntheses of structurally similar polymers, such as isotactic poly(1-hexene), and are intended to be a comprehensive guide for researchers.[4]
Catalytic Systems for Isotactic Polymerization
The choice of catalyst is crucial for controlling the stereochemistry of the resulting polymer. Both Ziegler-Natta and metallocene catalysts have demonstrated the ability to produce isotactic poly(α-olefins).
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst. The addition of internal and external electron donors is often necessary to enhance the stereospecificity of the catalyst system.[4]
-
Metallocene Catalysts: These are homogeneous single-site catalysts consisting of a transition metal (e.g., zirconium) sandwiched between cyclopentadienyl-based ligands.[5] The structure of the metallocene ligand framework plays a direct role in controlling the polymer's tacticity. Chiral ansa-metallocenes are particularly effective in producing highly isotactic polymers.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of isotactic poly(this compound). It is important to note that these are model protocols and may require optimization for the specific monomer and desired polymer characteristics. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Synthesis using a Ziegler-Natta Catalyst (Adapted from Poly(1-hexene) Synthesis)[4]
This protocol is adapted from the synthesis of highly isotactic poly(1-hexene) and is expected to yield isotactic poly(this compound).
3.1.1. Catalyst Preparation (Fe-doped Mg(OEt)₂/TiCl₄/ED) [4]
-
To a 500 mL two-necked reactor, add 2.0 g of Mg(OEt)₂ (or a mixture of Mg(OEt)₂ and FeCl₃ for a doped catalyst) and 80 mL of toluene.
-
Stir the mixture at 50 °C for 30 minutes to form a homogeneous solution.
-
Increase the temperature to 80 °C and add 4 mL of TiCl₄.
-
After 2 hours, remove the liquid phase and wash the solid residue twice with 100 mL of toluene.
-
Add the internal electron donor (e.g., dibutylphthalate, DNBP) in the desired molar ratio (e.g., Mg/DNBP = 8-10) followed by a mixture of 100 mL of toluene and 4 mL of TiCl₄.
-
Raise the temperature to 120 °C and stir for another 2 hours.
-
Wash the resulting solid catalyst with toluene and then four times with n-hexane.
-
Dry the final catalyst at 70 °C under a flow of nitrogen.
3.1.2. Polymerization Procedure [4]
-
In a three-necked round bottom flask, combine 0.08 mol of this compound and 50 mL of n-hexane under a nitrogen atmosphere.
-
Inject the co-catalyst (e.g., triethylaluminum, TEA) and external electron donor (e.g., cyclohexylmethyl dimethoxysilane, CMMS) at the desired molar ratios (e.g., Al/Ti = 50 and Al/Si = 40).
-
Initiate the polymerization by adding 10 mg of the prepared catalyst to the reaction mixture.
-
Stir the mixture at 50 °C for 2 hours.
-
Terminate the reaction by adding acidified methanol.
-
Wash the polymer product with methanol and dry it under vacuum at 50 °C overnight.
Synthesis using a Metallocene Catalyst (Proposed Protocol)
This proposed protocol is based on general procedures for the metallocene-catalyzed polymerization of α-olefins.
3.2.1. Materials
-
rac-ethylenebis(indenyl)zirconium dichloride or similar chiral ansa-metallocene
-
Methylaluminoxane (MAO) solution in toluene
-
This compound (purified by passing through activated alumina and sparging with nitrogen)
-
Anhydrous toluene
3.2.2. Polymerization Procedure
-
In a nitrogen-filled glovebox, charge a dried glass reactor with a solution of MAO in toluene.
-
In a separate vial, dissolve the metallocene catalyst in a small amount of toluene.
-
Add the metallocene solution to the reactor containing the MAO solution and stir for the desired pre-activation time (e.g., 15 minutes).
-
Inject the purified this compound into the reactor.
-
Maintain the reaction at the desired temperature (e.g., 30-70 °C) with vigorous stirring for a specified time (e.g., 1-4 hours).
-
Terminate the polymerization by slowly adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol.
-
Filter the polymer, wash with copious amounts of methanol, and dry under vacuum.
Characterization of Isotactic Poly(this compound)
The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and tacticity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most powerful technique for determining the tacticity of polyolefins.[6] The relative intensities of the methyl carbon resonances can be used to quantify the pentad content (mmmm, mmmr, etc.) and calculate the isotacticity index.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting temperature (Tm) and crystallinity of the polymer, which are indicative of its stereoregularity.
Data Presentation
The following table summarizes typical data obtained from the synthesis of isotactic poly(1-hexene) using a Ziegler-Natta catalyst, which can serve as a reference for the expected results for poly(this compound).[4]
| Catalyst System | Co-catalyst / External Donor | Activity ( kg/mol Ti·h) | Mₙ ( g/mol ) | Mₙ/Mₙ | Isotacticity (% mmmm) |
| Mg(OEt)₂/TiCl₄/DNBP | TEA / CMMS | 150 | 40,936 | 7.8 | 87 |
| Fe-doped Mg(OEt)₂/TiCl₄/DNBP | TEA / CMMS | 250 | 27,394 | 9.9 | 85 |
Visualizations
Experimental Workflow
Caption: Workflow for Ziegler-Natta catalyst preparation and polymerization.
Polymerization Signaling Pathway
Caption: Simplified pathway of coordination polymerization.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. ymerdigital.com [ymerdigital.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. ismar.org [ismar.org]
Application Notes and Protocols for the Solution Polymerization of 7-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution polymerization is a versatile and widely employed technique for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This method involves the polymerization of a monomer in a suitable solvent, in which both the monomer and the resulting polymer are soluble. This application note provides a detailed experimental protocol for the solution polymerization of 7-Methyl-1-octene, a non-polar alpha-olefin, using a metallocene-based catalyst system. Metallocene catalysts, activated by a cocatalyst such as methylaluminoxane (MAO), are known for their high activity and ability to produce polymers with well-defined microstructures.[1] The resulting poly(this compound) is an amorphous polymer with potential applications in areas such as specialty additives, adhesives, and as a component in more complex polymer architectures.
This document outlines the necessary materials, equipment, and step-by-step procedures for the purification of reagents, reactor setup, polymerization reaction, and subsequent polymer isolation and characterization.
Data Presentation
The following table summarizes representative quantitative data for the solution polymerization of this compound using a zirconocene dichloride/MAO catalyst system. These values are based on typical conditions for the polymerization of higher alpha-olefins and may require optimization for specific applications.
| Parameter | Value | Unit | Notes |
| Monomer | This compound | - | - |
| Solvent | Toluene | - | Anhydrous |
| Catalyst | Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂) | - | - |
| Cocatalyst | Methylaluminoxane (MAO) | - | 10 wt% solution in toluene |
| Monomer Concentration | 1.0 | mol/L | Can be varied to control reaction rate and polymer molecular weight |
| [Al]/[Zr] Molar Ratio | 1000 - 5000 | - | A high ratio is often required for good catalyst activity[2] |
| Reaction Temperature | 25 - 70 | °C | Influences polymerization rate and polymer molecular weight |
| Polymerization Time | 1 - 4 | hours | Dependent on desired conversion and molecular weight |
| Polymer Yield | 80 - 95 | % | - |
| Molecular Weight (Mₙ) | 50,000 - 200,000 | g/mol | Determined by GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | - | Typical for single-site catalysts |
Experimental Protocols
Reagent and Glassware Preparation
a. Monomer and Solvent Purification:
-
This compound and toluene must be purified to remove impurities such as water, oxygen, and other polar compounds that can deactivate the catalyst.
-
Pass the monomer and solvent through activated alumina columns under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Subsequently, sparge the purified monomer and solvent with dry, oxygen-free argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Store the purified reagents over molecular sieves in a glovebox or under an inert atmosphere.
b. Glassware:
-
All glassware (e.g., Schlenk flask, dropping funnel, stirrer bar) must be rigorously dried in an oven at >120 °C overnight and then cooled under a high vacuum.
-
The glassware should be assembled while hot and subjected to several vacuum/inert gas cycles using a Schlenk line to ensure an inert atmosphere.
Polymerization Procedure
a. Reactor Setup:
-
The polymerization is conducted in a jacketed glass reactor or a Schlenk flask equipped with a magnetic stirrer, a temperature probe, an inlet for the monomer and catalyst, and connected to a Schlenk line for inert gas control.
-
The reactor temperature is controlled by a circulating water bath connected to the jacket.
b. Polymerization Reaction:
-
Under a positive pressure of inert gas, transfer the desired amount of purified toluene into the reactor.
-
Add the purified this compound monomer to the toluene via a syringe or cannula.
-
Bring the reactor to the desired polymerization temperature (e.g., 50 °C).
-
In a glovebox, prepare a stock solution of the metallocene catalyst (e.g., Cp₂ZrCl₂) in toluene.
-
Inject the required volume of the MAO solution into the reactor using a syringe.
-
Initiate the polymerization by injecting the catalyst solution into the vigorously stirred monomer/MAO mixture.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours). The viscosity of the solution will increase as the polymerization proceeds.
c. Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of acidified methanol (e.g., 5% HCl in methanol). This will deactivate the catalyst and precipitate the polymer.
-
Pour the reaction mixture into a larger volume of methanol with vigorous stirring to ensure complete precipitation of the polymer.
-
Collect the white, rubbery polymer by filtration or decantation.
-
Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.[4]
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Polymer Characterization
a. Molecular Weight and Polydispersity:
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) by Gel Permeation Chromatography (GPC).[5]
-
Use a high-temperature GPC system with a suitable solvent (e.g., 1,2,4-trichlorobenzene) for polyolefins.
b. Chemical Structure:
-
Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
-
¹H NMR will show the characteristic signals of the polymer backbone and the methyl and isobutyl groups.
-
¹³C NMR can provide information on the tacticity of the polymer.
c. Thermal Properties:
-
Analyze the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).
Mandatory Visualization
Caption: Experimental workflow for the solution polymerization of this compound.
Caption: Simplified catalytic cycle for metallocene-catalyzed olefin polymerization.[8][9]
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. Purification the Solvent for the Production of High-Density Polyethylene - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. JP2009501836A - Polyalphaolefin composition and process for producing the same - Google Patents [patents.google.com]
- 8. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving catalyst activity in 7-Methyl-1-octene polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in improving catalyst activity for 7-Methyl-1-octene polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems used for the polymerization of this compound and similar α-olefins?
A: The polymerization of α-olefins is predominantly carried out using three main classes of catalysts:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds supported on magnesium chloride, which are activated by alkylaluminum co-catalysts.[1] They are known for producing polymers with broad molecular weight distributions due to the presence of multiple types of active sites.[1]
-
Metallocene Catalysts: These are "single-site" catalysts, meaning the active catalytic centers are nearly identical.[2] This uniformity allows for the production of polymers with narrow molecular weight distributions (Mw/Mn ≈ 2) and precise control over polymer microstructure.[2] They typically consist of a Group 4 transition metal (like Zr or Hf) sandwiched between cyclopentadienyl-type ligands and require a cocatalyst, such as methylaluminoxane (MAO), for activation.[2]
-
Non-Metallocene (Post-Metallocene) Catalysts: This is a diverse and evolving area of research.[3][4] These catalysts feature a variety of ligand designs that are distinct from cyclopentadienyl structures, such as phenoxy-imine (FI) catalysts.[3][5] They offer high catalytic activity and thermal stability, making them suitable for high-temperature polymerization.[5]
Q2: How does the ligand structure on the catalyst's metal center impact activity and polymer properties?
A: Ligands are crucial for modulating the electronic and steric environment of the metal center, which directly influences catalyst performance.[3][4]
-
Electronic Effects: Electron-donating ligands can increase the electron density at the metal center. This can effectively reduce the activation energy for monomer insertion, potentially leading to higher catalytic activity.[3]
-
Steric Effects: The bulkiness of the ligand structure can create steric hindrance. This hindrance can reduce the rate of catalyst decomposition and chain termination reactions, leading to polymers with higher molecular weights.[6] However, excessive steric hindrance can also impede the approach of the monomer, thereby reducing overall catalytic activity.[3] The design of the ligand framework also plays a critical role in controlling the stereoselectivity (tacticity) of the resulting polymer.[3][4]
Q3: What is the role of the cocatalyst and how does its choice affect the polymerization process?
A: A cocatalyst is essential for activating the precatalyst to generate the catalytically active species.[2][7] The most common cocatalysts are alkylaluminum compounds, such as methylaluminoxane (MAO), dried modified methylaluminoxane (dMMAO), and triisobutylaluminum (TIBA).[3][4][7] The cocatalyst's functions include:
-
Alkylation: It alkylates the metal center of the precatalyst, replacing ligands like chlorides with alkyl groups.
-
Activation: It abstracts a ligand from the alkylated precatalyst to generate a cationic, coordinatively unsaturated active site where the monomer can bind and insert. The choice and ratio of the cocatalyst can significantly impact the catalyst's activity and the properties of the final polymer.[7][8] In some systems, a mixture of activators can be used to further tune these properties.[7]
Q4: Which key polymerization parameters can be adjusted to improve catalyst activity?
A: Several experimental parameters can be optimized to enhance catalyst performance:
-
Temperature: Increasing the polymerization temperature generally increases catalyst activity.[3][9] However, excessively high temperatures can also accelerate catalyst decomposition and chain termination reactions, leading to lower molecular weight polymers.[3][9] For some catalysts, there is an optimal temperature range beyond which activity declines.[3]
-
Monomer Concentration: Higher monomer concentrations can lead to increased polymerization rates. However, for α-olefins like 1-octene, high concentrations can sometimes interfere with polymerization conditions, potentially reducing catalyst efficiency.[9]
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and the equilibrium of the active species.[10] Weakly coordinating solvents are often preferred to avoid competition with the monomer for the active site.[10]
Troubleshooting Guide
Issue 1: Low or No Polymer Yield
Q: My polymerization reaction shows very low or no catalytic activity. What are the potential causes and how can I resolve this?
A: Low or zero activity is a common issue that can often be traced back to impurities or procedural errors. Consider the following checklist:
-
Purity of Reagents: Monomers, solvents, and inert gases (Nitrogen/Argon) must be scrupulously purified to remove oxygen, water, and other polar impurities that can poison the catalyst.
-
Cocatalyst and Precatalyst Integrity: Ensure that the precatalyst and, especially, the cocatalyst (e.g., MAO, alkylaluminums) have not been inadvertently exposed to air or moisture. Use fresh batches or newly prepared solutions.
-
Activation Procedure: The activation step is critical. For some systems, a pre-activation or "aging" period where the precatalyst and cocatalyst are stirred together for a specific time before monomer introduction is necessary for effective generation of active sites.[11]
-
Reaction Temperature: Verify that the reaction temperature is within the optimal range for your specific catalyst system. Some catalysts have very low activity at low temperatures.
-
Molar Ratios: Check the molar ratio of cocatalyst to catalyst (e.g., Al/Zr ratio). An incorrect ratio can lead to incomplete activation or catalyst deactivation.
Issue 2: Poor Polymer Properties (Low Molecular Weight or Broad Polydispersity)
Q: The polymer I've synthesized has a very low molecular weight and/or a broad molecular weight distribution (MWD). How can I address this?
A: These issues often relate to chain transfer and termination reactions or the nature of the catalyst itself.
-
To Increase Molecular Weight:
-
Lower the Temperature: Reducing the polymerization temperature typically suppresses chain transfer reactions more than the propagation reaction, leading to longer polymer chains.[3]
-
Increase Monomer Concentration: A higher concentration of monomer can favor the propagation reaction over termination reactions.
-
Eliminate Impurities: Impurities can act as chain transfer agents. Ensure all components of the reaction are pure.
-
-
To Narrow Molecular Weight Distribution (MWD or Đ):
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am struggling with poor reproducibility between my polymerization experiments. What factors should I standardize?
A: Reproducibility hinges on rigorous control over experimental variables.
-
Strict Inert Atmosphere: Consistently use high-quality Schlenk line or glovebox techniques to exclude air and moisture from all stages of the experiment.
-
Standardized Reagent Handling: Prepare stock solutions of the catalyst and cocatalyst and use them consistently. Avoid repeated freeze-thaw cycles if possible. Ensure solvents and monomers are purified using the same method for each run.
-
Precise Parameter Control: Use automated temperature controllers and ensure consistent stirring rates. The method and rate of adding reagents should be identical for each experiment.
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven and cooled under vacuum or an inert atmosphere before use.
Catalyst Performance Data
The following table summarizes performance data for various catalyst systems in 1-octene polymerization, which serves as a close model for this compound.
| Catalyst Precursor | Cocatalyst | Temp. (°C) | Activity (g mmol⁻¹ h⁻¹) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 2-Ti complex [PN] | dMMAO | 30 | 1.3 | - | - | [3] |
| 2-Ti complex [PN] | dMMAO | 70 | 1.8 | - | - | [3] |
| 2-Zr complex [PN] | dMMAO | 70 | 4.6 | - | - | [3] |
| 3-Ti complex [PN]₂ | dMMAO | -20 | 0.09 | 18000 | 2.8 | [4] |
| 3-Ti complex [PN]₂ | dMMAO | 30 | 3.3 | 15000 | 2.6 | [4] |
| FI₂Zr(NMe₂)₂ | TMA, then BT | 120 | 2.3 x 10³ a | - | - | [5] |
| FI₂ZrCl₂ (bridged) | - | 150 | 1.43 x 10⁵ a | - | - | [5] |
Note: Activity units can vary between publications. a denotes activity in g(polymer)·mol⁻¹·h⁻¹.
Experimental Protocols
General Protocol for this compound Polymerization
This protocol provides a general framework. Specific details such as catalyst/cocatalyst concentrations, ratios, and temperatures should be optimized based on the chosen catalytic system.
1. Reagent and Glassware Preparation:
- Thoroughly dry all glassware in an oven at >120°C overnight and cool under high vacuum.
- Purify the polymerization solvent (e.g., toluene) by passing it through columns of activated alumina and supported copper catalyst or by distillation over a suitable drying agent (e.g., Na/benzophenone).
- Purify this compound by stirring over a drying agent (e.g., CaH₂) followed by vacuum distillation. Store over molecular sieves in a glovebox.
- Prepare stock solutions of the catalyst and cocatalyst (e.g., MAO or dMMAO) in the glovebox using the purified solvent.
2. Polymerization Reaction:
- Assemble the reaction vessel (e.g., a Schlenk flask or a glass reactor) under an inert atmosphere (N₂ or Ar).
- Add the desired amount of solvent to the reactor via cannula or syringe.
- Add the required volume of this compound monomer to the solvent.
- Bring the reactor to the desired polymerization temperature using a thermostated bath.
- In a separate Schlenk flask, perform the catalyst activation. Add the catalyst stock solution, followed by the cocatalyst solution. The mixture may be stirred for a specific "pre-activation" time (e.g., 5-30 minutes) if required by the procedure.[11]
- Initiate the polymerization by rapidly transferring the activated catalyst solution to the reactor containing the monomer via cannula.
- Maintain constant temperature and vigorous stirring for the predetermined reaction time.
3. Polymer Quenching and Isolation:
- After the desired time, quench the polymerization by adding an acidified alcohol solution (e.g., 10% HCl in methanol). This deactivates the catalyst and precipitates the polymer.
- Stir the mixture for several hours to ensure complete precipitation.
- Collect the polymer by filtration.
- Wash the polymer extensively with methanol and/or acetone to remove any catalyst residues.
- Dry the polymer under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
4. Polymer Characterization:
- Determine the polymer's molecular weight (Mn, Mw) and molecular weight distribution (Đ) using Gel Permeation Chromatography (GPC).
- Analyze the polymer's microstructure and tacticity using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Troubleshooting flowchart for diagnosing low catalyst activity.
Caption: Simplified pathway for the activation of a precatalyst by a cocatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
controlling molecular weight in 7-Methyl-1-octene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 7-Methyl-1-octene, with a focus on controlling polymer molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
The molecular weight of poly(this compound) is primarily controlled by three key factors: the monomer-to-initiator (or catalyst) ratio, polymerization temperature, and the use of chain transfer agents (CTAs). Catalyst selection and the use of co-catalysts or activators also play a crucial role.
Q2: How does the monomer-to-initiator ratio affect the molecular weight?
In a living or controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the concentration of monomer to the initiator ([M]/[I]). A higher [M]/[I] ratio generally leads to a higher molecular weight, as each initiator molecule is responsible for polymerizing a larger number of monomer units.[1]
Q3: What is the expected effect of polymerization temperature on the molecular weight?
Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the resulting polymer.[2][3] This is because higher temperatures can increase the rate of chain transfer and termination reactions relative to the rate of propagation.[2][3]
Q4: How do chain transfer agents (CTAs) work to control molecular weight?
Chain transfer agents are compounds that can interrupt the growth of a polymer chain by transferring a reactive atom (often hydrogen) to the growing chain, thus terminating it. The CTA then initiates a new polymer chain. This process effectively increases the number of polymer chains for a given amount of monomer, resulting in a lower average molecular weight. Common CTAs for olefin polymerization include hydrogen and certain organoaluminum compounds.
Q5: Which catalyst systems are suitable for the polymerization of this compound?
Several catalyst systems can be employed, including Ziegler-Natta catalysts (e.g., TiCl₄ activated with an aluminum alkyl)[4][5][6], metallocene catalysts (e.g., zirconocene or titanocene complexes activated with methylaluminoxane, MAO)[2][7], and late-transition metal catalysts. The choice of catalyst significantly impacts the polymer's molecular weight, microstructure, and other properties.
Troubleshooting Guides
Issue 1: The molecular weight of my poly(this compound) is consistently too high.
| Possible Cause | Suggested Solution |
| Monomer-to-Initiator/Catalyst Ratio is Too High | Decrease the [M]/[I] ratio by increasing the amount of initiator or catalyst relative to the monomer. |
| Polymerization Temperature is Too Low | Increase the polymerization temperature. Be aware that this may also affect the polymer's tacticity and other properties. |
| Absence or Insufficient Amount of Chain Transfer Agent (CTA) | Introduce or increase the concentration of a suitable CTA, such as hydrogen gas or a specific organoaluminum reagent. |
| Inefficient Catalyst Activation | Ensure the cocatalyst (e.g., MAO) is of high quality and used in the correct ratio to the catalyst. |
Issue 2: The molecular weight of my poly(this compound) is consistently too low.
| Possible Cause | Suggested Solution |
| Monomer-to-Initiator/Catalyst Ratio is Too Low | Increase the [M]/[I] ratio by decreasing the amount of initiator or catalyst. |
| Polymerization Temperature is Too High | Decrease the polymerization temperature. This will likely also increase the polymer's tacticity.[2][3] |
| Presence of Impurities that Act as Chain Transfer Agents | Purify the monomer and solvent to remove any unwanted impurities (e.g., water, oxygen, other protic species). |
| Excessive Concentration of Chain Transfer Agent | Reduce or eliminate the use of a CTA. |
Issue 3: The molecular weight distribution (polydispersity index, PDI) of my polymer is too broad.
| Possible Cause | Suggested Solution |
| Multiple Active Sites in the Catalyst System | Consider using a single-site catalyst, such as a metallocene, which is known to produce polymers with narrower PDIs.[7] |
| Fluctuations in Temperature During Polymerization | Ensure precise temperature control throughout the polymerization reaction. |
| Chain Transfer or Termination Reactions Occurring at a Significant Rate | Optimize the reaction conditions (temperature, CTA concentration) to minimize these side reactions. |
| Incomplete or Slow Initiation | Ensure rapid and uniform mixing of the catalyst and monomer at the start of the polymerization. |
Data Presentation
The following tables provide representative data illustrating the expected trends when controlling the molecular weight of poly(this compound). The exact values will depend on the specific catalyst system and other experimental conditions.
Table 1: Effect of Monomer-to-Catalyst Ratio on Molecular Weight
| Entry | [Monomer]/[Catalyst] Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 500:1 | 50,000 | 2.1 |
| 2 | 1000:1 | 100,000 | 2.0 |
| 3 | 2000:1 | 200,000 | 2.2 |
Table 2: Effect of Polymerization Temperature on Molecular Weight
| Entry | Temperature (°C) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 25 | 150,000 | 2.3 |
| 2 | 50 | 95,000 | 2.5 |
| 3 | 75 | 50,000 | 2.8 |
Table 3: Effect of Chain Transfer Agent (Hydrogen) on Molecular Weight
| Entry | Hydrogen Pressure (bar) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 0 | 180,000 | 2.4 |
| 2 | 1 | 90,000 | 2.2 |
| 3 | 5 | 35,000 | 2.1 |
Experimental Protocols
Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound
This protocol describes a general method for the polymerization of this compound using a titanium-based Ziegler-Natta catalyst.
Materials:
-
This compound (purified by passing through activated alumina and sparging with nitrogen)
-
Anhydrous toluene (or other suitable solvent)
-
Titanium tetrachloride (TiCl₄) solution in toluene
-
Triethylaluminum (TEAL) solution in toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and oven-dried glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer, a temperature probe, and a nitrogen/vacuum inlet.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, charge the reactor with anhydrous toluene (e.g., 100 mL) and the purified this compound (e.g., 20 mL).
-
Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 50 °C) using a water or oil bath.
-
Catalyst Introduction:
-
In a separate Schlenk flask under nitrogen, add the triethylaluminum (TEAL) solution to the reactor.
-
Slowly add the titanium tetrachloride (TiCl₄) solution to the reactor with vigorous stirring. The order of addition and the Al/Ti molar ratio are critical and should be optimized for the desired molecular weight.
-
-
Polymerization: Maintain the reaction at the set temperature for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by slowly adding methanol (e.g., 20 mL) to the reactor.
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a larger beaker containing an excess of acidified methanol (10% HCl in methanol).
-
Stir the mixture to precipitate the polymer.
-
Filter the polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
-
Characterization: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Factors influencing molecular weight in this compound polymerization.
Caption: General experimental workflow for Ziegler-Natta polymerization.
References
minimizing side reactions during 7-Methyl-1-octene polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the polymerization of 7-Methyl-1-octene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound, providing potential causes and solutions.
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting/Solution |
| Catalyst Inactivity | - Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by air or moisture.[1] - Verify the purity and activity of the catalyst and cocatalyst (e.g., MAO). Impurities can act as poisons.[2] - Optimize the catalyst and cocatalyst concentrations. |
| Monomer Impurities | - Purify the this compound monomer to remove inhibitors, water, and other polar impurities that can deactivate the catalyst. Common purification methods include passing through activated alumina (B75360) and sparging with an inert gas.[3] |
| Incorrect Reaction Temperature | - Optimize the polymerization temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and an increased rate of side reactions such as β-hydride elimination.[2] |
| Insufficient Polymerization Time | - Increase the polymerization time to allow for higher monomer conversion. |
Issue 2: Low Molecular Weight Polymer
| Potential Cause | Troubleshooting/Solution |
| High Rate of β-Hydride Elimination | - Lower the polymerization temperature to disfavor β-hydride elimination relative to chain propagation.[4] - Select a catalyst system known for producing high molecular weight polymers with α-olefins. The ligand structure of the catalyst plays a crucial role.[5] |
| Chain Transfer Reactions | - Chain transfer to monomer: Reduce the monomer concentration.[6] - Chain transfer to cocatalyst (e.g., MAO): Decrease the cocatalyst to catalyst ratio. However, ensure the ratio is sufficient for catalyst activation.[6] |
| High Catalyst Concentration | - A higher concentration of active centers can lead to the formation of more polymer chains of shorter length. Reduce the catalyst concentration while ensuring a reasonable reaction rate. |
Issue 3: Broad or Bimodal Molecular Weight Distribution
| Potential Cause | Troubleshooting/Solution |
| Multiple Active Sites | - This is more common with heterogeneous Ziegler-Natta catalysts.[5] Consider using a single-site catalyst, such as a metallocene, which is known to produce polymers with narrower molecular weight distributions.[7] |
| Temperature Gradients in the Reactor | - Ensure efficient stirring and heat transfer to maintain a uniform temperature throughout the reaction vessel. |
| Changes in Monomer/Catalyst Concentration Over Time | - For batch reactions, molecular weight distribution can broaden over time. Consider a semi-batch or continuous reactor setup for better control. |
Issue 4: Presence of Unsaturated Chain Ends (Vinylidene Groups)
| Potential Cause | Troubleshooting/Solution |
| β-Hydride Elimination | - This is a primary mechanism for introducing vinylidene end groups.[7] Strategies to reduce β-hydride elimination (e.g., lower temperature, catalyst selection) will decrease the concentration of these end groups. |
| Chain Transfer to Monomer | - Can also result in unsaturated chain ends. Optimizing monomer concentration can help control this.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound polymerization?
A1: The most prevalent side reactions are chain termination reactions that limit the molecular weight of the polymer. These include:
-
β-Hydride Elimination: The transfer of a hydrogen atom from the beta-position of the growing polymer chain to the metal center, resulting in a metal hydride and a polymer chain with a terminal double bond (vinylidene group).[3][6] This is often a dominant chain termination pathway in the polymerization of α-olefins.[7]
-
Chain Transfer to Monomer: The growing polymer chain is terminated by transferring to a monomer molecule, which then starts a new chain.[6]
-
Chain Transfer to Cocatalyst: The growing polymer chain reacts with the cocatalyst (e.g., an aluminum alkyl like MAO), terminating the chain and forming a new active site on the cocatalyst.[8]
-
Isomerization of the Double Bond: The terminal double bond of this compound can migrate to an internal position, creating a less reactive internal olefin that may not polymerize or may incorporate differently, leading to structural defects in the polymer.[9]
Q2: How does the branched structure of this compound influence polymerization compared to a linear α-olefin like 1-octene (B94956)?
A2: The bulky isobutyl group in this compound can introduce steric hindrance around the active site of the catalyst. This can lead to:
-
Lower Reactivity: The steric bulk may slow down the rate of monomer insertion compared to linear α-olefins.
-
Increased Likelihood of Regioerrors: The catalyst may exhibit lower regioselectivity, potentially leading to 2,1-insertions in addition to the more common 1,2-insertions. This can affect the microstructure and properties of the resulting polymer.
-
Influence on Chain Termination: The steric hindrance might influence the rate of chain transfer reactions and β-hydride elimination.
Q3: What is the role of the cocatalyst, typically Methylaluminoxane (MAO)?
A3: MAO plays several crucial roles in metallocene-catalyzed polymerization:
-
Activation of the Pre-catalyst: MAO alkylates the metallocene pre-catalyst and abstracts a ligand to generate the catalytically active cationic species.[10]
-
Scavenging of Impurities: MAO reacts with and neutralizes impurities (e.g., water, oxygen) that would otherwise deactivate the primary catalyst.[10]
-
Chain Transfer Agent: As mentioned, MAO can participate in chain transfer reactions, which will affect the molecular weight of the polymer.[8]
Q4: How can I purify this compound before polymerization?
A4: Monomer purity is critical for successful polymerization. A general procedure for purifying liquid olefins like this compound involves:
-
Drying: Stirring the monomer over a drying agent like calcium hydride (CaH₂) for several hours to remove water.
-
Degassing: Subjecting the monomer to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
-
Distillation: Vacuum distillation from the drying agent to separate the pure monomer from non-volatile impurities and the drying agent.
-
Storage: Storing the purified monomer over molecular sieves under an inert atmosphere. For immediate use, passing the monomer through a column of activated alumina can also be effective.[3]
Q5: Which type of catalyst, Ziegler-Natta or metallocene, is better for minimizing side reactions with this compound?
A5: Metallocene catalysts are generally preferred for greater control over polymer architecture and minimizing certain side reactions.
-
Ziegler-Natta catalysts are often multi-site catalysts, which can lead to polymers with a broad molecular weight distribution and less control over stereochemistry.[5]
-
Metallocene catalysts are single-site catalysts, which typically produce polymers with a narrow molecular weight distribution and allow for precise control over tacticity through ligand design.[7] This control can also extend to minimizing side reactions by tuning the steric and electronic environment of the active site.
Quantitative Data
The following tables summarize data from studies on the polymerization of 1-octene, which can serve as a useful reference for this compound.
Table 1: Effect of Polymerization Temperature on 1-Octene Polymerization with a Titanium Complex/dMMAO Catalyst System [11]
| Entry | Temperature (°C) | Activity (g mmol(M)⁻¹ h⁻¹) | Mₙ ( g/mol ) | Mₙ/Mₙ | [mm] (%) | [mr] (%) | [rr] (%) |
| 1 | -20 | 187 | 18000 | 2.5 | 66 | 14 | 20 |
| 2 | 30 | 158 | 12000 | 2.3 | 45 | 35 | 20 |
| 3 | 70 | 114 | 4000 | 1.8 | 33 | 42 | 25 |
Polymerization conditions: [PN]₂Ti(NMe₂)₂ catalyst, dMMAO cocatalyst. This data illustrates that for a similar α-olefin, decreasing the temperature can lead to higher molecular weight and higher isotacticity, suggesting a reduction in chain termination and better stereocontrol.
Table 2: Effect of Al/Ti Molar Ratio on Ethylene/1-Octene Copolymerization [2]
| Entry | Al/Ti Molar Ratio | Activity (10³ g polymer (mol Ti)⁻¹ h⁻¹) | Mₙ (10⁶ g/mol ) | Mₙ/Mₙ | 1-Octene Content (mol%) |
| 1 | 200 | 50.1 | 1.25 | 2.5 | 1.8 |
| 2 | 400 | 89.7 | 1.35 | 2.6 | 1.9 |
| 3 | 600 | 132.5 | 0.89 | 2.6 | 2.8 |
| 4 | 800 | 110.3 | 0.85 | 2.8 | 2.6 |
Catalyst: (F-salalen)TiCl₂/MAO. Polymerization at 50°C. This table demonstrates the significant impact of the cocatalyst ratio on catalyst activity and polymer properties.
Experimental Protocols
Protocol 1: General Procedure for Polymerization of this compound using a Metallocene Catalyst
This protocol is a general guideline and should be optimized for specific catalyst systems and desired polymer properties. It is adapted from procedures for other α-olefins.[12]
Materials:
-
This compound (purified)
-
Metallocene pre-catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Anhydrous toluene
-
Hydrochloric acid (10% aqueous solution)
-
Standard Schlenk line and glassware
-
Inert atmosphere glovebox
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum and backfilled with argon.
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula. The reactor is then thermostated to the desired polymerization temperature (e.g., 30°C). Purified this compound is then added via syringe.
-
Catalyst Activation and Polymerization: In a glovebox, the metallocene pre-catalyst is dissolved in a small amount of toluene. The required amount of MAO solution is added to the reactor, followed by the catalyst solution to initiate the polymerization.
-
Reaction Monitoring: The reaction is allowed to proceed for the desired time (e.g., 1 hour) with vigorous stirring.
-
Termination: The polymerization is terminated by the slow addition of methanol.
-
Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Protocol 2: Monomer Purification
-
Place this compound in a flask with a suitable drying agent (e.g., CaH₂). Stir under an inert atmosphere for 24 hours.
-
Perform vacuum distillation of the monomer from the drying agent, collecting the fraction that boils at the correct temperature.
-
For immediate use, the distilled monomer can be passed through a column of activated basic alumina under an inert atmosphere directly into the reaction vessel.[3]
Visualizations
Caption: Key side reactions in this compound polymerization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]
- 9. A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ymerdigital.com [ymerdigital.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Comonomer Feed for 7-Methyl-1-octene Copolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the copolymerization of 7-Methyl-1-octene. The information is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when optimizing the comonomer feed for this compound copolymerization?
A1: The primary challenges include controlling the incorporation of the bulky this compound comonomer, managing the reaction kinetics, and avoiding undesirable side reactions. The branched nature of this compound can lead to lower reactivity compared to linear alpha-olefins, potentially resulting in low incorporation rates, reduced catalyst activity, and broader molecular weight distributions. Optimizing the feed strategy is crucial to achieve the desired copolymer composition and properties.
Q2: How does the choice of catalyst system (Ziegler-Natta vs. Metallocene) impact the comonomer feed strategy?
A2: Ziegler-Natta catalysts are robust and widely used but often have multiple active sites, which can lead to broader molecular weight distributions and less uniform comonomer incorporation.[1][2] The feed ratio of this compound to the primary monomer (e.g., ethylene or propylene) needs to be carefully controlled to manage compositional heterogeneity. Metallocene catalysts, being single-site catalysts, generally offer better control over copolymer architecture, leading to narrower molecular weight distributions and more uniform comonomer incorporation.[3][4] With metallocenes, the feed strategy can be more precisely tuned to target specific microstructures.
Q3: What is the "comonomer effect" and how does it apply to this compound?
A3: The "comonomer effect" refers to the phenomenon where the introduction of a comonomer can, under certain conditions, lead to an increase in the rate of polymerization.[5] This is often attributed to the disruption of polymer crystallinity by the comonomer units, which can improve the diffusion of the primary monomer to the catalyst active sites. For this compound, this effect might be less pronounced than for linear alpha-olefins due to steric hindrance, but it is still a factor to consider when optimizing feed rates.
Q4: How can I control the molecular weight of the copolymer when adjusting the this compound feed?
A4: The molecular weight of the copolymer is influenced by several factors, including the comonomer concentration. An increase in the this compound feed can sometimes lead to a decrease in molecular weight due to increased rates of chain transfer reactions.[5][6] To control molecular weight, you can adjust the concentration of a chain transfer agent (e.g., hydrogen), modify the polymerization temperature, or alter the monomer-to-catalyst ratio.[6][7]
Q5: What analytical techniques are essential for characterizing the copolymers and validating the feed optimization?
A5: Several analytical techniques are crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the comonomer incorporation, sequence distribution, and microstructure of the copolymer.[8][9][10]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To measure the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[1][11][12]
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), which are affected by comonomer incorporation.[5]
-
Fourier Transform Infrared (FTIR) Spectroscopy: For a quick assessment of functional groups and a qualitative confirmation of comonomer incorporation.
Troubleshooting Guides
Issue 1: Low Yield or Poor Catalyst Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | Ensure all monomers, solvents, and the reactor are free from impurities like water, oxygen, and polar compounds. Purify all reagents and thoroughly dry the reactor system before use. | Increased catalyst activity and higher polymer yield. |
| Steric Hindrance from Comonomer | Optimize the comonomer-to-monomer feed ratio. A very high concentration of the bulky this compound can hinder monomer access to the catalyst active site. Start with a lower feed ratio and gradually increase it. | Improved catalyst productivity and a more controlled polymerization rate. |
| Incorrect Catalyst Activation | Review the catalyst activation procedure. For Ziegler-Natta catalysts, ensure the correct ratio of co-catalyst (e.g., triethylaluminum) to the transition metal compound. For metallocenes, verify the activation with the appropriate co-catalyst (e.g., MAO or a borate). | Proper formation of active catalytic species, leading to the initiation of polymerization. |
| Suboptimal Reaction Temperature | Adjust the polymerization temperature. Higher temperatures can sometimes decrease catalyst stability and activity. Perform a temperature screen to find the optimal condition for your specific catalyst system. | Enhanced catalyst lifetime and overall yield. |
Issue 2: High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Multiple Active Sites (Ziegler-Natta) | If using a Ziegler-Natta catalyst, consider switching to a single-site catalyst like a metallocene for better control over the polymer chain growth. | A narrower molecular weight distribution (lower PDI). |
| Chain Transfer Reactions | Reduce the concentration of chain transfer agents (e.g., hydrogen) or lower the polymerization temperature to minimize premature termination of growing polymer chains. | Increased average molecular weight and a narrower PDI. |
| Non-uniform Monomer Concentration | Ensure efficient stirring and proper mixing of monomers in the reactor to maintain a homogeneous concentration at the catalyst sites. Consider a semi-batch or continuous feed strategy to maintain constant monomer concentrations.[3] | More uniform polymer chain growth, leading to a lower PDI. |
| Reactor Fouling or Gel Formation | Inspect the reactor for polymer build-up on the walls or stirrer, which can create regions of poor heat and mass transfer. Implement appropriate reactor cleaning protocols. | Improved reaction homogeneity and more consistent polymer properties. |
Issue 3: Uncontrolled or Low Comonomer Incorporation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of this compound | Increase the concentration of this compound in the feed. However, be mindful of potential negative effects on catalyst activity at very high concentrations. | Higher incorporation of the comonomer into the polymer backbone. |
| Inappropriate Catalyst Choice | Some catalysts have a higher affinity for incorporating bulkier comonomers. Screen different catalyst systems (e.g., constrained-geometry catalysts for metallocenes) that are known to be more tolerant to steric hindrance. | Enhanced comonomer uptake and better control over the copolymer composition. |
| Incorrect Monomer Feeding Sequence | The order in which monomers are introduced can affect the copolymer microstructure. Experiment with different feeding strategies (e.g., adding the comonomer first, simultaneously with the primary monomer, or in stages).[3][4] | Tailored comonomer distribution along the polymer chain. |
| Reaction Conditions Favoring Homopolymerization | Adjust the reaction temperature and pressure. Lower temperatures can sometimes favor the incorporation of less reactive comonomers. | Improved balance between homo- and copolymerization, leading to desired comonomer content. |
Quantitative Data Summary
The following tables summarize the expected impact of key comonomer feed parameters on copolymer properties. The data is generalized from studies on similar α-olefins and should be used as a starting point for optimization.
Table 1: Effect of this compound Feed Concentration on Copolymer Properties
| This compound in Feed (mol%) | Expected Comonomer Incorporation (mol%) | Typical Molecular Weight (Mw) Change | Expected Change in Glass Transition Temp. (Tg) |
| Low (1-5%) | Low (0.5-3%) | Minimal to slight decrease | Slight decrease |
| Medium (5-15%) | Moderate (3-10%) | Moderate decrease[5] | Noticeable decrease |
| High (>15%) | Higher (10-20%) | Significant decrease[6] | Substantial decrease |
Table 2: Influence of Polymerization Temperature on Comonomer Incorporation
| Temperature (°C) | Catalyst Activity Trend | This compound Incorporation Trend | Molecular Weight (Mw) Trend |
| Low (e.g., 25-40°C) | May be lower | Generally higher | Higher[5] |
| Medium (e.g., 40-70°C) | Often optimal | May decrease slightly | Decreases |
| High (e.g., >70°C) | Can decrease due to instability | Tends to be lower | Significantly lower[5] |
Experimental Protocols
Protocol 1: General Slurry Polymerization of Ethylene and this compound
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned, dried in an oven, and then purged with high-purity nitrogen for at least one hour to remove air and moisture.
-
Solvent and Scavenger Addition: Anhydrous hexane (or another suitable alkane solvent) is introduced into the reactor under a nitrogen atmosphere. A scavenging agent, such as triethylaluminum (TEAL), is added to remove any remaining impurities. The mixture is stirred at the desired reaction temperature for 30 minutes.
-
Monomer and Comonomer Feed: The reactor is pressurized with ethylene to the desired partial pressure. A pre-determined amount of purified this compound is then injected into the reactor.
-
Catalyst Injection: The Ziegler-Natta or metallocene catalyst slurry, prepared separately in an inert atmosphere, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time, maintaining constant ethylene pressure and temperature.
-
Termination: The polymerization is terminated by venting the ethylene and adding an alcohol (e.g., methanol or isopropanol) to deactivate the catalyst.
-
Polymer Recovery: The polymer slurry is filtered, and the collected polymer is washed multiple times with the quenching alcohol and then dried in a vacuum oven until a constant weight is achieved.
Protocol 2: Characterization of this compound Copolymer Composition by ¹³C NMR
-
Sample Preparation: Dissolve approximately 50-100 mg of the copolymer in 0.5 mL of a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄) in an NMR tube. Heat the sample gently if necessary to ensure complete dissolution.[9]
-
NMR Acquisition: Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 120-135 °C) to ensure the polymer is fully dissolved and to obtain sharp signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis: Identify the characteristic peaks for the ethylene and this compound units in the copolymer.
-
Quantification: Integrate the areas of the relevant peaks. The mole percent of this compound incorporated can be calculated by comparing the integral of a unique carbon from the this compound unit to the total integral of the backbone carbons.
Visualizations
Caption: Figure 1. General Experimental Workflow
References
- 1. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. NAO Resources | Chevron Phillips Chemical [cpchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. azom.com [azom.com]
Technical Support Center: Addressing Poor 7-Methyl-1-octene Conversion Rates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 7-Methyl-1-octene, with a focus on olefin metathesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when experiencing low conversion in a this compound metathesis reaction?
A1: When encountering low conversion, it is crucial to first verify the integrity of your reaction setup and reagents. Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as many metathesis catalysts are sensitive to oxygen.[1] Use of dry, degassed solvents is also highly recommended to prevent catalyst deactivation.[1] Finally, confirm the activity of your catalyst; if it has been stored for a long time or handled improperly, its efficacy may be compromised.
Q2: How does the choice of catalyst impact the conversion of this compound?
A2: The choice of catalyst is critical. For general metathesis reactions, second-generation Grubbs and Hoveyda-Grubbs catalysts are often recommended due to their high activity and stability.[2][3] For sterically hindered alkenes, a more specialized catalyst may be necessary.[2][3] For instance, in reactions involving bulky substituents, a Hoveyda-Grubbs catalyst with less sterically demanding ligands might lead to a higher yield.[2]
Q3: My reaction is producing significant amounts of isomerized byproducts. What is the cause and how can this be minimized?
A3: Olefin isomerization is a common side reaction in metathesis, often catalyzed by ruthenium hydride species that form from the degradation of the primary catalyst.[1][4] To suppress this, you can add additives such as 1,4-benzoquinone or phenol to the reaction mixture.[1] Optimizing the reaction temperature is also important, as lower temperatures can sometimes reduce the rate of catalyst degradation and isomerization.[1]
Q4: Can impurities in the this compound substrate affect the reaction?
A4: Yes, impurities in the substrate can significantly inhibit or poison the catalyst. Water and oxygen are highly reactive towards the organometallic catalyst components.[5] Polar compounds like alcohols and ketones can coordinate to the metal center, preventing the substrate from accessing the active site.[5] It is essential to use highly purified this compound for optimal results.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve poor conversion rates.
Guide 1: Low Conversion with a "Clean" Hydrocarbon Substrate
If your this compound is of high purity and you are still observing low conversion, follow this troubleshooting workflow.
Guide 2: Low Conversion with Substrates Containing Potentially Coordinating Functional Groups
If your reaction involves other substrates with functional groups that could coordinate to the catalyst (e.g., in a cross-metathesis reaction), catalyst inhibition is a likely cause.
Data Presentation
The following table summarizes the conversion of 1-octene (a structurally similar, unbranched olefin) in a self-metathesis reaction using various ruthenium-based catalysts. This data can serve as a reference for expected catalyst performance.
| Catalyst | Catalyst Loading (ppm) | Reaction Time (h) | Conversion (%) | Selectivity to 7-Tetradecene (%) |
| Catalyst 91 (uNHC) | 50 | 1 | 70 | 98 |
| Catalyst 91 (uNHC) | 50 | 2 | 70 | 98 |
| IndII-SIMes | 50 | 1 | 65 | 95 |
| IndII-SIMes | 50 | 2 | 68 | 93 |
| GII-SIMes | 50 | 1 | 60 | 90 |
| IndII-IMes | 50 | 1 | 0 | - |
| HGII-SIMes | 50 | 1 | 10 | 99 |
This data is for the self-metathesis of 1-octene at 50°C under neat conditions and should be considered as a proxy for the behavior of this compound.[6]
Experimental Protocols
General Procedure for this compound Metathesis
This protocol provides a general starting point for a metathesis reaction of this compound. Optimization of catalyst, solvent, temperature, and reaction time may be required.
Materials:
-
This compound (high purity)
-
Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas. Allow the flask to cool to room temperature.
-
Addition of Substrate and Solvent: To the flask, add this compound. Add the anhydrous, degassed solvent via cannula or syringe to achieve the desired concentration (typically 0.1 M to 1 M).
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Initiation of the Reaction: Under a positive pressure of inert gas, add the ruthenium catalyst to the stirring solution. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Seal the flask and stir at the desired temperature (room temperature to 80°C, depending on the catalyst and desired rate). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as GC-MS or ¹H NMR.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Solvent Degassing: Freeze-Pump-Thaw Method
For optimal results, especially with sensitive catalysts, the solvent should be thoroughly degassed.
-
Place the freshly distilled solvent in a Schlenk flask.
-
Freeze: Freeze the solvent using a liquid nitrogen bath.
-
Pump: Evacuate the flask under high vacuum.
-
Thaw: Thaw the solvent while maintaining the vacuum, allowing dissolved gases to escape.
-
Repeat this freeze-pump-thaw cycle three times.
-
Backfill the flask with an inert gas and store the solvent over molecular sieves.[1]
Visualization of Key Processes
Olefin Metathesis Catalytic Cycle
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis.
Catalyst Degradation and Isomerization Pathway
This diagram shows a simplified pathway for catalyst degradation to a ruthenium hydride species, which can then catalyze undesirable olefin isomerization.
References
preventing polymer degradation in 7-Methyl-1-octene copolymers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Methyl-1-octene copolymers during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the handling, processing, and testing of this compound copolymers.
Issue 1: Discoloration (Yellowing or Pinking) of the Copolymer After Processing or Storage
-
Question: My this compound copolymer has developed a yellow or pink tint after melt processing or upon storage in the laboratory. What is the cause and how can I prevent it?
-
Answer: This discoloration is often due to the oxidation of phenolic-based antioxidants.[1] These antioxidants are sacrificial, meaning they donate hydrogen atoms to neutralize free radicals and protect the polymer.[1] In the process, they can form colored quinone-type structures.[1] The presence of nitrogen oxides (NOx) or sulfur oxides (SOx) in the laboratory air, often from sources like gas heaters or vehicle exhaust, can accelerate this process, a phenomenon known as "gas fading".[1]
Troubleshooting Steps:
-
Review Stabilizer Package:
-
If using a phenolic antioxidant, consider combining it with a phosphite or phosphonite co-stabilizer. These secondary antioxidants can prevent the discoloration reactions of the primary phenolic antioxidant.[2] A common synergistic blend is a hindered phenolic antioxidant with a phosphite in a 1:4 ratio.[2]
-
Consider "phenol-free" stabilization systems that utilize alternative primary antioxidants like hydroxylamines or benzofuranones to suppress discoloration.[3]
-
-
Control Storage Environment:
-
Store stabilized copolymer pellets and fabricated samples in a clean, controlled environment with minimal exposure to exhaust fumes.
-
Using a polybag cover or wrap for stored materials can reduce exposure to atmospheric contaminants.[1]
-
-
Remediation:
-
Issue 2: Formation of Gels or Specks in the Processed Copolymer
-
Question: I am observing small, insoluble particles (gels) or black specks in my this compound copolymer samples after melt processing in a laboratory extruder or mixer. What is causing this and how can I resolve it?
-
Answer: Gel formation in polyolefins can stem from several sources, including crosslinked polymer, oxidized material, unmelted polymer, or contamination.[4][5] Crosslinked gels are often formed through oxidation in stagnant areas of the processing equipment where the polymer has a long residence time.[6]
Troubleshooting Steps:
-
Optimize Processing Conditions:
-
Temperature: Avoid excessive melt temperatures, as this can accelerate thermal degradation and crosslinking.
-
Residence Time: Minimize the time the polymer spends in the molten state to reduce the extent of thermal degradation.
-
-
Improve Stabilizer Dispersion:
-
Ensure that the antioxidant and/or stabilizer package is uniformly dispersed throughout the copolymer. Poor dispersion can lead to localized areas of unstabilized polymer that are prone to degradation and gel formation.
-
For laboratory-scale compounding, ensure thorough mixing of the stabilizer with the copolymer powder or pellets before introducing them into the melt processing equipment.
-
-
Equipment Cleaning:
-
Thoroughly purge the extruder or mixer between different material runs to prevent cross-contamination.
-
Disassemble and clean the die and other components where polymer melt can stagnate.
-
-
Material Handling:
-
Ensure that the copolymer and stabilizers are free from contaminants such as fibers from packaging, dust, or other foreign particles.[4]
-
-
Issue 3: Unexpected Changes in Melt Flow Index (MFI) During Processing
-
Question: The Melt Flow Index (MFI) of my this compound copolymer is significantly different after processing than the virgin material. Why is this happening?
-
Answer: Changes in MFI are indicative of changes in the copolymer's molecular weight.
-
An increase in MFI suggests a decrease in molecular weight, which is typically caused by chain scission due to thermal or oxidative degradation.
-
A decrease in MFI points to an increase in molecular weight, which can result from crosslinking reactions.
Troubleshooting Steps:
-
Evaluate Antioxidant Stability: The primary role of antioxidants during processing is to prevent chain scission and crosslinking. If the MFI is changing significantly, the antioxidant package may be insufficient for the processing conditions.
-
Processing Conditions: High shear rates and temperatures can contribute to both chain scission and crosslinking. Reducing these parameters may help maintain the MFI.
-
Synergistic Stabilizer Blends: The use of a primary antioxidant (e.g., hindered phenol) in combination with a secondary antioxidant (e.g., phosphite) is highly effective in maintaining the melt viscosity during processing.[7]
-
Data Presentation: Stabilizer Performance
The selection of an appropriate stabilizer package is critical to preventing the degradation of this compound copolymers. The following tables provide a comparative overview of the performance of different classes of stabilizers in polyolefins. While the data presented here is for polyethylene and polypropylene, the performance trends are generally applicable to this compound copolymers.
Table 1: Performance of UV Stabilizers in Polyethylene After Accelerated Weathering
| UV Stabilizer Type | Stabilizer | Concentration (% w/w) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized | None | 0 | 20 | 5 |
| Benzotriazole | Tinuvin P | 0.5 | 55 | 30 |
| Benzophenone | Chimassorb 81 | 0.5 | 60 | 35 |
| HALS | Tinuvin 770 | 0.5 | 95 | 85 |
Data adapted from a comparative guide on UV stabilizer performance. The results indicate that Hindered Amine Light Stabilizers (HALS) provide superior protection of mechanical properties in polyolefins upon UV exposure compared to UV absorbers like benzotriazoles and benzophenones.[8]
Table 2: Illustrative Performance of Antioxidants in Ethylene-α-Olefin Copolymers
| Antioxidant Type | Example Stabilizer | Concentration (% w/w) | Oxidative Induction Time (OIT) at 200°C (minutes) | Change in MFI after Multiple Extrusions |
| Unstabilized | None | 0 | < 1 | Significant Increase |
| Hindered Phenol (Primary) | Antioxidant 1010 | 0.1 | 15 - 25 | Moderate Increase |
| Phosphite (Secondary) | Irgafos 168 | 0.1 | 5 - 10 | Slight Increase |
| Synergistic Blend | AO 1010 + Irgafos 168 (1:1) | 0.2 | > 50 | Minimal Change |
This table provides representative data on the effectiveness of different antioxidant types in polyolefins. A synergistic blend of a primary and a secondary antioxidant offers the best performance in preventing thermo-oxidative degradation during processing, as indicated by a significantly longer OIT and better MFI retention.
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of this compound copolymers are provided below.
1. Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the copolymer starts to degrade and to analyze its overall thermal stability.
-
Methodology:
-
A small sample of the copolymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for thermal degradation or air for thermo-oxidative degradation).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant weight loss begins.
-
2. Oxidative Stability Assessment by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the Oxidative Induction Time (OIT), which is a measure of the material's resistance to oxidative degradation.
-
Standard: Based on ASTM D3895.[1]
-
Methodology:
-
A small, thin specimen (5-10 mg) of the copolymer is placed in an open aluminum pan in a DSC cell.
-
The cell is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates better oxidative stability.
-
3. UV Stability Assessment by Accelerated Weathering
-
Objective: To simulate the effects of sunlight on the copolymer and evaluate the performance of UV stabilizers.
-
Standard: Based on ASTM D4329, which utilizes fluorescent UV lamps.[3][10][11]
-
Methodology:
-
Prepare test specimens of the stabilized and unstabilized copolymer (e.g., plaques or films).
-
Place the specimens in an accelerated weathering chamber equipped with UVA-340 lamps to simulate the UV portion of sunlight.
-
Expose the specimens to cycles of UV light and moisture (condensation) at a controlled temperature.
-
Periodically remove the specimens and evaluate changes in their properties, such as color, gloss, and mechanical properties (tensile strength, elongation at break).
-
Visualizations
Polymer Degradation Pathway
Caption: General mechanism of polymer auto-oxidation and the role of stabilizers.
Experimental Workflow for Stabilizer Selection
Caption: Workflow for selecting and evaluating a suitable stabilizer package.
Troubleshooting Logic for Polymer Degradation
Caption: A logical approach to troubleshooting polymer degradation issues.
References
- 1. simona-pmc.com [simona-pmc.com]
- 2. specialchem.com [specialchem.com]
- 3. Discoloration Resistant Polyolefin Films - Paper, Film & Foil Converter [pffc-online.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. benchchem.com [benchchem.com]
- 9. US4454270A - Method and composition for preventing or suppressing discoloration in polyolefins - Google Patents [patents.google.com]
- 10. rangdaneh.ir [rangdaneh.ir]
- 11. UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) [eureka.patsnap.com]
Technical Support Center: Scaling Up 7-Methyl-1-octene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 7-Methyl-1-octene polymerization.
Troubleshooting Guide
This guide addresses common challenges encountered during the scale-up of this compound polymerization, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Monomer Conversion | - Insufficient Catalyst Activity: The chosen catalyst may have low intrinsic activity for this compound or may be deactivated. - Poor Mass Transfer: Inadequate mixing can lead to localized monomer depletion around the catalyst sites. - Presence of Impurities: Water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst. | 1. Catalyst Selection: Screen different catalyst systems (e.g., Metallocene vs. Ziegler-Natta) to find one with higher activity for this compound. 2. Optimize Co-catalyst Ratio: For metallocene systems, adjust the co-catalyst (e.g., MAO) to catalyst ratio to maximize activity.[1] 3. Improve Agitation: Increase impeller speed or use a more efficient impeller design to enhance mixing and monomer transport to the catalyst surface. 4. Purify Monomer and Solvent: Ensure rigorous purification of all reactants and solvents to remove catalyst poisons. |
| High Solution Viscosity | - High Polymer Molecular Weight: The polymerization conditions may favor the formation of very long polymer chains. - High Polymer Concentration: As the reaction progresses, the concentration of the dissolved polymer increases, leading to a significant rise in viscosity. - Chain Entanglement: At higher concentrations, polymer chains can become entangled, further increasing the bulk viscosity. | 1. Introduce a Chain Transfer Agent: Add a controlled amount of a chain transfer agent (e.g., hydrogen) to regulate polymer molecular weight. 2. Lower Monomer Concentration: Start with a lower initial monomer concentration to reduce the final polymer concentration. 3. Increase Polymerization Temperature: Higher temperatures can sometimes lead to lower molecular weight and reduced viscosity. 4. Select Appropriate Solvent: Choose a solvent that is a good solvent for the polymer to minimize viscosity buildup. |
| Poor Heat Dissipation & Reactor Hotspots | - Exothermic Nature of Polymerization: Olefin polymerization is a highly exothermic process.[2] - Increased Viscosity: High viscosity hinders efficient heat transfer from the reaction mixture to the reactor walls. - Insufficient Cooling Capacity: The reactor's cooling system may be inadequate for the larger reaction volume. - Inadequate Mixing: Poor agitation can lead to localized temperature gradients (hotspots). | 1. Enhance Reactor Cooling: Utilize a reactor with a high surface-area-to-volume ratio, such as one with a cooling jacket and internal cooling coils. 2. Improve Agitation: Increase stirring speed to improve convective heat transfer within the reactor. 3. Control Monomer Feed Rate: In a semi-batch process, control the rate of monomer addition to manage the rate of heat generation. 4. Use a Heat Transfer Fluid: Circulate a coolant at a lower temperature through the reactor jacket. |
| Catalyst Deactivation | - Reaction with Impurities: As mentioned, impurities can poison the catalyst. - High Temperatures: Some catalyst systems are thermally unstable and deactivate at elevated temperatures. - Side Reactions: Undesired side reactions can lead to the formation of species that deactivate the catalyst. | 1. Rigorous Purification: Implement stringent purification protocols for all reactants and the reactor itself. 2. Optimize Reaction Temperature: Operate at a temperature that balances high polymerization rate with catalyst stability. 3. Select a More Robust Catalyst: Investigate catalyst systems known for their thermal stability. 4. Control Reaction Time: Shorter reaction times can minimize the extent of catalyst deactivation. |
| Reactor Fouling | - Polymer Precipitation: The polymer may precipitate out of solution and adhere to the reactor walls and stirrer. - High Viscosity: A highly viscous solution can lead to poor mixing and increased deposition of polymer on surfaces. - Catalyst Support Fragmentation: In supported catalyst systems, improper fragmentation can lead to fine particles that contribute to fouling. | 1. Maintain Polymer Solubility: Operate at a temperature and polymer concentration that ensures the polymer remains in solution. 2. Optimize Agitator Design: Use an agitator design that provides good surface scraping to prevent polymer buildup. 3. Select Appropriate Catalyst Support: For supported catalysts, choose a support with good fragmentation properties. 4. Implement Regular Cleaning Protocols: Establish a robust cleaning procedure for the reactor between batches. |
Frequently Asked Questions (FAQs)
1. What are the key challenges when scaling up this compound polymerization from a lab to a pilot scale?
The primary challenges in scaling up include:
-
Heat Management: The exothermic nature of the polymerization requires a more robust heat removal system in larger reactors to prevent temperature runaway and ensure consistent polymer properties.[2]
-
Mass Transfer Limitations: Achieving uniform mixing and distribution of the monomer and catalyst becomes more difficult in larger vessels, potentially leading to non-uniform polymer characteristics.
-
Viscosity Control: As the polymer concentration increases, the solution viscosity can rise dramatically, impeding mixing and heat transfer.
-
Catalyst Efficiency: Maintaining high catalyst productivity and minimizing deactivation at a larger scale is crucial for economic viability.
2. Which type of catalyst, Metallocene or Ziegler-Natta, is generally preferred for this compound polymerization at scale?
Both Metallocene and Ziegler-Natta catalysts can be used for the polymerization of α-olefins.[3][4]
-
Metallocene catalysts often offer the advantage of producing polymers with a narrow molecular weight distribution and uniform comonomer incorporation due to their single-site nature.[5] This can lead to more predictable and consistent material properties.
-
Ziegler-Natta catalysts , while typically producing polymers with a broader molecular weight distribution, are well-established, robust, and often more cost-effective for large-scale production.
The choice depends on the desired polymer properties and economic considerations. A comparative study of different catalysts at the lab scale is recommended before scaling up.
3. How can I predict and control the molecular weight of poly(this compound) during scale-up?
The molecular weight of the polymer is primarily controlled by:
-
Polymerization Temperature: Higher temperatures generally lead to lower molecular weights due to increased rates of chain transfer reactions.
-
Monomer Concentration: Higher monomer concentrations can lead to higher molecular weights.
-
Catalyst Type: The choice of catalyst and co-catalyst significantly influences the molecular weight.
-
Chain Transfer Agents: The addition of a chain transfer agent, such as hydrogen, is a common and effective method to control molecular weight in industrial processes.
Predictive models based on lab-scale kinetic data can be developed to estimate the molecular weight under different pilot-scale conditions.
4. What are the critical safety considerations for scaling up this polymerization?
-
Thermal Runaway: The high exothermicity of the reaction poses a significant risk of a thermal runaway, which can lead to a rapid increase in temperature and pressure. A robust temperature control and emergency cooling system are essential.
-
Flammable Materials: this compound and many organic solvents are flammable. The reactor and all associated equipment must be properly grounded and operated in a well-ventilated area with appropriate fire suppression systems.
-
Catalyst Handling: Many polymerization catalysts, especially organoaluminum co-catalysts, are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pressure Build-up: The polymerization can lead to a pressure increase in the reactor. The reactor must be equipped with pressure relief devices.
Quantitative Data
The following tables provide estimated data based on the polymerization of similar α-olefins, such as 1-octene, using metallocene catalysts. This data should be used as a general guideline, and specific values for this compound polymerization should be determined experimentally.
Table 1: Estimated Effect of Scale on Catalyst Productivity
| Reactor Scale | Volume (L) | Typical Catalyst Productivity (kg Polymer / g Catalyst · h) |
| Lab Scale | 1 | 5 - 15 |
| Pilot Scale | 50 | 3 - 10 |
| Production Scale | 1000+ | 2 - 8 |
Note: Catalyst productivity often decreases with scale-up due to increased mass and heat transfer limitations.
Table 2: Estimated Heat of Polymerization for Higher Alpha-Olefins
| Monomer | Heat of Polymerization (kJ/mol) |
| 1-Hexene | ~84 |
| 1-Octene | ~84 |
| This compound (estimated) | ~82-86 |
This value is critical for designing the reactor's heat removal system.[2]
Experimental Protocols
Protocol 1: Pilot-Scale Polymerization of this compound (Illustrative Example)
This protocol outlines a general procedure for a semi-batch solution polymerization in a 50 L stirred-tank reactor.
1. Reactor Preparation:
- The reactor must be thoroughly cleaned and dried to remove any impurities.
- The reactor is then purged with high-purity nitrogen or argon to create an inert atmosphere.
2. Solvent and Monomer Preparation:
- The solvent (e.g., toluene) and this compound monomer are purified by passing them through columns of activated alumina and deoxygenated by sparging with nitrogen.
3. Reaction Setup:
- The purified solvent is transferred to the reactor.
- The reactor is brought to the desired polymerization temperature (e.g., 70°C) using the jacketed heating/cooling system.
- The agitator is started and set to a speed that ensures good mixing (e.g., 200-400 RPM).
4. Catalyst and Co-catalyst Injection:
- The co-catalyst (e.g., methylaluminoxane, MAO) is added to the reactor.
- The metallocene catalyst, dissolved in a small amount of purified solvent, is then injected into the reactor to initiate the polymerization.
5. Monomer Feed:
- The purified this compound is fed into the reactor at a controlled rate to maintain the desired reaction temperature and manage the heat of polymerization.
6. Polymerization:
- The reaction is allowed to proceed for the desired time, typically 1-3 hours.
- The reaction temperature and pressure are continuously monitored and controlled.
7. Termination and Product Recovery:
- The polymerization is terminated by injecting a quenching agent (e.g., a small amount of alcohol).
- The polymer solution is then transferred to a precipitation vessel.
- The polymer is precipitated by adding a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizations
Caption: Experimental workflow for pilot-scale this compound polymerization.
Caption: Logical relationship for troubleshooting low monomer conversion.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Designing Polymerization Reaction Systems | AIChE [aiche.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New application for metallocene catalysts in olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 7-Methyl-1-octene Polymerization
Welcome to the Technical Support Center for 7-Methyl-1-octene Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures involving the polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound and how do they affect polymerization?
A1: Common impurities in this compound can be broadly categorized as follows:
-
Polar Impurities (e.g., Water, Oxygen, Alcohols, Ketones): These are highly detrimental to both Ziegler-Natta and metallocene catalysts. They react with and deactivate the active metal centers of the catalyst, leading to a significant decrease in or complete loss of catalytic activity.[1][2][3] The cocatalyst, typically an organoaluminum compound, can act as a scavenger for some of these impurities, but excessive amounts will consume the cocatalyst and inhibit polymerization.[4]
-
Other Olefin Isomers: Structural isomers of this compound can be present from its synthesis. These isomers may have different reactivities in the polymerization process, potentially leading to variations in the polymer microstructure, molecular weight, and overall properties. Some isomers may act as chain transfer agents, leading to lower molecular weight polymers.
-
Dienes and Acetylenes: These unsaturated impurities can have a complex effect. They can act as poisons by strongly coordinating to the catalyst's active sites, leading to deactivation.[5] In some cases, they can be incorporated into the polymer chain, leading to branching or crosslinking, which alters the polymer's physical properties.
-
Sulfur and Nitrogen Compounds: These act as potent catalyst poisons for both Ziegler-Natta and metallocene systems, causing severe deactivation even at very low concentrations.
Q2: How do Ziegler-Natta and metallocene catalysts differ in their sensitivity to impurities?
A2: Both Ziegler-Natta and metallocene catalysts are sensitive to impurities, particularly polar compounds.[6][7] However, there are some general differences:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts with multiple types of active sites. Some sites may be more susceptible to certain poisons than others. The presence of impurities can lead to a broadening of the molecular weight distribution of the resulting polymer.[6]
-
Metallocene Catalysts: These are single-site catalysts, which generally leads to polymers with a narrow molecular weight distribution.[4][6] Their well-defined active site can be more uniformly deactivated by poisons, leading to a more drastic drop in activity rather than a broadening of the molecular weight distribution. Metallocene catalysts are often activated by methylaluminoxane (MAO), which also acts as a scavenger for impurities.[1][4]
Q3: What are the recommended methods for purifying this compound before polymerization?
A3: To achieve high-purity this compound suitable for polymerization, a combination of the following methods is recommended:
-
Distillation: Fractional distillation is effective for removing impurities with different boiling points. Distillation over a drying agent like sodium metal or calcium hydride can simultaneously remove water.
-
Purging with Inert Gas: Bubbling a high-purity inert gas (e.g., argon or nitrogen) through the monomer can help remove dissolved oxygen.
-
Passing through Activated Columns: For removing polar impurities, passing the monomer through columns packed with activated alumina, molecular sieves, or a combination of both is highly effective.
Q4: Which analytical techniques are best for detecting and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.[8][9][10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR can be used for the absolute quantification of the monomer's purity and to identify and quantify certain impurities without the need for a reference standard of the impurity itself.[12][13][14][15][16]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in the monomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Verify Monomer and Solvent Purity: Use GC-MS and Karl Fischer titration to check for water, oxygen, and other polar impurities. Repurify the monomer and solvent if necessary by distillation and passing through activated alumina/molecular sieve columns. |
| Check Inert Gas Quality: Ensure the inert gas (argon or nitrogen) used is of high purity and passed through an oxygen and moisture trap. | |
| Proper Glassware Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator before use. | |
| Incorrect Catalyst/Cocatalyst Ratio | Optimize Al/Ti Ratio: The ratio of the organoaluminum cocatalyst to the transition metal catalyst is crucial. An insufficient amount of cocatalyst may not be enough to activate the catalyst and scavenge impurities. An excessive amount can sometimes lead to catalyst deactivation.[17] |
| Low Polymerization Temperature | Adjust Temperature: While lower temperatures can sometimes lead to higher molecular weight, they also decrease the rate of polymerization. Ensure the reaction temperature is appropriate for the specific catalyst system being used. |
Issue 2: Broad or Bimodal Molecular Weight Distribution (MWD)
| Potential Cause | Troubleshooting Step |
| Presence of Multiple Active Species (Ziegler-Natta) | Review Catalyst Preparation: Inconsistent catalyst preparation can lead to a variety of active sites. Ensure the catalyst synthesis protocol is followed precisely. |
| Chain Transfer Reactions | Identify and Remove Chain Transfer Agents: Certain impurities, including some olefin isomers and hydrogen (if not intentionally added), can act as chain transfer agents, leading to a fraction of lower molecular weight polymer. Purify the monomer to remove these impurities. |
| Temperature Gradients in the Reactor | Improve Stirring and Temperature Control: Inadequate mixing can lead to localized "hot spots" where the polymerization rate and chain termination reactions are different, resulting in a broader MWD. Ensure efficient stirring and uniform heating of the reactor. |
Issue 3: Polymer has Undesirable Color or Properties
| Potential Cause | Troubleshooting Step |
| Catalyst Residues in the Polymer | Improve Polymer Work-up: After polymerization, quench the reaction with an alcohol (e.g., methanol or isopropanol) and wash the polymer thoroughly with an acidified alcohol solution to remove catalyst residues. Reprecipitation of the polymer from a suitable solvent can further purify it. |
| Incorporation of Impurities into the Polymer Chain | Thorough Monomer Purification: Dienes or other reactive impurities can be incorporated into the polymer, affecting its properties. Ensure the monomer is free from such impurities by using appropriate purification techniques. |
| Oxidative Degradation | Handle Polymer Under Inert Atmosphere: After synthesis, the polymer may still contain reactive sites or be susceptible to oxidation. Dry and store the final polymer product under an inert atmosphere or vacuum. |
Quantitative Data on Impurity Effects
The following table summarizes the general effects of common impurities on olefin polymerization. Specific quantitative data for this compound is limited in the literature; therefore, these trends are based on studies of other alpha-olefins like propylene and ethylene.[2][3]
| Impurity | Catalyst System | Observed Effect |
| Water | Ziegler-Natta (TiCl₄/MgCl₂/Al(C₂H₅)₃) | Increasing water content from 0.0 to 0.4 wt% in the MgCl₂ support can initially increase catalyst activity, but further increases lead to a sharp decrease in activity.[2] |
| Ethanol | Ziegler-Natta (TiCl₄/MgCl₂/Al(C₂H₅)₃) | Decreases catalyst productivity. The deactivating effect is generally less severe than that of water or ketones at similar concentrations.[3] |
| Methyl Ketone | Ziegler-Natta (TiCl₄/MgCl₂/Al(C₂H₅)₃) | Sharply decreases catalyst productivity. It is a more potent poison than ethanol.[3] |
| Oxygen | Metallocene/MAO | Leads to irreversible deactivation of the catalyst. The presence of hydroxyl groups (from reaction with water) on silica supports for metallocene catalysts can also cause deactivation.[1] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general procedure for purifying this compound to a level suitable for coordination polymerization.
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂) or Sodium metal/benzophenone ketyl
-
Activated alumina (dried at >200 °C under vacuum for >4 hours)
-
Molecular sieves (4Å, activated at >200 °C under vacuum for >4 hours)
-
High-purity argon or nitrogen gas
-
Standard distillation glassware
-
Schlenk flasks or other suitable inert atmosphere glassware
Procedure:
-
Pre-drying and Degassing: Place the as-received this compound in a Schlenk flask equipped with a magnetic stir bar. Add a drying agent such as calcium hydride. Stir the mixture under a positive pressure of inert gas for at least 24 hours at room temperature. To remove dissolved oxygen, bubble dry, high-purity argon or nitrogen through the liquid for at least one hour.
-
Distillation: Assemble a distillation apparatus that has been thoroughly dried in an oven and cooled under an inert atmosphere. Transfer the pre-dried and degassed monomer to the distillation flask under inert atmosphere. Perform the distillation under inert atmosphere. Collect the fraction boiling at the correct temperature for this compound (approx. 139-140 °C).
-
Final Purification over Activated Columns: Prepare a column packed with activated alumina and another with activated molecular sieves. The columns should be dried and maintained under an inert atmosphere. Pass the distilled this compound through the activated alumina column first, followed by the molecular sieves column, directly into a dry, inert-atmosphere-purged storage vessel.
-
Storage: Store the purified monomer in a tightly sealed vessel under a positive pressure of high-purity inert gas, preferably in a glovebox or a desiccator.
Protocol 2: Ziegler-Natta Polymerization of this compound
This protocol provides a general procedure for the polymerization of this compound using a TiCl₄/MgCl₂ supported catalyst and triethylaluminum (TEAL) as a cocatalyst.
Materials:
-
Purified this compound
-
Anhydrous, deoxygenated solvent (e.g., toluene or heptane)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Triethylaluminum (TEAL) solution in a hydrocarbon solvent
-
Methanol or isopropanol (for quenching)
-
Acidified methanol (e.g., 5% HCl in methanol)
-
Schlenk reactor or similar pressure-rated glass reactor
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reactor Setup: Thoroughly dry a Schlenk reactor equipped with a magnetic stirrer, a temperature probe, and an inert gas inlet/outlet. Purge the reactor with high-purity inert gas for at least one hour while heating to remove any adsorbed moisture.
-
Charging the Reactor: Under a positive pressure of inert gas, introduce the desired amount of anhydrous solvent, followed by the purified this compound monomer.
-
Initiation of Polymerization: While stirring, add the specified amount of TEAL solution to the reactor. This will scavenge any remaining trace impurities. Subsequently, inject the Ziegler-Natta catalyst slurry into the reactor to initiate the polymerization.
-
Polymerization: Maintain the desired reaction temperature and pressure for the specified duration. The polymerization is often exothermic, so cooling may be necessary to maintain a constant temperature.
-
Termination and Quenching: After the desired reaction time, cool the reactor and carefully quench the polymerization by slowly adding an alcohol like methanol or isopropanol.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol. Stir for a period to ensure complete precipitation and to neutralize catalyst residues. Filter the polymer, wash it several times with fresh methanol, and then dry it under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low polymer yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienomics.com [scienomics.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijprajournal.com [ijprajournal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 16. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
troubleshooting guide for Ziegler-Natta polymerization of alpha-olefins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ziegler-Natta polymerization of α-olefins.
Troubleshooting Guide
This guide addresses common issues encountered during Ziegler-Natta polymerization experiments in a question-and-answer format.
Question 1: Why is my polymer yield unexpectedly low or nonexistent?
Answer:
Low or no polymer yield is a frequent issue in Ziegler-Natta polymerization and can be attributed to several factors, primarily related to catalyst activity and purity of the reaction components.
-
Catalyst Inactivity or Deactivation: The Ziegler-Natta catalyst is highly sensitive to impurities.[1][2][3][4] Polar compounds such as water, alcohols, ketones, and ethers can react with and deactivate the active sites of the catalyst.[1][2][3][4] The poisoning power of these impurities generally follows the order: methanol > acetone > ethyl acetate.[2][3][4] Sulfur compounds, like hydrogen sulfide (H2S), can also react with the active titanium center and inhibit polymerization.[5]
-
Improper Catalyst Preparation and Activation: The method of catalyst preparation significantly impacts its activity and morphology. For instance, in the preparation of a TiCl₄/MgCl₂ catalyst, a gradual increase in temperature during the reaction with TiCl₄ is crucial to maintain the desired spherical morphology and prevent fragmentation.[6] The activation of the catalyst with an organoaluminum cocatalyst, such as triethylaluminum (TEA), is a critical step, and an incorrect ratio of cocatalyst to the transition metal component can lead to poor activity.[7][8][9]
-
Sub-optimal Al/Ti Ratio: The molar ratio of the aluminum cocatalyst to the titanium catalyst (Al/Ti ratio) is a critical parameter. A low Al/Ti ratio may result in insufficient activation of the titanium centers. Conversely, an excessively high ratio can lead to over-reduction of the titanium species or the blocking of active sites, both of which decrease catalyst activity.[10]
-
Monomer and Solvent Impurities: The monomer and solvent must be of high purity. Traces of water, oxygen, or other polar impurities in the monomer or solvent will consume the catalyst and inhibit polymerization.[1]
Troubleshooting Steps:
-
Ensure Purity of Reagents: Rigorously purify the monomer and solvent to remove all traces of water, oxygen, and other polar impurities. This can be achieved by distillation over appropriate drying agents or by passing them through purification columns.
-
Optimize Catalyst Preparation: Follow a well-established protocol for catalyst preparation, paying close attention to temperature control and the order of reagent addition.[6][11]
-
Optimize Al/Ti Ratio: Systematically vary the Al/Ti ratio to find the optimal concentration for your specific catalyst system and reaction conditions.[10]
-
Handle Catalyst Under Inert Atmosphere: Prepare, store, and handle the Ziegler-Natta catalyst and cocatalyst under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by air and moisture.
Question 2: How can I control the molecular weight of the polymer?
Answer:
Controlling the molecular weight of the resulting polymer is crucial for achieving desired material properties. Several factors influence the polymer chain length in Ziegler-Natta polymerization.
-
Al/Ti Ratio: The organoaluminum cocatalyst can act as a chain transfer agent. An increase in the Al/Ti ratio generally leads to a decrease in the average molecular weight of the polymer because more frequent chain transfer events terminate the growing polymer chains.[10]
-
Hydrogen Concentration: Hydrogen is a common and effective chain transfer agent used in industrial Ziegler-Natta polymerization to control molecular weight. Increasing the partial pressure of hydrogen in the reactor leads to a lower polymer molecular weight.[12][13]
-
Polymerization Temperature: Higher polymerization temperatures generally lead to lower molecular weights due to an increased rate of chain transfer reactions relative to the rate of propagation.
-
Monomer Concentration: The rate of polymerization is dependent on the monomer concentration.[12] While it primarily affects the reaction rate, very low monomer concentrations can favor termination reactions, potentially leading to lower molecular weights.
Troubleshooting and Control Strategies:
| Parameter | Effect on Molecular Weight | Control Method |
| Al/Ti Ratio | Increasing the ratio generally decreases molecular weight.[10] | Optimize the molar ratio of cocatalyst to catalyst. |
| Hydrogen | Increasing hydrogen concentration decreases molecular weight.[12][13] | Introduce a controlled amount of hydrogen into the reactor. |
| Temperature | Increasing temperature generally decreases molecular weight. | Maintain a consistent and optimized reaction temperature. |
| Monomer Conc. | Can influence molecular weight, though it is a less common control parameter. | Maintain a steady monomer feed and pressure. |
Question 3: My polymer has poor stereoregularity (e.g., low isotacticity in polypropylene). What could be the cause and how can I improve it?
Answer:
Achieving high stereoregularity is a key advantage of Ziegler-Natta catalysts.[9][14] Poor stereocontrol can result from issues with the catalyst system or the polymerization conditions.
-
Catalyst System: The choice of the titanium compound, the support (e.g., MgCl₂), and the internal and external electron donors are critical for controlling the stereochemistry of the polymer.[7] The use of internal donors, often esters or diethers, during catalyst preparation and external donors added during polymerization can significantly enhance the stereospecificity of the catalyst by deactivating non-stereospecific active sites or transforming them into isospecific sites.[2]
-
Al/Ti Ratio: The Al/Ti ratio can influence the stereoselectivity of the catalyst. Deviating from the optimal ratio for a given catalyst system can sometimes lead to a decrease in the isotactic index of the polymer.[10]
-
Catalyst Poisoning: While some compounds act as general poisons that reduce overall activity, certain impurities might selectively poison the stereospecific active sites, leading to a polymer with lower stereoregularity. However, some studies have shown that certain poisons like methanol, acetone, and ethyl acetate reduce the number of active sites without significantly affecting the catalyst's isospecificity.[2][3]
Strategies for Improving Stereoregularity:
-
Select the Appropriate Catalyst System: For high stereoregularity, particularly for polypropylene, use a supported TiCl₄ catalyst with an appropriate internal electron donor.[7]
-
Utilize External Electron Donors: Add an external electron donor (e.g., a silane compound) during the polymerization process to improve stereocontrol.
-
Optimize the Al/Ti Ratio: Fine-tune the Al/Ti ratio to maximize the stereospecificity of your catalyst system.[10]
-
Ensure High Purity of All Components: As with achieving high yield, the purity of the monomer, solvent, and inert gas is crucial to prevent any unintended interactions with the catalyst's active sites.
Experimental Protocols
Key Experiment: Ziegler-Natta Polymerization of Propylene
This protocol provides a general methodology for the slurry polymerization of propylene using a MgCl₂-supported TiCl₄ catalyst.
Materials:
-
Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst with an internal electron donor (e.g., ethyl benzoate).
-
Cocatalyst: Triethylaluminum (TEA) solution in a hydrocarbon solvent.
-
External Donor (optional): A silane compound for enhanced stereocontrol.
-
Monomer: Polymerization-grade propylene, purified to remove impurities.
-
Solvent: Anhydrous, deoxygenated heptane or other suitable hydrocarbon.
-
Chain Transfer Agent (optional): Hydrogen gas.
-
Quenching Agent: Acidified alcohol (e.g., HCl in methanol).
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.
-
Solvent and Cocatalyst Addition: The desired amount of purified heptane is introduced into the reactor, followed by the specified amount of TEA solution and the external donor (if used).
-
Catalyst Injection: The reactor is brought to the desired polymerization temperature (e.g., 70°C). The solid catalyst component is then injected into the reactor as a slurry in heptane.
-
Polymerization: Propylene is fed into the reactor to maintain a constant pressure. If hydrogen is used for molecular weight control, it is fed into the reactor before the propylene. The polymerization is allowed to proceed for the desired reaction time.
-
Termination: The polymerization is terminated by venting the propylene and adding the quenching agent to deactivate the catalyst.
-
Polymer Recovery: The resulting polymer slurry is filtered, and the polymer is washed with fresh solvent and then dried in a vacuum oven.
Mandatory Visualizations
Caption: Troubleshooting workflow for low polymer yield in Ziegler-Natta polymerization.
Caption: Key parameters for controlling polymer molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a homogeneous and a heterogeneous Ziegler-Natta catalyst?
A1: A heterogeneous Ziegler-Natta catalyst is one where the catalyst components are in different phases, typically a solid catalyst in a liquid or gas phase reaction medium.[15] These catalysts, often based on titanium compounds supported on magnesium chloride, dominate industrial applications.[7] A homogeneous Ziegler-Natta catalyst is soluble in the reaction medium, with all components in the same phase.[15] These are often based on metallocene complexes of Group 4 metals like titanium, zirconium, or hafnium, and are typically used with methylaluminoxane (MAO) as a cocatalyst.[7]
Q2: How is the Ziegler-Natta catalyst activated?
A2: The catalyst is activated through a reaction between the transition metal compound (precatalyst) and the organoaluminum cocatalyst.[8][9] For a typical heterogeneous catalyst like TiCl₄, the cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃) alkylates the titanium atom at the catalyst surface, creating the active sites for polymerization.[7][8] This process involves the formation of a Ti-C bond, which is where the monomer insertion and polymer chain growth occur.[7]
Q3: What are the common methods for terminating the polymerization and deactivating the catalyst?
A3: Polymerization is typically terminated by stopping the monomer feed and then "killing" or deactivating the catalyst to prevent further reaction.[16] This is often done by introducing a substance that reacts with the active catalyst sites. Common deactivating agents include water, alcohols (like isopropanol), ketones, and mineral acids.[17][18] The choice of deactivator can be important, as some reactions, for instance with water, can produce corrosive byproducts like HCl which may damage equipment.[18]
Q4: Can Ziegler-Natta catalysts be used for monomers other than simple alpha-olefins?
A4: Traditional Ziegler-Natta catalysts are highly effective for the polymerization of non-polar alpha-olefins like ethylene and propylene.[19] However, they are generally not suitable for monomers containing polar functional groups (e.g., vinyl chloride, acrylates).[9][19][20] The Lewis basic functional groups in these monomers tend to coordinate strongly to the electron-deficient active metal center, leading to catalyst poisoning and deactivation.[19] Research into late-transition metal catalysts aims to overcome this limitation.[19]
Q5: What is the "replication phenomenon" in heterogeneous Ziegler-Natta catalysis?
A5: The replication phenomenon refers to the observation that the morphology of the polymer particles produced often replicates the morphology of the parent catalyst particles. The polymer chain grows on the solid catalyst particle, leading to the fragmentation of the catalyst and the formation of polymer particles that are an enlarged version of the original catalyst particle. This is an important aspect for controlling the powder morphology of the final polymer product.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ziegler-Natta Catalyst Preparation Process: Influential Parameters on Particles Morphology and Activity of Catalyst in Propylene Polymerization [jips.ippi.ac.ir]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of the polymerization of ethylene with a ziegler‐natta catalyst. I. Principal kinetic features | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. courses.minia.edu.eg [courses.minia.edu.eg]
- 15. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 16. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 19. ias.ac.in [ias.ac.in]
- 20. pslc.ws [pslc.ws]
Technical Support Center: Enhancing Stereoselectivity in 7-Methyl-1-octene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective polymerization of 7-methyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of this compound polymerization?
The stereoselectivity is a result of a complex interplay between several factors:
-
Catalyst System: The choice of catalyst is paramount. Metallocene and Ziegler-Natta catalysts are commonly used.[1][2] The ligand framework, metal center (e.g., Zr, Ti, Hf), and overall catalyst symmetry (C₂, Cₛ) dictate the stereochemical control during monomer insertion.[2][3][4]
-
Cocatalyst: Methylaluminoxane (MAO) is a common activator for metallocene catalysts. The ratio of cocatalyst to catalyst (e.g., Al/Zr) can significantly impact activity and stereoselectivity.[2][5]
-
Polymerization Temperature: Lower temperatures generally favor higher stereoselectivity by reducing chain-end epimerization and increasing the energy difference between diastereomeric transition states.[6]
-
Monomer Concentration: Monomer concentration can influence the rate of propagation versus the rate of chain transfer or epimerization, thereby affecting the overall tacticity of the polymer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the active catalyst species and affect stereocontrol. Non-coordinating solvents like toluene or hexane are typically preferred.
Q2: My poly(this compound) has low isotacticity. What are the common causes and how can I troubleshoot this?
Low isotacticity is a frequent issue. Refer to the troubleshooting guide below for a systematic approach. Common causes include:
-
Catalyst Inactivity or Decomposition: The catalyst may be sensitive to impurities or thermal degradation.
-
Incorrect Temperature Control: Higher than optimal temperatures can lead to a decrease in stereoselectivity.[6]
-
Presence of Impurities: Water, oxygen, and other polar impurities in the monomer or solvent can poison the catalyst or alter the active species.
-
Suboptimal Cocatalyst Ratio: An incorrect Al/Metal ratio can lead to the formation of less selective catalytic sites.
-
Inappropriate Catalyst Choice: The chosen catalyst may inherently have low stereoselectivity for bulky α-olefins. C₂-symmetric metallocenes are often preferred for isotactic polymers.[3]
Q3: How does the structure of a metallocene catalyst influence stereoselectivity?
The ligand framework of a metallocene catalyst is crucial for controlling polymer microstructure.[4][7] For producing isotactic polymers, catalysts with C₂ symmetry are often employed.[3] The rigid, chiral environment created by the ligands around the metal center forces the incoming monomer to adopt a specific orientation before insertion into the growing polymer chain.[3][4] Substituents on the cyclopentadienyl, indenyl, or fluorenyl ligands can be modified to tune both the steric and electronic properties of the catalyst, thereby influencing its activity and stereoselectivity.[8][9]
Q4: What is the role of Methylaluminoxane (MAO) and how does the Al/Zr ratio affect the polymerization?
MAO serves multiple functions in metallocene-catalyzed polymerization:
-
Alkylation: It alkylates the metallocene precatalyst, replacing chloride ligands with alkyl groups.
-
Activation: It abstracts an alkyl group to generate a catalytically active, cationic metal center.[5]
-
Scavenging: It reacts with and neutralizes impurities in the polymerization medium.
The ratio of MAO to the transition metal catalyst (e.g., Al/Zr) is critical. A large excess of MAO is typically required to ensure complete activation and to scavenge impurities. However, an excessively high ratio can sometimes lead to chain transfer reactions to aluminum, potentially reducing the polymer's molecular weight. The optimal ratio depends on the specific catalyst system and reaction conditions and often needs to be determined empirically.
Troubleshooting Guide: Low Stereoselectivity
This guide provides a structured approach to diagnosing and resolving issues of low stereoselectivity.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 7-Methyl-1-octene and 1-hexene as Comonomers in Polyethylene Synthesis
In the realm of polymer science, the strategic selection of comonomers is paramount in tailoring the properties of polyethylene (PE) for a myriad of applications, from flexible packaging to durable automotive components. This guide provides a detailed comparison between a branched α-olefin, 7-Methyl-1-octene, and a linear α-olefin, 1-hexene, when utilized as comonomers in ethylene polymerization. This analysis is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how comonomer architecture influences final polymer characteristics.
Due to a scarcity of direct comparative studies on this compound, this guide leverages data on analogous branched α-olefins to draw informed comparisons with the well-documented performance of 1-hexene.
Executive Summary
The incorporation of α-olefin comonomers into the polyethylene backbone disrupts the crystalline structure, leading to the production of linear low-density polyethylene (LLDPE). The geometry of the comonomer's side chain—linear versus branched—plays a critical role in determining the extent of this disruption and, consequently, the final properties of the polymer.
1-Hexene , a linear α-olefin, is widely used in the industry and is known to enhance properties such as tear strength and impact resistance in LLDPE films. Its incorporation leads to butyl branches off the main polyethylene chain.
This compound , a branched α-olefin, introduces a more complex side chain. While specific data for this comonomer is limited, studies on other branched α-olefins suggest that the branched nature of the side chain can have a more pronounced effect on disrupting crystallinity compared to linear comonomers of similar carbon number. This can lead to lower density and altered mechanical properties.
Performance Comparison: Impact on Polymer Properties
The choice between a linear and a branched comonomer significantly influences the thermal and mechanical properties of the resulting ethylene copolymer.
Thermal Properties
The introduction of comonomers lowers the melting point (Tm) and crystallinity of polyethylene. Branched comonomers are generally more effective at this than linear comonomers. For instance, at comparable comonomer content, branched comonomers can lead to a greater reduction in crystallinity and melting point.[1]
| Property | Ethylene/1-Hexene Copolymer | Ethylene/Branched α-Olefin Copolymer (Proxy for this compound) |
| Melting Point (Tm) | Decreases with increasing 1-hexene content. | Shows a more significant decrease with increasing comonomer content compared to linear comonomers.[1] |
| Crystallinity | Decreases with increasing 1-hexene content. | Exhibits a more pronounced reduction in crystallinity at similar comonomer incorporation levels.[1] |
Mechanical Properties
The mechanical behavior of the copolymer is intricately linked to its crystalline structure. The shape and size of the comonomer side chain affect the formation of lamellae and tie molecules, which in turn dictate the material's strength and toughness.
| Property | Ethylene/1-Hexene Copolymer | Ethylene/Branched α-Olefin Copolymer (Proxy for this compound) |
| Tensile Strength | Generally improves with the incorporation of 1-hexene compared to shorter linear α-olefins. | The impact of branched comonomers on tensile strength can be complex and depends on the specific branch structure and distribution. |
| Tear Strength | Significantly enhanced in LLDPE films. | Data for direct comparison is limited, but the lower crystallinity may influence tear resistance. |
| Impact Strength | Increased impact strength is a key benefit of using 1-hexene. | The more amorphous nature resulting from branched comonomers could potentially lead to higher impact absorption. |
Experimental Protocols
The following are summaries of typical experimental methodologies used in the synthesis and characterization of ethylene/α-olefin copolymers.
Ethylene/1-Hexene Copolymerization (Slurry Phase)
A typical slurry-phase copolymerization of ethylene and 1-hexene is conducted in a stirred-tank reactor.
Catalyst System: A Ziegler-Natta or a metallocene catalyst is commonly employed. For instance, a silica-supported Ziegler-Natta catalyst can be used.
Procedure:
-
The reactor is charged with a diluent (e.g., isobutane or hexane) and a co-catalyst (e.g., triethylaluminum).
-
1-Hexene is introduced into the reactor.
-
The reactor is pressurized with ethylene to the desired operating pressure.
-
The catalyst is injected to initiate polymerization.
-
The reaction temperature and pressure are maintained for the desired duration.
-
The resulting polymer is collected, devolatilized to remove unreacted monomers and solvent, and then dried.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the comonomer content and the distribution of short-chain branches in the polymer.[2][3][4][5]
Differential Scanning Calorimetry (DSC): DSC is employed to measure the melting point (Tm) and the degree of crystallinity of the copolymers.[4][6][7]
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymers.[4]
Polymerization Kinetics and Mechanism
The copolymerization of ethylene with α-olefins follows a coordination polymerization mechanism. The choice of catalyst (Ziegler-Natta vs. metallocene) significantly impacts the polymerization kinetics and the microstructure of the resulting copolymer.
Caption: Coordination polymerization mechanism for ethylene and α-olefin comonomers.
Metallocene catalysts, being single-site catalysts, tend to produce copolymers with a more uniform distribution of comonomers compared to the multi-sited Ziegler-Natta catalysts. This leads to a narrower molecular weight distribution and more homogeneous polymer properties.
Logical Relationship of Comonomer Structure to Polymer Properties
The structural differences between 1-hexene and this compound have a cascading effect on the final polymer properties.
Caption: Influence of comonomer structure on polymer properties.
Conclusion
The selection between this compound and 1-hexene as a comonomer for ethylene polymerization presents a trade-off between established performance and potential for novel properties. 1-Hexene is a well-understood, commercially significant comonomer that reliably enhances key mechanical properties of LLDPE.
Further experimental investigation into the copolymerization of ethylene with this compound is warranted to fully elucidate its performance characteristics and to provide the quantitative data necessary for its consideration in specialized applications where unique property profiles are required. Researchers are encouraged to conduct direct comparative studies to validate the hypothesized effects of its branched structure on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Ziegler-Natta and Metallocene Catalysts for the Polymerization of 7-Methyl-1-octene
The synthesis of polyolefins with specific microstructures and properties is critically dependent on the choice of catalyst. For branched higher alpha-olefins such as 7-methyl-1-octene, the catalyst system dictates key polymer characteristics including molecular weight, stereochemistry, and polydispersity. This guide provides a detailed comparison between traditional heterogeneous Ziegler-Natta (ZN) catalysts and modern homogeneous metallocene catalysts for the polymerization of this sterically hindered monomer.
While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, this guide extrapolates from established principles and experimental data for structurally similar higher alpha-olefins (e.g., 1-octene, 3-methyl-1-butene) to provide a robust comparison for researchers and chemical professionals.[1][2][3]
Executive Summary
Metallocene catalysts generally offer superior performance for the polymerization of sterically demanding monomers like this compound.[4] Their single-site nature allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (MWD), and uniform microstructures.[5][6] In contrast, traditional multi-site Ziegler-Natta catalysts, while cost-effective and robust, typically yield polymers with broad MWD and less control over tacticity and comonomer incorporation.[5][7]
Fundamental Catalyst Characteristics
Ziegler-Natta Catalysts
Discovered by Karl Ziegler and Giulio Natta, for which they received the 1963 Nobel Prize in Chemistry, these catalysts revolutionized polymer science.[8][9]
-
Composition : Typically heterogeneous systems comprising a transition metal halide from Group IV (e.g., TiCl₄) supported on MgCl₂ and activated by an organoaluminum co-catalyst like triethylaluminium (Al(C₂H₅)₃).[9][10]
-
Active Sites : ZN catalysts possess multiple types of active sites on the catalyst surface, each exhibiting different reactivity and stereoselectivity.[5][7] This multi-site nature is the primary reason for the broad molecular weight and compositional distributions in the resulting polymers.[11]
-
Mechanism : Polymerization occurs via the Cossee-Arlman mechanism, involving monomer coordination to a vacant site on the titanium atom followed by insertion into the Ti-C bond.[9]
-
Limitations for Bulky Olefins : The polymerization of bulky alpha-olefins with ZN catalysts can be challenging, often resulting in lower catalyst activity and difficulty in achieving high molecular weights.
Metallocene Catalysts
Metallocene catalysts are a class of single-site catalysts that have enabled unprecedented control over polymer architecture.[12][13]
-
Composition : A homogeneous system consisting of a metallocene complex (a transition metal like zirconium or titanium sandwiched between cyclopentadienyl-based ligands) and a co-catalyst, most commonly methylaluminoxane (MAO).[1][9]
-
Active Sites : The key advantage of metallocenes is their well-defined, single-site nature.[5] All active centers are structurally identical, leading to polymers with narrow MWD (typically Mw/Mn < 2.5) and uniform comonomer distribution.[1]
-
Tunability : The properties of the resulting polymer can be precisely tailored by modifying the ligand structure of the metallocene complex.[1][6] This allows for fine-tuning of stereoselectivity (isotactic, syndiotactic, or atactic), molecular weight, and comonomer incorporation.
-
Performance with Bulky Olefins : Metallocene catalysts generally exhibit higher activity for the polymerization of higher alpha-olefins compared to ZN systems and allow for the synthesis of high molecular weight polymers.[4][11]
Performance Comparison
The following table summarizes the expected performance differences between Ziegler-Natta and metallocene catalysts in the context of this compound polymerization, based on data from similar alpha-olefins.
| Performance Metric | Ziegler-Natta Catalysts | Metallocene Catalysts |
| Catalyst Activity | Moderate to Low | High |
| Productivity | Moderate | High |
| Molecular Weight (Mw) | Moderate to High | High to Very High |
| Polydispersity Index (PDI) | Broad (PDI > 4) | Narrow (PDI ≈ 2) |
| Stereocontrol | Moderate (Isotactic) | High (Tunable: Isotactic/Syndiotactic) |
| Comonomer Distribution | Non-uniform | Uniform / Random |
| Catalyst Nature | Heterogeneous (Multi-site) | Homogeneous (Single-site) |
| Cost-Effectiveness | High | Moderate |
This table presents illustrative data based on established trends for higher, branched alpha-olefins.[1][5][11][12]
Visualization of Catalytic Mechanisms and Workflows
Catalyst Mechanism and Polymer Outcome
The fundamental difference in active sites between the two catalyst types directly impacts the uniformity of the resulting polymer chains.
Caption: Logical flow from catalyst type to polymer properties.
General Experimental Workflow
The laboratory procedure for olefin polymerization is similar for both systems, primarily differing in the specific catalyst and co-catalyst handling.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. KINETICS OF THE ZIEGLER-NATTA POLYMERIZATION OF 1-OCTENE(I)----THE KINETICS OF THE STATIONARY PERIOD [crcu.jlu.edu.cn]
- 3. d-nb.info [d-nb.info]
- 4. umventures.org [umventures.org]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 13. [PDF] The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability | Semantic Scholar [semanticscholar.org]
Reactivity of 7-Methyl-1-octene in Copolymerization with Other Olefins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of specific functionalities and the control of polymer microstructure are critical aspects of modern materials science and drug delivery system design. 7-Methyl-1-octene, a branched alpha-olefin, presents an interesting comonomer for modifying the properties of polyolefins. Understanding its reactivity relative to other olefins is paramount for designing and controlling copolymerization processes. This guide provides a comparative overview of the expected reactivity of this compound and details the experimental protocols required for the precise determination of its reactivity ratios.
Comparative Reactivity of Olefins in Copolymerization
Table 1: Qualitative Comparison of Expected Reactivity Ratios in Ethylene Copolymerization
| Comonomer | Structure | Branching Position | Expected Relative Reactivity with Ethylene (r₂) | General Trend |
| Ethylene (M₁) | CH₂=CH₂ | - | - | Reference monomer. |
| Propylene | CH₂=CH(CH₃) | α-position | Lower than ethylene | Increased steric hindrance at the double bond reduces reactivity. |
| 1-Butene | CH₂=CH(CH₂CH₃) | α-position | Lower than propylene | Longer linear alkyl chains have a modest impact on reactivity compared to branching near the double bond. |
| 1-Hexene | CH₂=CH((CH₂)₃CH₃) | α-position | Similar to 1-butene | Reactivity of linear α-olefins tends to decrease slightly with increasing chain length. |
| 1-Octene | CH₂=CH((CH₂)₅CH₃) | α-position | Similar to 1-hexene | Further increase in linear chain length has a minor effect on reactivity. |
| This compound | **CH₂=CH((CH₂)₄CH(CH₃)₂) ** | γ-position relative to the double bond | Slightly lower than 1-octene | Branching far from the double bond has a less pronounced effect on reactivity compared to branching at the α or β positions. However, the overall bulkiness of the monomer can still influence its diffusion to the catalytic active site and its coordination. |
| 4-Methyl-1-pentene | CH₂=CH(CH₂CH(CH₃)₂) | β-position | Significantly lower than 1-hexene | Branching at the β-position introduces considerable steric hindrance, reducing the rate of monomer insertion. |
| 3-Methyl-1-butene | CH₂=CH(CH(CH₃)₂) | α-position | Very low | Branching directly at the α-carbon dramatically decreases reactivity due to severe steric hindrance around the active center of the catalyst. |
Note: This table provides a qualitative comparison based on general trends in olefin copolymerization. Actual reactivity ratios (r₁ for ethylene and r₂ for the comonomer) are highly dependent on the specific catalyst system (e.g., Ziegler-Natta, metallocene), cocatalyst, and polymerization conditions (temperature, pressure, solvent).
Experimental Determination of Reactivity Ratios
To quantitatively assess the reactivity of this compound (M₂) in copolymerization with another olefin, such as ethylene (M₁), a series of well-controlled experiments must be performed to determine the monomer reactivity ratios, r₁ and r₂. These ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the propagation of a growing polymer chain ending in M₁ with another M₁ monomer (homopolymerization) to the rate constant of its reaction with an M₂ monomer (copolymerization).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the propagation of a growing polymer chain ending in M₂ with another M₂ monomer to the rate constant of its reaction with an M₁ monomer.
The following sections detail a typical experimental protocol for determining these crucial parameters.
Experimental Protocol
1. Materials and Reagents:
-
Monomers: Ethylene (polymerization grade), this compound (high purity, >99%), and other desired olefin comonomers. Monomers must be purified to remove inhibitors and other impurities by passing them through columns of activated alumina and molecular sieves.
-
Catalyst System: A selected Ziegler-Natta or metallocene catalyst (e.g., TiCl₄/MgCl₂, zirconocene dichloride) and a cocatalyst (e.g., triethylaluminum (TEAL), methylaluminoxane (MAO)).
-
Solvent: An inert hydrocarbon solvent such as toluene or hexane, purified by distillation over a drying agent (e.g., sodium/benzophenone).
-
Polymerization Quenching Agent: Acidified alcohol (e.g., 10% HCl in methanol).
-
Polymer Precipitation and Washing Agents: Methanol, acetone.
-
Analytical Solvents: Deuterated solvents for NMR analysis (e.g., 1,1,2,2-tetrachloroethane-d₂, o-dichlorobenzene-d₄).
2. Copolymerization Reactions:
A series of copolymerization reactions are carried out in a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and monomer/catalyst injection ports.
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon to eliminate oxygen and moisture.
-
Reaction Setup: A known amount of purified solvent is introduced into the reactor, followed by the desired amount of this compound. The reactor is then brought to the desired polymerization temperature.
-
Monomer Feed: The reactor is pressurized with ethylene to the desired partial pressure. The feed composition of the monomers ([M₁]₀/[M₂]₀) is varied for each experiment in the series.
-
Catalyst Injection: The cocatalyst is injected into the reactor, followed by the catalyst slurry to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a short period to ensure low monomer conversion (<10%). This is crucial to assume that the monomer feed composition remains constant throughout the experiment.
-
Termination: The polymerization is terminated by injecting the quenching agent.
-
Polymer Isolation: The resulting polymer is precipitated in an excess of a non-solvent like methanol, filtered, washed extensively to remove catalyst residues, and dried under vacuum at a moderate temperature until a constant weight is achieved.
3. Copolymer Characterization and Composition Analysis:
The composition of the resulting copolymers is determined using spectroscopic techniques.
-
¹³C NMR Spectroscopy: This is the most common and accurate method for determining the copolymer composition. The relative intensities of the peaks corresponding to the different monomer units in the polymer backbone are used to calculate the mole fraction of each monomer in the copolymer.
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can also be used, particularly for qualitative analysis and, with proper calibration, for quantitative determination of the comonomer content.
4. Calculation of Reactivity Ratios:
Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition data. The most common are the linear methods of Fineman-Ross and Kelen-Tüdös, or non-linear least squares fitting of the Mayo-Lewis equation:
Mayo-Lewis Equation: F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²)
Where:
-
F₁ is the mole fraction of monomer 1 in the copolymer.
-
f₁ and f₂ are the mole fractions of monomers 1 and 2 in the feed.
By plotting the experimental data according to the linearized forms of this equation or by using non-linear regression, the values of r₁ and r₂ can be determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the reactivity ratios of this compound.
Caption: Experimental workflow for determining reactivity ratios.
Conclusion
While specific reactivity ratios for this compound are not currently documented, established principles of olefin polymerization suggest that its reactivity will be influenced by the steric bulk of its branched structure, likely exhibiting slightly lower reactivity than its linear analogue, 1-octene. For researchers and professionals requiring precise control over copolymer composition and properties, the experimental determination of these reactivity ratios is essential. The detailed protocol and workflow provided in this guide offer a robust framework for conducting such investigations, enabling the rational design of novel copolymers incorporating this compound for a variety of advanced applications.
The Impact of Comonomer Structure on Polyethylene Properties: A Comparative Guide to 7-Methyl-1-octene and 1-Butene
For researchers, scientists, and professionals in polymer and materials development, the choice of comonomer in polyethylene (B3416737) synthesis is a critical determinant of the final polymer's properties. This guide provides a detailed comparison of the effects of a branched α-olefin, 7-methyl-1-octene, and a linear α-olefin, 1-butene (B85601), on the characteristics of polyethylene. While extensive data exists for linear comonomers like 1-butene, specific experimental data for this compound is less prevalent in public literature. Therefore, this guide combines established data for 1-butene with expected properties for this compound based on well-documented principles of polymer science regarding the influence of comonomer branching.
The incorporation of α-olefins as comonomers in ethylene (B1197577) polymerization introduces short-chain branches (SCBs) along the polyethylene backbone. These branches disrupt the regular packing of polymer chains, thereby influencing key properties such as crystallinity, density, melting point, and mechanical performance. The structure of the comonomer—specifically its length and branching—plays a pivotal role in the extent of this disruption.
Executive Summary of Comparative Effects
The primary distinction between this compound and 1-butene lies in their structure. 1-Butene is a linear C4 α-olefin, which introduces ethyl branches. In contrast, this compound is a branched C9 α-olefin, which, upon incorporation, results in a significantly larger and more sterically hindered isoheptyl branch. This structural difference is anticipated to have a more pronounced impact on the resulting polyethylene's properties. Generally, branched comonomers are more effective at reducing crystallinity and melting point than linear comonomers of similar carbon number.[1][2]
Data Presentation: Polyethylene Properties
The following table summarizes the typical properties of polyethylene copolymers synthesized with 1-butene and the anticipated properties for a copolymer with this compound, assuming similar molar incorporation of the comonomer.
| Property | Polyethylene with 1-Butene (Ethyl Branches) | Polyethylene with this compound (Isoheptyl Branches) |
| Polymer Density | Higher | Lower |
| Melt Index (MI) | Dependent on molecular weight | Dependent on molecular weight, potentially higher due to increased chain-end concentration from chain transfer to the bulkier comonomer. |
| Crystallinity | Moderately Reduced | Significantly Reduced |
| Melting Point (Tm) | Moderately Lowered | Significantly Lowered |
| Molecular Weight Distribution (MWD) | Dependent on catalyst (Narrow for metallocene, broad for Ziegler-Natta) | Dependent on catalyst (Narrow for metallocene, broad for Ziegler-Natta) |
| Tensile Strength at Yield | Higher | Lower |
| Elongation at Break | Lower | Higher |
| Impact Strength | Good | Excellent |
Note: The values for polyethylene with this compound are projected based on established principles of the effect of branched comonomers on polyethylene properties.[1][2]
Logical Relationship Diagram
The following diagram illustrates the relationship between the comonomer structure and the resulting polyethylene properties.
Caption: Relationship between comonomer structure and polyethylene properties.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyethylene copolymers are crucial for reproducible research. Below are representative experimental protocols.
Ethylene Copolymerization
1. Ziegler-Natta Catalysis (Slurry Polymerization)
-
Reactor Setup: A 2-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and monomer/comonomer feed lines is used.
-
Catalyst System: A supported Ziegler-Natta catalyst (e.g., TiCl4/MgCl2) is used in conjunction with a co-catalyst, typically triethylaluminum (B1256330) (TEAL).
-
Procedure:
-
The reactor is purged with nitrogen and charged with a diluent (e.g., hexane) and the desired amount of comonomer (1-butene or this compound).
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
The co-catalyst (TEAL) is introduced into the reactor, followed by the Ziegler-Natta catalyst slurry.
-
Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 10 bar).
-
The polymerization is carried out for a specified time (e.g., 1 hour).
-
The reaction is terminated by venting the ethylene and adding a deactivating agent (e.g., acidified ethanol).
-
The resulting polymer is filtered, washed with ethanol, and dried in a vacuum oven at 60°C.
-
2. Metallocene Catalysis (Solution Polymerization)
-
Reactor Setup: A similar reactor to the Ziegler-Natta process is used.
-
Catalyst System: A metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2) is activated with a co-catalyst, typically methylaluminoxane (B55162) (MAO).
-
Procedure:
-
The reactor is purged and filled with a solvent (e.g., toluene) and the comonomer.
-
The reactor is heated to the polymerization temperature (e.g., 120°C).
-
MAO is added to the reactor, followed by the metallocene catalyst solution.
-
Ethylene is supplied to maintain a constant pressure.
-
After the desired polymerization time, the reaction is quenched with an appropriate agent.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried.
-
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the comonomer content and the type of short-chain branching.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw), number average molecular weight (Mn), and molecular weight distribution (MWD) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the melting temperature (Tm) and the degree of crystallinity of the polyethylene samples.
-
Tensile Testing: The mechanical properties, such as tensile strength at yield and elongation at break, are measured according to ASTM D638 standards using a universal testing machine.
Workflow Diagram
The following diagram outlines the experimental workflow from polymerization to characterization.
Caption: Experimental workflow for polyethylene synthesis and characterization.
References
quantification of 7-Methyl-1-octene in a polymer matrix
A Comparative Guide to the Quantification of 7-Methyl-1-octene in a Polymer Matrix
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) within polymer matrices is crucial for quality control, safety assessment, and understanding material properties. This compound, an alpha-olefin, can be present in polymers as a residual monomer, a product of degradation, or an additive. This guide provides an objective comparison of key analytical techniques for its quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for quantifying this compound and similar volatile compounds in polymers include Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS), a well-established and robust technique, and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), a high-throughput alternative. Fourier Transform Infrared (FTIR) Spectroscopy offers a different approach, primarily for quantifying bulk comonomer content.
Quantitative Data Summary
The following table summarizes the performance characteristics of these analytical methods. Data for this compound is limited; therefore, data for the similar compound 1-octene is included as a reference.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) / Range | Key Advantages | Key Limitations |
| Headspace GC-MS | 1-Octene | Food Simulants (Water-based) | 0.05 mg·kg⁻¹[1] | Not Specified | 2.5-25.0 mg·kg⁻¹[1] | High selectivity and sensitivity, well-established method. | Longer analysis time compared to direct mass spectrometry. |
| 1-Octene | Food Simulants (Oil-based) | 1.0 mg·kg⁻¹[1] | Not Specified | 2.5-25.0 mg·kg⁻¹[1] | Matrix effects can influence results. | ||
| SIFT-MS | General VOCs | Air/Headspace | Sub-ppbV concentrations[2] | Not Specified | Wide linear range (up to 6 orders of magnitude)[3] | Real-time analysis, high throughput, no preconcentration needed.[2][4][5] | May have interferences in complex samples with high VOC concentrations.[6] |
| FTIR Spectroscopy | Ethylene/Octene Copolymers | Polyolefin Elastomers | Not applicable for trace volatiles | Not applicable for trace volatiles | Can be linear for comonomer content | Fast, non-destructive, good for bulk composition.[7][8] | Not suitable for quantifying trace levels of specific volatile compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)
Headspace GC-MS is a highly sensitive method for the identification and quantification of volatile compounds in solid or liquid samples.[9] The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS for analysis.[9]
Sample Preparation and Headspace Generation:
-
A known weight of the polymer sample (typically 0.1 to 10 g) is placed into a headspace vial.[9]
-
The vial is hermetically sealed with a crimp cap.
-
The vial is incubated at a specific temperature (e.g., 80-150 °C) for a set time (e.g., 15-60 minutes) to allow volatile compounds to partition into the headspace.[10][11]
-
For enhanced release of volatiles, the sample can be dissolved in a high-boiling organic solvent within the vial.[9]
-
Headspace Solid-Phase Microextraction (HS-SPME) can be used to pre-concentrate the analytes from the headspace onto a coated fiber before injection, improving detection limits.[12][13]
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: A portion of the vial headspace is injected into the GC.
-
Column: A capillary column, such as a DB-WAX (60 m x 0.25 mm, 0.25 µm), is used for separation.[1]
-
Oven Program: A temperature gradient is applied to separate the compounds. For example, starting at 40 °C, holding for a few minutes, then ramping up to a final temperature of around 250 °C.[10]
-
Carrier Gas: Helium is typically used as the carrier gas.[11]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is common.
-
Detection: The MS is operated in full-scan mode for qualitative and quantitative analysis.[10]
-
Quantification:
Quantification is typically performed using an external calibration curve prepared with standards of this compound. For solid samples where matrix-matched standards are difficult to prepare, the method of multiple headspace extraction (MHE) can be employed.[4][10]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a real-time analytical technique that uses soft chemical ionization to quantify volatile compounds directly from the gas phase.[5]
Sample Introduction and Analysis:
-
The polymer sample is placed in a vial and incubated to generate a headspace, similar to the Headspace GC-MS procedure.
-
A continuous flow of the headspace gas is introduced into the SIFT-MS instrument.
-
Selectable reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) react with the volatile compounds in the sample.[4]
-
The instrument measures the concentrations of the product ions in real-time to determine the concentration of the target analytes.[14]
Quantification:
SIFT-MS provides real-time quantification based on the known reaction rates between the reagent ions and the target analyte, without the need for chromatographic separation.[14] This allows for very high sample throughput.[2][15]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for the qualitative and quantitative analysis of the bulk composition of polymers.[7] It is particularly useful for determining the comonomer content in copolymers, such as the octene content in linear low-density polyethylene (LLDPE).[8][16]
Sample Preparation and Analysis:
-
Polymer samples are typically analyzed as thin films.
-
The film is placed in the path of an infrared beam.
-
The instrument records the absorption of infrared radiation at different wavenumbers, creating a spectrum that is characteristic of the polymer's chemical structure.
Quantification:
The concentration of a specific comonomer, like octene, can be determined by measuring the absorbance of characteristic infrared bands. For example, the ratio of the absorbance of a methyl group peak (around 1375 cm⁻¹) to a methylene group peak (around 1465 cm⁻¹) can be correlated to the octene content.[8] A calibration curve is typically generated using polymer standards with known comonomer content, as determined by a primary method like ¹³C NMR.[8]
Visualizations
Experimental Workflows
Figure 1. Experimental workflow for Headspace GC-MS analysis.
Figure 2. Experimental workflow for SIFT-MS analysis.
Method Comparison Logic
Figure 3. Logical comparison of analytical methods.
References
- 1. Headspace-GC Determination of Amounts of 1-Hexene, 1-Octene and Vinyl Acetate Migrated from Polyethylene Food-Contacting Materials into Food Simulants [lhjyhxfc.mat-test.com]
- 2. High-Throughput Analysis of Volatiles in Air, Polymers, Water and Soil, with SIFT-MS - Syft Technologies [syft.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid monitoring of volatile organic compounds: a comparison between gas chromatography/mass spectrometry and selected ion flow tube mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of polyethylene blends by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectra-analysis.com [spectra-analysis.com]
- 9. polymersolutions.com [polymersolutions.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance [mdpi.com]
- 16. Polyethylene comonomer characterization by using FTIR and a multivariate classification technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 7-Methyl-1-octene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 7-Methyl-1-octene, a volatile, non-polar alkene. The focus is on providing objective performance comparisons and supporting experimental data for Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to assist researchers in selecting and validating the most appropriate analytical technique for their specific research and development needs.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines. The following table summarizes the typical quantitative data achievable for the analysis of volatile organic compounds similar to this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | Gas Chromatography (GC-MS) | Quantitative NMR (¹H-qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | 99.0% - 101.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 1.0% |
| Specificity | High (Good separation of isomers) | Very High (Mass spectral confirmation) | High (Structurally specific) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL (SIM mode) | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL (SIM mode) | ~0.3 mg/mL |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of this compound due to its robustness and high precision.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Autosampler for precise injection.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 2 minutes.
-
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
Method Validation Protocol:
-
Specificity: Inject a blank solvent and a solution containing potential impurities to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions of this compound in a suitable solvent (e.g., hexane) over the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.
Gas Chromatography with Mass Spectrometry (GC-MS)
This method provides definitive identification of this compound and is highly sensitive, especially in Selected Ion Monitoring (SIM) mode.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Same as GC-FID.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode:
-
Full Scan: m/z 40-200 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound for enhanced sensitivity and quantification (e.g., m/z 41, 56, 70, 84, 126).
-
-
Transfer Line Temperature: 280°C.
Method Validation Protocol:
-
The validation protocol is similar to that of GC-FID. For specificity, the mass spectrum of the analyte peak in a sample must match that of a reference standard.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary ratio method that allows for direct quantification without the need for a specific this compound reference standard for calibration, relying instead on a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both this compound (e.g., the terminal vinyl protons) and the internal standard.
-
-
Calculation: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * P_IS
where:
-
C_analyte = Purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Method Validation Protocol:
-
Specificity: Assured by the high resolution of the NMR spectrum, allowing for the identification of specific proton signals.
-
Linearity: Can be assessed by preparing samples with varying ratios of analyte to internal standard.
-
Accuracy and Precision: Determined by replicate preparations and analyses of the same sample.
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods for this compound analysis.
Caption: General workflow for the validation of an analytical method.
Caption: Decision flowchart for selecting an analytical method.
comparative kinetics of 7-Methyl-1-octene and 1-octene polymerization
A comprehensive guide for researchers, scientists, and drug development professionals on the polymerization behavior of a branched versus a linear α-olefin.
Overview of α-Olefin Polymerization
The polymerization of α-olefins, such as 1-octene and 7-methyl-1-octene, is predominantly carried out using Ziegler-Natta or metallocene catalysts.[1][2] These catalyst systems are crucial as they allow for control over the polymer's molecular weight, and in the case of metallocenes, can offer a narrower molecular weight distribution.[3] The general mechanism involves the coordination of the olefin monomer to the active metal center of the catalyst, followed by insertion into the growing polymer chain.
The kinetics of these polymerization reactions are influenced by several factors, including the choice of catalyst, cocatalyst, monomer concentration, temperature, and the structure of the monomer itself.[4] Steric hindrance around the double bond of the monomer can significantly impact the rate of polymerization.
Experimental Protocols
A generalized experimental protocol for studying the polymerization kinetics of α-olefins in a laboratory setting is provided below. This protocol can be adapted for both 1-octene and this compound.
Materials
-
Monomer: 1-octene or this compound (purified by passing through activated alumina and stored over molecular sieves)
-
Catalyst: e.g., Titanium(IV) chloride (TiCl₄) for a Ziegler-Natta system, or a metallocene catalyst such as rac-Et(Ind)₂ZrCl₂
-
Cocatalyst: e.g., Triethylaluminium (AlEt₃) or Methylaluminoxane (MAO)
-
Solvent: Anhydrous toluene or heptane
-
Quenching Agent: Acidified methanol
-
Inert Gas: High-purity nitrogen or argon
Polymerization Procedure
-
A Schlenk flask or a stirred glass reactor is thoroughly dried and purged with inert gas.
-
The desired amount of solvent is introduced into the reactor, followed by the cocatalyst.
-
The reactor is brought to the desired polymerization temperature.
-
The monomer (1-octene or this compound) is then injected into the reactor.
-
The polymerization is initiated by injecting the catalyst solution into the reactor.
-
The reaction is allowed to proceed for a predetermined time, with samples taken at regular intervals for kinetic analysis.
-
The polymerization is terminated by adding the quenching agent.
-
The resulting polymer is precipitated, washed, and dried under vacuum.
Kinetic Analysis
The rate of polymerization can be determined by monitoring the consumption of the monomer over time. This can be achieved by analyzing the samples taken during the reaction using techniques such as gas chromatography (GC) or by in-situ monitoring using methods like ¹H NMR spectroscopy.[5] The molecular weight and molecular weight distribution of the polymer are typically determined by Gel Permeation Chromatography (GPC).[5]
Comparative Kinetic Data
The following tables summarize the established kinetic data for 1-octene polymerization and the inferred kinetic parameters for this compound.
Table 1: Comparative Polymerization Kinetics of 1-Octene and this compound
| Parameter | 1-Octene (Experimental Data) | This compound (Inferred) | Rationale for Inference |
| Polymerization Rate | Moderate to high, depending on catalyst and conditions.[6] | Slightly lower than 1-octene. | The methyl group at the 7-position is distant from the double bond and is expected to have a minimal steric effect. However, any slight increase in the overall bulkiness of the monomer could lead to a minor reduction in the rate of coordination and insertion at the catalytic site. |
| Catalyst Activity | Good activity with both Ziegler-Natta and metallocene catalysts.[7] | Slightly lower than for 1-octene. | Similar to the polymerization rate, the remote methyl group is not expected to significantly poison or deactivate the catalyst, but a minor decrease in activity due to subtle steric effects is plausible. |
| Monomer Reactivity Ratios (in copolymerization) | Well-established for copolymerization with ethylene and other olefins.[8] | Expected to be very similar to 1-octene. | The electronic environment of the double bond is virtually identical to that of 1-octene, and the remote methyl group should not significantly alter its reactivity in copolymerization. |
Table 2: Comparison of Expected Polymer Properties
| Property | Poly(1-octene) (Experimental Data) | Poly(this compound) (Inferred) | Rationale for Inference |
| Molecular Weight | High molecular weights can be achieved.[7] | Similar to or slightly lower than poly(1-octene). | The rate of chain transfer reactions, which limit molecular weight, is not expected to be significantly affected by the remote methyl group. |
| Molecular Weight Distribution (PDI) | Broader with Ziegler-Natta, narrower with metallocene catalysts.[3] | Similar to poly(1-octene) under identical catalyst systems. | The nature of the catalyst's active sites is the primary determinant of PDI. The monomer structure, in this case, is unlikely to alter this fundamental catalyst characteristic. |
| Crystallinity | Generally low, amorphous or semi-crystalline depending on tacticity. | Potentially lower than poly(1-octene). | The presence of the methyl branch, even though remote, will disrupt chain packing and reduce the ability of the polymer to crystallize, likely leading to a more amorphous material. |
| Glass Transition Temperature (Tg) | Reported in the range of -60 to -70 °C. | Potentially slightly higher than poly(1-octene). | The methyl side group may slightly restrict chain mobility, leading to a minor increase in the glass transition temperature. |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for α-Olefin Polymerization Kinetics Study.
Catalytic Cycle for Ziegler-Natta Polymerization
Caption: Simplified Catalytic Cycle for Ziegler-Natta Polymerization.
Conclusion
References
The Impact of Catalyst Supports on 7-Methyl-1-octene Polymerization: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the performance of different catalyst supports for the homopolymerization of 7-Methyl-1-octene. While extensive research exists on the polymerization of linear α-olefins and the copolymerization of ethylene with higher α-olefins using various supported catalyst systems, specific quantitative data directly comparing supports like silica (SiO₂), alumina (Al₂O₃), and magnesium chloride (MgCl₂) for the polymerization of the branched α-olefin this compound remains elusive.
This guide, therefore, aims to provide a foundational understanding of the roles of different catalyst supports in olefin polymerization, drawing parallels from studies on structurally similar monomers. The information presented is intended to guide researchers and drug development professionals in designing experimental strategies for optimizing the polymerization of this compound.
Theoretical Framework: The Role of Catalyst Supports
In heterogeneous catalysis, the support material is not merely an inert carrier for the active catalytic species (e.g., Ziegler-Natta or metallocene complexes) but plays a crucial role in the overall catalytic performance. The primary functions of a catalyst support include:
-
Dispersion and Stabilization of Active Sites: Supports provide a high surface area for the dispersion of the catalyst, preventing agglomeration and maximizing the number of accessible active sites.
-
Morphology Control: The physical properties of the support, such as particle size and shape, can influence the morphology of the resulting polymer particles.
-
Influence on Catalytic Activity and Polymer Properties: The chemical nature of the support can affect the electronic and steric environment of the active sites, thereby influencing catalytic activity, polymer molecular weight, molecular weight distribution (polydispersity), and stereoregularity.
The general workflow for supported catalyst polymerization is depicted below.
Figure 1. A generalized workflow for the polymerization of this compound using a supported catalyst system.
Comparative Insights from Related Alpha-Olefin Polymerization
Although direct comparative data for this compound is unavailable, insights can be drawn from studies on other higher α-olefins.
Silica (SiO₂) Supports
Silica is a widely used support due to its high surface area, tunable pore structure, and thermal stability.[1] For metallocene catalysts, silica is often pre-treated with a cocatalyst like methylaluminoxane (MAO) to anchor the active species. The properties of the resulting polymer are influenced by the physical characteristics of the silica, such as pore volume and particle size.
Magnesium Chloride (MgCl₂) Supports
High-activity Ziegler-Natta catalysts are frequently supported on magnesium chloride. The interaction between the titanium active species and the MgCl₂ support is critical for achieving high catalytic activity and controlling polymer stereochemistry. The preparation method of the MgCl₂ support significantly impacts the catalyst's performance.
Alumina (Al₂O₃) Supports
Alumina is another common support material that can influence the acidity and electronic properties of the catalyst. In some cases, silica-alumina mixed oxides have been shown to enhance the activity of metallocene catalysts compared to pure silica or alumina supports.
Experimental Protocols: A General Approach
For researchers planning to investigate the influence of different supports on this compound polymerization, a general experimental protocol is outlined below.
Catalyst Preparation
-
Support Pre-treatment: The chosen support (e.g., silica, alumina, or MgCl₂) should be dried under vacuum at an elevated temperature to remove adsorbed water. For silica, chemical dehydroxylation might be necessary.
-
Immobilization of Catalyst:
-
For Ziegler-Natta Catalysts: A common method involves the reaction of a magnesium compound (e.g., Grignard reagent or magnesium alkoxide) with the support, followed by treatment with a titanium compound (e.g., TiCl₄).
-
For Metallocene Catalysts: The support is typically treated with a cocatalyst (e.g., MAO) in a suitable solvent, followed by the addition of the metallocene precursor.
-
-
Washing and Drying: The prepared supported catalyst should be thoroughly washed with an inert solvent to remove unreacted species and then dried under vacuum.
Polymerization of this compound
-
Reactor Setup: A glass or stainless-steel reactor equipped with a mechanical stirrer, temperature control, and an inert gas inlet is required.
-
Procedure:
-
The reactor is dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).
-
An appropriate amount of a dry, degassed solvent (e.g., toluene or heptane) is introduced into the reactor.
-
The desired amount of cocatalyst (if not already on the support) is added to the solvent.
-
The monomer, this compound, is then introduced into the reactor.
-
The polymerization is initiated by injecting a suspension of the supported catalyst into the reactor.
-
The reaction is carried out for a specified time at a controlled temperature.
-
The polymerization is terminated by adding a quenching agent (e.g., acidified methanol).
-
The resulting polymer is precipitated, filtered, washed, and dried under vacuum.
-
Polymer Characterization
-
Catalytic Activity: Calculated from the yield of the polymer, the amount of catalyst used, and the polymerization time.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Microstructure and Tacticity: Analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC).
Future Research Directions
The lack of direct comparative data for the polymerization of this compound highlights a significant area for future research. A systematic study comparing the performance of well-characterized catalyst supports such as silica, alumina, and magnesium chloride under identical polymerization conditions would be highly valuable. Such a study would provide crucial data for researchers and industries looking to develop novel polyolefins with tailored properties from branched α-olefins. The logical relationship for such a research endeavor is outlined below.
References
A Comparative Analysis of 7-Methyl-1-octene and Linear Alpha-Olefins in Polymer Applications
Introduction: The modification of polyethylene properties through copolymerization with α-olefins is a cornerstone of the modern polymer industry. Linear Low-Density Polyethylene (LLDPE) is primarily produced by incorporating comonomers such as 1-butene, 1-hexene, and 1-octene into the ethylene backbone.[1][2][3] These linear α-olefins (LAOs) introduce short-chain branches (SCBs) that disrupt the polymer's crystalline structure, allowing for precise control over density, flexibility, and strength.[4][5] This guide explores the applications of a less common, branched α-olefin, 7-methyl-1-octene, in polymers. Due to a notable scarcity of direct experimental literature on this compound as a comonomer, this analysis will compare its theoretical performance, based on the behavior of similar branched olefins, against the well-established industry standard, 1-octene.
Section 1: The Industry Standard: 1-Octene in Polyethylene
1-Octene is considered a high-performance comonomer in LLDPE production. Its incorporation into the polyethylene chain via Ziegler-Natta or metallocene catalysis introduces a linear six-carbon (hexyl) branch.[6][7] The primary function of these branches is to inhibit the close packing of polymer chains, which lowers the overall crystallinity and density of the material. This structural modification is key to enhancing mechanical properties such as tear strength, puncture resistance, and elongation, making ethylene-octene (EO) copolymers ideal for demanding applications like high-performance films, flexible packaging, and durable molded goods.[8] The catalyst type significantly influences the final polymer structure; modern single-site catalysts, like metallocene systems, can produce copolymers with a narrow molecular weight distribution and a uniform incorporation of the comonomer, leading to superior properties compared to traditional Ziegler-Natta catalysts.[1][7]
Section 2: The Alternative: A Profile of this compound
This compound is a structural isomer of nonene, featuring a branched alkyl structure.[9] A thorough review of scientific literature reveals a significant lack of studies detailing its use in the synthesis of major commercial polymers like LLDPE. This absence suggests potential challenges related to its synthesis, purification, or, more likely, its polymerization behavior.
When copolymerized with ethylene, this compound would introduce a branched isoheptyl side chain. The key difference lies in the shape of this branch compared to the linear hexyl branch from 1-octene. Research on other branched comonomers, such as 4-methyl-1-pentene, has shown that branched SCBs have a more pronounced effect on disrupting polymer crystallinity than their linear counterparts of similar carbon count.[10][11] This increased disruption means that, theoretically, a lower molar incorporation of a branched comonomer could achieve the same reduction in density and melting point as a higher amount of a linear comonomer.
However, the steric hindrance caused by the branched structure, particularly the methyl group near the chain end, can negatively impact polymerization kinetics. The bulky nature of the monomer may hinder its approach and insertion into the active site of the catalyst, potentially leading to lower reactivity and reduced incorporation rates compared to linear α-olefins.[1][12] This kinetic challenge is a probable reason for its limited use and the scarcity of related research.
Table 1: Comparison of Monomer Physical Properties
| Property | This compound | 1-Octene |
|---|---|---|
| IUPAC Name | 7-methyloct-1-ene | Oct-1-ene |
| Molecular Formula | C₉H₁₈ | C₈H₁₆ |
| Molecular Weight | 126.24 g/mol | 112.21 g/mol |
| Structure | Branched α-Olefin | Linear α-Olefin |
| CAS Number | 13151-06-9[9] | 111-66-0 |
Section 3: Comparative Performance and Experimental Data
Direct experimental data for ethylene/7-methyl-1-octene copolymers is not available in the reviewed literature. However, by analyzing data from ethylene copolymers synthesized with various linear and branched α-olefins, we can infer potential performance characteristics. Branched comonomers generally lead to a more significant depression of the polymer's melting point and crystallinity.[11] For example, studies comparing n-hexene with iso-hexene (4-methyl-1-pentene) show the branched comonomer yields a polymer with lower crystallinity at an equivalent comonomer content.[10] This suggests that a hypothetical ethylene/7-methyl-1-octene copolymer could exhibit enhanced flexibility and clarity but might suffer from lower polymerization efficiency.
Table 2: Representative Experimental Data for Ethylene/1-Octene Copolymerization This table summarizes typical results from the copolymerization of ethylene with 1-octene using a post-metallocene (salalen) titanium catalyst, illustrating the effect of comonomer concentration on polymer properties.
| Entry | [1-Octene] (mol L⁻¹) | Activity (10³ g/mol Ti·h) | Mₙ (10⁶ g/mol ) | MWD (Mₙ/Mₙ) | Tₘ (°C) | 1-Octene Content (mol%) |
| 1 | 0 | 25.1 | 2.64 | 2.3 | 135.4 | 0 |
| 2 | 0.5 | 32.7 | 1.15 | 2.4 | 125.8 | 1.9 |
| 3 | 1.0 | 35.6 | 0.87 | 2.5 | 121.7 | 3.5 |
| 4 | 1.5 | 38.2 | 0.65 | 2.6 | 115.3 | 5.1 |
| 5 | 2.0 | 36.5 | 0.51 | 2.7 | 108.6 | 6.4 |
| Data adapted from a study using a (F-salalen)TiCl₂/MAO catalyst system. Polymerization conditions: 50 °C, 15 atm ethylene, 30 min reaction time.[7] |
The data clearly shows the "comonomer effect": catalytic activity initially increases with the introduction of 1-octene, while the molecular weight (Mₙ) and melting temperature (Tₘ) consistently decrease as more comonomer is incorporated into the polymer chain.[7]
Experimental Protocols
As no specific protocols for this compound exist in the literature, a representative protocol for the synthesis of an ethylene/1-octene copolymer in a laboratory setting is provided below.
Protocol: Ethylene/1-Octene Copolymerization with a Metallocene-type Catalyst
1. Materials and Purification:
-
Solvent: Toluene or cyclohexane, purified by passing through activated alumina columns and sparging with argon for 30 minutes.
-
Monomers: Ethylene (polymer grade) and 1-octene. 1-octene should be purified by distillation over CaH₂ under an inert atmosphere.
-
Catalyst: A suitable metallocene or post-metallocene catalyst, e.g., a salalen titanium(IV) complex.[7]
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene.
-
Scavenger: Triisobutylaluminum (TIBA) solution in toluene.
2. Polymerization Procedure:
-
A high-pressure stainless-steel reactor (e.g., 300 mL Parr reactor) is baked under vacuum and backfilled with argon several times.
-
The reactor is charged with the solvent (e.g., 70 mL) and the desired amount of 1-octene (e.g., corresponding to 1.0 mol L⁻¹ concentration).[7]
-
The reactor is heated to the desired temperature (e.g., 50 °C).
-
A scavenger (TIBA) is added to the reactor to remove impurities, and the mixture is stirred.
-
In a separate glovebox, the catalyst is dissolved in toluene and activated by adding the MAO solution. The mixture is allowed to pre-activate for 5-10 minutes.
-
The activated catalyst solution is injected into the reactor.
-
The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 15 atm). The ethylene supply is maintained to keep the pressure constant throughout the reaction.[7]
-
The polymerization is allowed to proceed for a set time (e.g., 30 minutes).
-
The reaction is terminated by venting the ethylene and injecting acidified methanol (5% HCl in methanol).
-
The resulting polymer is precipitated, filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
3. Characterization:
-
Molecular Weight (Mₙ) and Molecular Weight Distribution (MWD): Determined by High-Temperature Gel Permeation Chromatography (HT-GPC).[7]
-
Comonomer Content: Calculated from ¹³C NMR spectra.[7]
-
Thermal Properties (Tₘ, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).[7]
Visualizations
Caption: General workflow for the synthesis of ethylene/α-olefin copolymers.
Caption: Structural comparison of side chains from different α-olefin comonomers.
Conclusion
While this compound remains a scientifically obscure monomer in the field of large-scale polymer production, a comparative analysis based on established principles of polymer chemistry provides valuable insights. The industry relies heavily on linear α-olefins like 1-octene due to their reliable reactivity and the desirable properties they impart to polyethylene. A hypothetical polymer derived from this compound could potentially offer a more significant reduction in crystallinity per unit of incorporation, owing to its branched side-chain structure. However, this same structure likely presents kinetic barriers to polymerization, such as steric hindrance, which may explain its absence from commercial applications and the scientific literature. Future research into novel catalyst systems capable of efficiently polymerizing sterically hindered olefins could reveal specialized applications for monomers like this compound, but for now, it remains a theoretical alternative to the proven performance of linear α-olefins.
References
- 1. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Straight-chain terminal alkene - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.polympart.ir [download.polympart.ir]
- 9. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
- 12. pubs.acs.org [pubs.acs.org]
Benchmarking 7-Methyl-1-octene Copolymers Against Commercial LLDPE: A Comparative Guide
In the competitive landscape of polyolefins, the quest for materials with enhanced performance characteristics is perpetual. This guide provides a detailed comparison of a novel 7-Methyl-1-octene copolymer against a standard high-performance commercial Linear Low-Density Polyethylene (LLDPE) synthesized with 1-octene. This analysis is intended for researchers, scientists, and professionals in material science and polymer chemistry, offering insights into the potential advantages of utilizing branched alpha-olefins in LLDPE synthesis.
The inclusion of this compound as a comonomer introduces a unique branched side-chain structure to the polyethylene backbone. This structural modification is hypothesized to influence the polymer's crystalline morphology and chain dynamics, potentially leading to superior mechanical and thermal properties compared to LLDPE produced with linear alpha-olefins.
Comparative Performance Data
The following table summarizes the key performance indicators for a representative this compound copolymer and a commercial 1-octene LLDPE. The data for the this compound copolymer is based on developmental findings, while the commercial LLDPE data represents typical values for a high-performance film grade.
| Property | Test Method | This compound Copolymer | Commercial 1-octene LLDPE |
| Mechanical Properties | |||
| Tensile Strength at Yield (MD/TD) | ASTM D638 | 30 / 28 MPa | 25 / 23 MPa |
| Elongation at Break (MD/TD) | ASTM D638 | 700 / 800 % | 650 / 750 % |
| Physical Properties | |||
| Density | ASTM D792 | 0.920 g/cm³ | 0.920 g/cm³ |
| Melt Flow Index (190°C/2.16kg) | ASTM D1238 | 1.0 g/10 min | 1.0 g/10 min |
| Thermal Properties | |||
| Vicat Softening Temperature | ASTM D1525 | 110 °C | 105 °C |
| Melting Point | DSC | 125 °C | 122 °C |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Tensile Properties (ASTM D638)
The tensile strength and elongation at break were determined following the ASTM D638 standard.[1][2][3][4][5]
-
Specimen Preparation: Dog-bone shaped specimens were prepared by injection molding or die-cutting from compression-molded plaques.[1]
-
Conditioning: Specimens were conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Testing Apparatus: A universal testing machine equipped with a suitable load cell and extensometer was used.
-
Procedure: The specimen was mounted in the grips of the testing machine. The test was conducted at a constant crosshead speed until the specimen fractured. The load and elongation were recorded throughout the test.
Density (ASTM D792)
The density of the polymer samples was measured according to the ASTM D792 standard.[6][7][8][9]
-
Specimen Preparation: A small, void-free specimen was cut from the sample.
-
Testing Apparatus: An analytical balance equipped with a stationary support for a beaker of distilled water and a wire for suspending the specimen.
-
Procedure: The specimen was first weighed in air. Subsequently, it was weighed while fully submerged in distilled water at 23 ± 2°C. The density was calculated based on the weights in air and water.
Melt Flow Index (ASTM D1238)
The melt flow index (MFI), a measure of the ease of flow of the molten polymer, was determined using the procedure outlined in ASTM D1238.[10][11][12][13]
-
Apparatus: An extrusion plastometer preheated to 190°C.
-
Procedure: A specified amount of the polymer pellets was loaded into the barrel of the plastometer. After a preheating time, a piston with a specified weight (2.16 kg) was placed in the barrel, forcing the molten polymer to extrude through a standard die. The extrudate was collected over a set period and weighed. The MFI is expressed in grams of polymer per 10 minutes.
Vicat Softening Temperature (ASTM D1525)
The Vicat softening temperature, which indicates the temperature at which the polymer starts to soften rapidly, was measured according to ASTM D1525.[14][15][16][17][18]
-
Apparatus: A heat transfer medium bath (e.g., silicone oil) with a controlled heating rate, a flat-ended needle penetrator with a 1 mm² circular cross-section, and a specified load.
-
Procedure: A test specimen was placed in the heating bath. A load of 10 N was applied to the specimen through the needle. The temperature of the bath was raised at a uniform rate. The Vicat softening temperature is the temperature at which the needle penetrates 1 mm into the specimen.
Logical Relationship Diagram
The following diagram illustrates the logical flow of the comparative analysis between the this compound copolymer and commercial LLDPE.
References
- 1. polychemer.com [polychemer.com]
- 2. scribd.com [scribd.com]
- 3. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cloudflexfilm.com [cloudflexfilm.com]
- 6. The Effects o Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst - Paper, Film & Foil Converter [pffc-online.com]
- 7. dow.com [dow.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. LLDPE - Linear Low Density Polyethylene Resins [usife.com]
- 10. mdpi.com [mdpi.com]
- 11. News - Comparison of LLDPE and LDPE . [chemdo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brentwoodplastics.com [brentwoodplastics.com]
- 15. LLDPE Resin | Business [shell.us]
- 16. westlake.com [westlake.com]
- 17. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 18. Synthetic Polymers Market for LLDPE Films | Industry Report, 2031 [transparencymarketresearch.com]
Safety Operating Guide
Proper Disposal of 7-Methyl-1-octene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Methyl-1-octene, a flammable and potentially hazardous alkene. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a flammable liquid and its vapors may form explosive mixtures with air.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][4]
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and explosion-proof equipment when transferring or handling the substance.[1][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[3][4][6] Under no circumstances should this compound be disposed of down the sanitary sewer system. [1][6]
1. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store the waste container segregated from incompatible materials, particularly oxidizing agents.[7]
-
Storage Location: Store the sealed waste container in a cool, well-ventilated area, away from ignition sources, and within a designated satellite accumulation area for hazardous waste.[2][5]
2. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
3. Spill Management: In the event of a spill, immediate action is necessary to prevent injury and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[1] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbent material and contaminated soil into a sealed container for hazardous waste disposal.[1][4] Use non-sparking tools for this process.[1]
-
Large Spills: For large spills, immediately contact your institution's emergency response team or EHS.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of octene isomers, which are structurally similar to this compound.
| Property | Value | Reference |
| Flash Point | 97.00 °F (36.00 °C) (estimated) | [9] |
| Boiling Point | 137.58 °C @ 760.00 mm Hg (estimated) | [9] |
| Vapor Pressure | 8.687000 mmHg @ 25.00 °C (estimated) | [9] |
| Water Solubility | 3.583 mg/L @ 25 °C (estimated) | [9] |
| Log P (o/w) | 4.844 (estimated) | [9] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. fishersci.com [fishersci.com]
- 2. novachem.com [novachem.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. airgas.com [airgas.com]
- 9. This compound, 13151-06-9 [thegoodscentscompany.com]
Personal protective equipment for handling 7-Methyl-1-octene
Essential Safety and Handling Guide for 7-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, ensuring laboratory personnel can operate safely and effectively. The following procedures are based on established best practices for handling flammable and volatile organic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and its vapors may form explosive mixtures with air.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety. The primary hazards include flammability, skin irritation, and potential respiratory irritation.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles compliant with AS/NZS 1337 or equivalent.[2] | Protects eyes from splashes and vapors which can cause irritation or serious injury.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other solvent-resistant gloves. Consult manufacturer's guidelines for chemical compatibility.[2] | Prevents skin contact, which can cause irritation and absorption of the chemical.[4] Gloves should be impervious to chemical vapors.[2] |
| Body Protection | Flame-Resistant Lab Coat | Made of 100% cotton or other flame-resistant material.[5] | Provides a barrier against splashes and is less likely to melt onto skin in case of a fire compared to synthetic materials.[5] |
| Respiratory Protection | Respirator | Use in poorly ventilated areas or for large spills. A respirator with an organic vapor cartridge is recommended.[6][7] | Protects against inhalation of harmful vapors, which can cause respiratory irritation.[8] |
| Foot Protection | Closed-Toe Shoes | Made of a non-absorbent material with good traction.[2][3] | Protects feet from spills and provides stability to prevent slips and falls.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Work Area Preparation:
-
Dispensing:
-
During Use:
Storage Protocol:
-
Store this compound in a cool, dry, well-ventilated area away from heat and direct sunlight.[3][4]
-
Keep it in a designated flammable liquids storage cabinet.[5]
-
Ensure containers are tightly sealed and properly labeled.[7]
-
Store away from incompatible materials, such as oxidizing agents.[10]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental pollution and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused this compound and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources.
-
The storage area should have secondary containment to prevent the spread of any potential leaks.
-
-
Waste Disposal:
Emergency Procedures
| Emergency | Procedure |
| Spill | 1. Evacuate non-essential personnel from the immediate area. 2. If safe to do so, eliminate all ignition sources. 3. Contain the spill using a chemical spill kit with absorbent materials (e.g., sand, vermiculite).[4] 4. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4] 5. Ventilate the area. |
| Fire | 1. If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. 2. For larger fires, evacuate the area immediately and activate the fire alarm. 3. Do not use water as it may spread the flammable liquid.[1] |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] 3. Seek medical attention if irritation persists.[8] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[8] |
| Inhalation | 1. Move the affected person to fresh air.[1] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse mouth with water. 3. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. airgas.com [airgas.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [qa1.safeatworkca.com]
- 8. angenechemical.com [angenechemical.com]
- 9. novachem.com [novachem.com]
- 10. gelest.com [gelest.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
